N-(3,4-dimethoxybenzyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXSAZGGFLRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363302 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-19-0 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3,4-dimethoxybenzyl)urea
Foreword: Charting a Course for Mechanistic Discovery
In the landscape of contemporary drug discovery and development, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. It is the compass that guides further preclinical and clinical development, illuminating the path from a promising molecule to a potential therapeutic. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic investigation of the core mechanism of action of N-(3,4-dimethoxybenzyl)urea.
While direct, extensive research on N-(3,4-dimethoxybenzyl)urea is not yet prevalent in the public domain, the structural motifs of this compound—a substituted benzyl group and a urea functionality—are present in a multitude of biologically active molecules.[1][2][3] This guide, therefore, adopts a logical, hypothesis-driven approach, leveraging established knowledge of analogous compounds to propose and rigorously test a plausible mechanism of action. Our primary hypothesis centers on the potential of N-(3,4-dimethoxybenzyl)urea as a modulator of melanin synthesis through the inhibition of tyrosinase, an enzyme implicated in hyperpigmentation disorders.[4][5] Concurrently, we will explore secondary potential activities, including anticancer and antioxidant effects, which have been observed in structurally related urea derivatives.[6][7][8]
This guide is structured not as a rigid protocol, but as a dynamic strategic plan. It is designed to be a self-validating system of inquiry, where each experimental stage is informed by the last, ensuring a scientifically robust and efficient investigation.
Compound Profile: N-(3,4-dimethoxybenzyl)urea
N-(3,4-dimethoxybenzyl)urea is a synthetic organic compound featuring a 3,4-dimethoxybenzyl group attached to a urea moiety.[9] The urea functional group is a well-known pharmacophore capable of forming multiple hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor.[2][8][10] This characteristic makes it a privileged structure in medicinal chemistry.[2] The dimethoxybenzyl portion of the molecule increases its lipophilicity, which may influence its membrane permeability and overall pharmacokinetic profile.
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | Physical Form |
| N-(3,4-dimethoxybenzyl)urea | (3,4-dimethoxyphenyl)methylurea | C10H14N2O3 | 210.23 g/mol | Solid |
Primary Hypothesis: Inhibition of Tyrosinase and Modulation of Melanogenesis
Rationale: Numerous studies have reported that compounds containing aromatic, methoxy, and urea or thiourea groups exhibit inhibitory effects on tyrosinase, a key enzyme in melanin synthesis.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are promising candidates for the development of skin-whitening and depigmenting agents.[4] The structural similarity of N-(3,4-dimethoxybenzyl)urea to known tyrosinase inhibitors forms the basis of our primary hypothesis.
Proposed Signaling Pathway: Tyrosinase-Mediated Melanogenesis
Caption: Hypothesized inhibition of tyrosinase by N-(3,4-dimethoxybenzyl)urea.
Experimental Validation Workflow
Caption: Experimental workflow for investigating tyrosinase inhibition.
Detailed Experimental Protocols
A. Synthesis of N-(3,4-dimethoxybenzyl)urea
This protocol is adapted from standard procedures for the synthesis of urea derivatives from isocyanates.[11][12][13][14]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxybenzylamine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Generation of Isocyanate (in situ) or Addition of Isocyanate Precursor:
-
Method 1 (using an isocyanate): Cool the solution to 0°C and add a solution of trimethylsilyl isocyanate (1.1 equivalents) in DCM dropwise.
-
Method 2 (from an amine): To a solution of 3,4-dimethoxybenzylamine in a suitable solvent, add a phosgene equivalent such as triphosgene or carbonyldiimidazole to form the isocyanate in situ, followed by the addition of ammonia or an amine.[10]
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized N-(3,4-dimethoxybenzyl)urea using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
B. In Vitro Mushroom Tyrosinase Inhibition Assay
-
Reagents: Mushroom tyrosinase, L-DOPA, N-(3,4-dimethoxybenzyl)urea (test compound), Kojic acid (positive control), phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
C. Enzyme Kinetic Studies
-
Procedure: Perform the tyrosinase inhibition assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (N-(3,4-dimethoxybenzyl)urea).
-
Data Analysis: Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
D. Cell-Based Assays using B16F10 Murine Melanoma Cells
-
Cell Culture: Maintain B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assay:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-(3,4-dimethoxybenzyl)urea for 24-48 hours.
-
Assess cell viability using the MTT or LDH assay to determine the non-toxic concentration range for subsequent experiments.
-
-
Melanin Content Assay:
-
Treat B16F10 cells with non-toxic concentrations of the test compound for 72 hours.
-
Lyse the cells and measure the absorbance of the cell lysates at 405 nm to quantify the melanin content. Normalize the melanin content to the total protein concentration.
-
-
Cellular Tyrosinase Activity Assay:
-
After treatment with the test compound, lyse the B16F10 cells.
-
Incubate the cell lysate with L-DOPA and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.
-
Secondary Hypotheses: Anticancer and Antioxidant Activities
Rationale: Several urea derivatives have demonstrated significant anticancer and antioxidant properties.[1][6][7][8] The phenethylamine backbone within the N-(3,4-dimethoxybenzyl)urea structure is also found in compounds with reported biological activities.[6] Therefore, it is prudent to investigate these potential secondary mechanisms of action.
Experimental Protocols for Anticancer Activity
-
Cell Viability Screening: Screen N-(3,4-dimethoxybenzyl)urea against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) using the MTT assay to determine its cytotoxic effects.[6]
-
Apoptosis Assays: If significant cytotoxicity is observed, investigate the induction of apoptosis using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for key apoptotic markers (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Analyze the effect of the compound on the cell cycle distribution of cancer cells using flow cytometry after propidium iodide staining.
Experimental Protocols for Antioxidant Activity
-
DPPH Radical Scavenging Assay: Measure the ability of N-(3,4-dimethoxybenzyl)urea to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6]
-
ABTS Radical Cation Decolorization Assay: Assess the compound's capacity to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[6]
-
Cellular Antioxidant Activity (CAA) Assay: Evaluate the antioxidant activity of the compound in a cellular environment using a probe like DCFH-DA in a suitable cell line (e.g., HepG2).
Data Interpretation and Future Directions
The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of N-(3,4-dimethoxybenzyl)urea.
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If the primary hypothesis is supported: Strong inhibition of tyrosinase in vitro and a reduction in melanin content and cellular tyrosinase activity in B16F10 cells will confirm the compound's role as a melanogenesis inhibitor. Further studies could focus on in vivo models of hyperpigmentation and formulation development for topical application.
-
If secondary hypotheses are supported: Potent anticancer or antioxidant activity would open new avenues for investigation, including target identification studies and in vivo efficacy models for cancer or oxidative stress-related diseases.
-
If no significant activity is observed: The results, though negative, are still valuable. Further structural modifications of the parent compound could be explored to enhance its biological activity based on structure-activity relationship (SAR) studies.
This in-depth technical guide provides a robust framework for the systematic elucidation of the mechanism of action of N-(3,4-dimethoxybenzyl)urea. By employing a hypothesis-driven and multi-faceted experimental approach, researchers can effectively navigate the complexities of mechanistic studies and unlock the therapeutic potential of this and other novel chemical entities.
References
-
Choi, H. J., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2320. Available from: [Link]
-
Özdemir, A., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. Available from: [Link]
-
Lionetto, F., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-21. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3163. Available from: [Link]
-
Dirschka, T. (2020). Mode of action of urea. International Journal of Clinical Practice, 74(S187), e13569. Available from: [Link]
-
Wang, Z., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6296. Available from: [Link]
-
Papadopoulou, M. V., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available from: [Link]
-
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. Available from: [Link]
-
Paskas, S., et al. (2011). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 67(1), o199. Available from: [Link]
-
Chalid, M., et al. (2018). Isocyanate and water reaction to form urea linkage. ResearchGate. Available from: [Link]
-
Sallustrau, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(51), 39253-39267. Available from: [Link]
-
Sangroniz, L., et al. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers, 13(12), 1916. Available from: [Link]
-
Pathan, A. A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega, 5(49), 31443–31458. Available from: [Link]
- Wesch, C., et al. (2017). Reaction products containing urethane groups and urea groups. Google Patents.
-
Kwak, J. H., et al. (2010). N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2882. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-(3,4-Dimethoxybenzyl)urea | CymitQuimica [cymitquimica.com]
- 10. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biological Versatility of N-(3,4-dimethoxybenzyl)urea Derivatives: A Technical Guide
The N-(3,4-dimethoxybenzyl)urea scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The inherent physicochemical properties of the urea functional group, particularly its ability to act as both a hydrogen bond donor and acceptor, facilitate robust interactions with biological targets.[1] This, combined with the structural features of the 3,4-dimethoxybenzyl moiety, has led to the discovery of derivatives with a wide spectrum of biological activities, including anticonvulsant, analgesic, antimicrobial, and anticancer properties.
This technical guide provides an in-depth exploration of the synthesis and multifaceted activities of N-(3,4-dimethoxybenzyl)urea derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the design, synthesis, and evaluation of these promising compounds.
Part 1: Strategic Synthesis of N-(3,4-dimethoxybenzyl)urea Derivatives
The synthesis of N-(3,4-dimethoxybenzyl)urea derivatives can be approached through several strategic pathways, primarily centered around the formation of the urea linkage. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Core Synthetic Approach: Amine-Isocyanate Coupling
The most prevalent and versatile method for the synthesis of unsymmetrical ureas, including N-(3,4-dimethoxybenzyl)urea derivatives, is the reaction of an amine with an isocyanate.[2] This reaction is typically high-yielding and proceeds under mild conditions.
The key intermediate, 3,4-dimethoxybenzylamine, can be synthesized from commercially available 3,4-dimethoxybenzaldehyde. A common route involves the reductive amination of the aldehyde.
Caption: General workflow for the synthesis of N-(3,4-dimethoxybenzyl)urea derivatives.
Step 1: Synthesis of (E)-3,4-dimethoxybenzaldehyde oxime [1]
-
To a stirred solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in water, add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the ethanol under reduced pressure.
-
The precipitated white solid is collected by filtration, washed with water, and dried to yield the oxime.
Step 2: Synthesis of 3,4-dimethoxybenzylamine [1]
-
To a solution of (E)-3,4-dimethoxybenzaldehyde oxime (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide under an ice bath.
-
Slowly add Nickel-Aluminum alloy in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid residue and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 3,4-dimethoxybenzylamine.
Step 3: Synthesis of N-(3,4-dimethoxybenzyl)-N'-arylurea
-
To a solution of 3,4-dimethoxybenzylamine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add the desired aryl isocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target N-(3,4-dimethoxybenzyl)-N'-arylurea.[3]
Alternative Synthetic Strategies
While the amine-isocyanate coupling is highly efficient, the use of isocyanates can be hazardous. Alternative, safer methods for urea synthesis often involve the in-situ generation of isocyanates or the use of phosgene substitutes.
-
From Carbamates: A two-step approach involves the initial formation of a carbamate from an amine, which is then reacted with another amine to form the urea.[2]
-
Using Phosgene Equivalents: Reagents like triphosgene or N,N'-carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with a second amine to form the urea linkage.[2][4] These methods avoid the handling of highly toxic phosgene gas.
Part 2: Diverse Biological Activities of N-(3,4-dimethoxybenzyl)urea Derivatives
The N-(3,4-dimethoxybenzyl)urea scaffold has been explored for a variety of therapeutic applications, demonstrating a remarkable range of biological activities.
Anticonvulsant Activity
Several studies have highlighted the potential of urea derivatives as anticonvulsant agents.[5][6] The mechanism of action is often complex but can involve modulation of ion channels or neurotransmitter systems. For instance, some urea derivatives have shown efficacy in animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[7] The presence of methoxy groups on the benzyl ring, as in the 3,4-dimethoxy substitution, has been associated with significant anti-seizure activity in some classes of compounds.[7]
Maximal Electroshock (MES) Test: [7]
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.
-
After a specified period (e.g., 30 or 60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.
Pentylenetetrazole (PTZ)-Induced Seizure Test: [7]
-
Administer the test compound i.p. to a group of mice.
-
After a predetermined time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for the onset and severity of clonic and tonic seizures.
-
Protection against PTZ-induced seizures suggests activity against absence seizures.
Analgesic Activity
Urea derivatives have also been investigated for their analgesic properties.[8][9] The mechanism of action can vary, with some compounds potentially acting on cyclooxygenase (COX) enzymes or other targets involved in pain signaling.
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a critical area of research, and urea derivatives have emerged as a promising class of compounds.[10][11][12] Structurally related N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have demonstrated significant activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [13]
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
A significant body of research has focused on the development of urea derivatives as anticancer agents.[1][14][15][16][17] Many of these compounds function as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival. The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases.
MTT Assay: [16]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curve.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of N-(3,4-dimethoxybenzyl)urea derivatives can be significantly influenced by the nature of the substituent on the second nitrogen atom (N'). While specific SAR studies on this exact scaffold are not extensively reported, valuable insights can be drawn from related classes of urea derivatives.[5][18]
Key SAR Observations from Related Urea Derivatives:
| Moiety | Position | General SAR Observations |
| N'-Substituent | Varied | The nature of the N'-substituent is a critical determinant of activity and selectivity. Aromatic or heteroaromatic rings are common. |
| Substituents on N'-Aryl Ring | Varied | The electronic and steric properties of substituents on the N'-aryl ring can dramatically impact potency. For anticancer activity, electron-withdrawing groups like halogens or trifluoromethyl groups on the N'-phenyl ring are often beneficial.[1] For other activities, the optimal substitution pattern varies. |
| 3,4-Dimethoxybenzyl Group | N/A | The 3,4-dimethoxy substitution pattern on the benzyl ring is often associated with favorable biological activity, potentially by influencing binding to specific targets or by altering the pharmacokinetic properties of the molecule. |
digraph "SAR_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Core_Scaffold" [label="N-(3,4-dimethoxybenzyl)urea Core", fillcolor="#FBBC05"]; "N_Prime_Substituent" [label="N'-Substituent (R)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biological_Activity" [label="Biological Activity\n(Anticonvulsant, Anticancer, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Potency_Selectivity" [label="Potency & Selectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Core_Scaffold" -> "N_Prime_Substituent"; "N_Prime_Substituent" -> "Biological_Activity" [label="Modulates"]; "N_Prime_Substituent" -> "Potency_Selectivity" [label="Fine-tunes"]; }
Caption: Relationship between the N'-substituent and biological activity.
Conclusion
The N-(3,4-dimethoxybenzyl)urea scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area for further investigation. Future research should focus on the synthesis of novel derivatives with diverse N'-substituents, comprehensive biological evaluation against a wide range of targets, and detailed structure-activity relationship studies to guide the design of next-generation drug candidates. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
-
Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]
-
Al-Ostath, A., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, E. A., Al-Ghamdi, M. S., & El-Emam, A. A. (2022). Ligand-based design and synthesis of N′-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-20. [Link]
-
Istrate, A. M., & Paizs, C. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]
- Obniska, J., Rapacz, A., & Filipek, B. (2007). Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides. Pharmacological Reports, 59(4), 428-436.
-
Waruwu, B. E., Purnomo, H., & Siswandono, S. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX. Pharmacia, 69(4), 985-992. [Link]
- Al-Ghorbani, M., & Al-Salahi, R. (2021). Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica, 13(9), 1-9.
-
Ioniță, A. C., Ghiorghita, D., Balan, M., Vasile, C. M., Nuta, D. C., Limban, C., & Olaru, O. T. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(3), 2378. [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]
- Ouyang, G., Chen, Z., Liu, Y., Liu, X., & Song, B. (2019). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 44(2), 101-107.
-
Zhang, X., Li, X., & Zhang, W. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204845. [Link]
-
Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(19), 5941. [Link]
- Asadi, M., Rameshk, M., & Dana, N. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 445.
- Purnomo, H., Siswandono, S., & Purwanto, B. T. (2013). The analgesic properties of chemically characterized polyphenol-rich extract from Withania adpressa Coss. ex Batt. Tropical Journal of Pharmaceutical Research, 12(6), 997-1001.
-
Al-Suhaimi, K. M., Al-Salahi, R., & Marzouk, M. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 24(21), 3894. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2014). New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. Journal of the Brazilian Chemical Society, 25, 1698-1706. [Link]
- Ghafouri, H., & Al-Allaf, T. A. K. (2020). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 14(1), 1-11.
-
Ioniță, A. C., Ghiorghita, D., Vasile, C. M., Nuta, D. C., Limban, C., & Olaru, O. T. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4 (3H)-One Derivatives. International Journal of Molecular Sciences, 23(23), 15201. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt. Molecules, 27(23), 8307. [Link]
- Siswandono, S., Purwanto, B. T., & Purnomo, H. (2018). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Indonesian Journal of Chemistry, 18(2), 254-260.
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][2][5]thiadiazole. Molecules, 25(17), 3959. [Link]
- Gerwick, B. C., Subramanian, M. V., & Loney-Gallant, V. (1990). Structure-activity relationships for a new family of sulfonylurea herbicides. Pesticide Science, 29(3), 357-364.
-
Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6422. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of N-(3,4-dimethoxybenzyl)urea Derivatives as Potent Anticancer Agents: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics. It provides a detailed exploration of N-(3,4-dimethoxybenzyl)urea derivatives, a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This document elucidates the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols pertinent to the evaluation of these compounds.
Introduction: The Therapeutic Potential of the Urea Scaffold in Oncology
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has been successfully exploited in the design of numerous clinically approved drugs.[1] In the realm of oncology, diaryl urea derivatives, such as the multi-kinase inhibitor Sorafenib, have demonstrated significant therapeutic impact by targeting key signaling pathways involved in tumor growth and angiogenesis.[2] The N-(3,4-dimethoxybenzyl)urea core represents a compelling structural motif for the development of novel anticancer agents. The dimethoxy substitution pattern on the benzyl ring is a common feature in natural products with anticancer properties and is known to influence the pharmacokinetic and pharmacodynamic properties of synthetic compounds.
This guide will provide a detailed overview of the current understanding of N-(3,4-dimethoxybenzyl)urea derivatives, offering insights into their rational design, synthesis, and biological evaluation as potential next-generation cancer therapeutics.
Synthetic Strategies and Characterization
The synthesis of N-(3,4-dimethoxybenzyl)urea derivatives is typically achieved through a convergent synthetic approach. A generalized, yet robust, protocol involves the reaction of a substituted aniline with a corresponding isocyanate or, alternatively, the reaction of an amine with a chloroformate followed by displacement with another amine.
General Synthesis Protocol for N-(3,4-dimethoxybenzyl)urea Derivatives
A common and effective method for the synthesis of these derivatives is the reaction of 3,4-dimethoxybenzylamine with a substituted phenyl isocyanate. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.
Step-by-Step Methodology:
-
Dissolution of Amine: Dissolve 3,4-dimethoxybenzylamine (1.0 equivalent) in anhydrous DCM.
-
Addition of Isocyanate: To the stirred solution, add the desired substituted phenyl isocyanate (1.0-1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(3,4-dimethoxybenzyl)urea derivative.
Characterization: The structure of the synthesized compounds should be rigorously confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea C=O stretch.
Anticancer Activity and Structure-Activity Relationship (SAR)
N-(3,4-dimethoxybenzyl)urea derivatives have demonstrated a broad spectrum of anticancer activity against various human cancer cell lines. The cytotoxic effects are typically evaluated using cell viability assays, such as the MTT assay.
In Vitro Cytotoxicity
The antiproliferative activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| N-aryl-N'-arylmethylurea | A549 (Non-small cell lung cancer) | < 5 | [2] |
| N-aryl-N'-arylmethylurea | MCF-7 (Breast cancer) | < 3 | [2] |
| N-aryl-N'-arylmethylurea | HCT116 (Colon cancer) | < 3 | [2] |
| N-aryl-N'-arylmethylurea | PC-3 (Prostate cancer) | < 5 | [2] |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical cancer) | 6.50 | [3] |
Note: The table presents representative data for structurally related urea derivatives to highlight the potential potency of the N-(3,4-dimethoxybenzyl)urea scaffold.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of urea derivatives is highly dependent on their structural features. Key SAR observations include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence cytotoxicity. Electron-withdrawing groups, such as trifluoromethyl and halogens, at the meta or para positions often enhance anticancer activity.[2]
-
The Urea Linker: The urea moiety is crucial for activity, acting as a hydrogen bond donor and acceptor to interact with target proteins.[1]
-
The Benzyl Group: The 3,4-dimethoxy substitution pattern on the benzyl ring is believed to contribute to the overall lipophilicity and electronic properties of the molecule, potentially enhancing cell permeability and target engagement.
Mechanism of Action
The anticancer effects of N-(3,4-dimethoxybenzyl)urea derivatives are often attributed to their ability to modulate multiple cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.
Inhibition of Kinase Signaling Pathways
A primary mechanism of action for many diaryl urea derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. These compounds can interfere with signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[4][5]
Induction of Apoptosis and Cell Cycle Arrest
These derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by an arrest of the cell cycle at specific phases, such as G2/M, preventing the cancer cells from dividing.[6][7] The induction of apoptosis can be confirmed by assays that detect markers such as caspase activation and DNA fragmentation.[6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-(3,4-dimethoxybenzyl)urea derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
N-(3,4-dimethoxybenzyl)urea derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity, and multi-faceted mechanism of action make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies in animal models are also a critical next step to validate their therapeutic efficacy and safety before they can be considered for clinical development. The continued exploration of this chemical scaffold is poised to yield new and effective treatments in the fight against cancer.
References
-
Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin, 62(9), 898–905. [Link]
-
Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]
-
Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024). AIP Publishing. [Link]
-
Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Wang, L., & Li, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 26(12), 3496. [Link]
- Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center.
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers. [Link]
-
Al-Suwaidan, I. A., Al-Majid, A. M., Barakat, A., Al-Agamy, M. H. M., & Ali, M. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules (Basel, Switzerland), 28(17), 6432. [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (2025). Frontiers. [Link]
-
Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Wang, L., & Li, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]
-
Qi, B., Yang, Y., Gong, G., He, H., Yue, X., Xu, X., Hu, Y., Li, J., Chen, T., Wan, X., Zhang, A., & Zhou, G. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European journal of medicinal chemistry, 163, 10–27. [Link]
-
Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Wang, L., & Li, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 26(12), 3496. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). BMC Chemistry. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4355–4359. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. [Link]
-
Chen, C. Y., Hsieh, Y. T., Hsieh, C. Y., Weng, C. C., Chen, Y. A., & Wung, B. S. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International journal of molecular sciences, 24(2), 1435. [Link]
-
Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]
-
The structure–inhibition relationship for anticancer activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (2025). ResearchGate. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (2021). Molecules. [Link]
-
Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2025). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Antimicrobial Properties of Substituted Benzyl Ureas
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents. Substituted benzyl urea derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of activity against various bacterial and fungal strains. This guide offers a comprehensive technical overview of the antimicrobial properties of substituted benzyl ureas, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), mechanisms of action, and essential experimental protocols for the evaluation of these compounds, providing a robust framework for future research and development in this critical area.
Chemical Synthesis of Substituted Benzyl Ureas: A Generalized Approach
The synthesis of substituted benzyl ureas is typically achieved through a straightforward and efficient one-step process involving the reaction of a substituted benzylamine with an appropriate isocyanate.[1] This method is favored for its simplicity, mild reaction conditions, and generally high yields.[1]
Core Synthesis Reaction
The fundamental reaction involves the nucleophilic addition of the amine group of a benzylamine derivative to the electrophilic carbonyl carbon of an isocyanate.
Caption: General synthesis scheme for substituted benzyl ureas.
Step-by-Step Experimental Protocol for Synthesis
The following protocol outlines a general procedure for the synthesis of a substituted benzyl urea derivative. Researchers should note that specific reaction times and purification methods may need to be optimized for different starting materials.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzylamine (1.0 equivalent) in toluene.
-
Addition of Isocyanate: To the stirred solution, add the corresponding substituted isocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40-45°C and maintain this temperature with continuous stirring.[1] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product, if precipitated, can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization or column chromatography to yield the pure substituted benzyl urea.[2]
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1]
Structure-Activity Relationships (SAR): Decoding the Antimicrobial Potential
The antimicrobial efficacy of substituted benzyl ureas is intricately linked to the nature and position of substituents on both the benzyl and phenyl rings. A thorough understanding of these relationships is paramount for the rational design of more potent analogues.
Key SAR Insights:
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the phenyl ring attached to the urea nitrogen often enhances antimicrobial activity.[1] For instance, compounds with 3,4-dichloro or 4-fluoro substitutions have demonstrated significant inhibitory effects.[1]
-
Substituents on the Benzyl Group: Modifications to the benzyl moiety also play a crucial role. The introduction of certain substituents can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with microbial targets. For example, a 2,4-dichloro substitution on the benzyl group of S-benzylisothiourea derivatives was found to enhance antibacterial activity against Gram-negative bacteria.[3]
-
Lipophilicity: A key determinant of antimicrobial activity is the overall lipophilicity of the molecule. Increased lipophilicity can facilitate the transport of the compound across the microbial cell membrane.[4] The incorporation of bulky, lipophilic groups like an adamantyl moiety has been shown to lead to outstanding inhibition against specific pathogens like Acinetobacter baumannii.[1]
-
N,N-Disubstitution: N,N-disubstituted compounds have also shown promising activity, indicating that the substitution pattern on the urea nitrogen atoms is a critical factor to consider in the design of new derivatives.[1]
Caption: Key factors influencing the antimicrobial activity of substituted benzyl ureas.
Mechanisms of Antimicrobial Action: A Multifaceted Approach
Substituted benzyl ureas appear to exert their antimicrobial effects through various mechanisms, suggesting that their activity is not limited to a single target. This multitarget potential is advantageous in combating the development of resistance.
Enzyme Inhibition:
A primary mechanism of action for many antimicrobial agents is the inhibition of essential microbial enzymes.
-
Urease Inhibition: Some urea derivatives act as inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease can disrupt the pathogen's ability to colonize and persist in the host.[2]
-
Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) Inhibition: Molecular docking studies have suggested that some substituted benzyl ureas can bind to the active site of enoyl-ACP reductase, a key enzyme in the bacterial fatty acid synthesis pathway.[1] Inhibition of this enzyme disrupts the production of essential fatty acids, leading to bacterial cell death.
-
Chitin Synthesis Inhibition: In fungi and insects, benzoylphenyl ureas, a closely related class of compounds, are known to inhibit chitin synthesis, a critical component of the cell wall and exoskeleton, respectively.[5] This mechanism involves blocking the terminal polymerization step in chitin formation.[5] While more research is needed, it is plausible that some substituted benzyl ureas share this mode of action against fungal pathogens.
Disruption of the Cell Membrane:
Some benzyl derivatives are thought to exert their bactericidal action by disrupting the integrity of the microbial cell membrane.[6] This can occur through the interruption of intermolecular interactions within the lipid bilayer, leading to increased permeability and leakage of cellular contents.[6]
Caption: Proposed mechanisms of antimicrobial action for substituted benzyl ureas.
Experimental Evaluation of Antimicrobial Properties: A Practical Guide
Rigorous and standardized experimental protocols are essential for the accurate assessment of the antimicrobial properties of new chemical entities.
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely used and reliable technique for determining MIC values.[8]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in Mueller-Hinton Broth (MHB) or another appropriate growth medium.[9] The final volume in each well should be 50-100 µL.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[10]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours under appropriate atmospheric conditions.[11]
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[10]
Cytotoxicity Assessment: Evaluating the Therapeutic Window
To be considered a viable drug candidate, an antimicrobial compound must exhibit selective toxicity towards microbes with minimal effects on host cells. Cytotoxicity assays using mammalian cell lines are therefore a critical component of the evaluation process.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., RAW 264.7 macrophages) in the appropriate growth medium until a confluent monolayer is formed.[12]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted benzyl urea compound and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is proportional to the absorbance and is expressed as a percentage of the untreated control.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected substituted benzyl urea derivatives against various microbial strains.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 3l | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | - (94.5% inhibition) | [1] |
| 3j | (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | - (Good inhibition) | [1] |
| 3n | (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | - (Good inhibition) | [1] |
| 8 | 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivative | Candida krusei | 31.25 | [13] |
| 8 | 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivative | Candida albicans isolate | 31.25 | [13] |
| Various | 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives | Pseudomonas aeruginosa | 31.25 | [13] |
Conclusion and Future Directions
Substituted benzyl ureas represent a versatile and promising class of antimicrobial agents with the potential to address the growing threat of drug-resistant infections. Their straightforward synthesis, coupled with the tunability of their structure to optimize activity, makes them an attractive scaffold for further development. Future research should focus on a more comprehensive exploration of their mechanism of action, including the identification of specific molecular targets. A systematic investigation into the mechanisms of microbial resistance to these compounds is also crucial for anticipating and overcoming future clinical challenges. Furthermore, extensive in vivo efficacy and safety studies are required to translate the in vitro potential of these compounds into clinically effective therapeutics. The continued application of medicinal chemistry principles to refine the structure-activity relationships of substituted benzyl ureas holds significant promise for the development of the next generation of antimicrobial drugs.
References
-
Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(19), 3564. [Link]
-
Iwasaki, T., et al. (2012). Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. Bioorganic & Medicinal Chemistry, 20(13), 4091-4099. [Link]
-
Elkamhawy, A., et al. (2020). Neuroprotective Effect of 2-(Benzyloxy)arylureas Is Not Related to CypD Inhibition nor Suppression of mPTP Opening. Molecules, 25(18), 4192. [Link]
-
Modolo, L. V., et al. (2015). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 6(5), 637-650. [Link]
-
Yarlagadda, V., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega, 6(4), 2845-2855. [Link]
-
Hajjar, N. P., & Casida, J. E. (1978). Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors. Science, 200(4349), 1499-1500. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Li, J., et al. (2015). Alignment of substituted benzyl urea derivatives using template based... ResearchGate. [Link]
-
SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAMEO BIOTROP. [Link]
-
De Vita, D., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(15), 3342. [Link]
-
Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]
-
Yilmaz, I., & Kucukislamoglu, M. (2019). Most relevant antimicrobial activity of O-benzyl derivatives expressed... ResearchGate. [Link]
-
Guddat, L. W., et al. (2005). Structure–activity relationships for a new family of sulfonylurea herbicides. Journal of computer-aided molecular design, 19(11), 801-820. [Link]
-
Yilmaz, I., & Kucukislamoglu, M. (2019). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 24(22), 4132. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
Appiah, F., et al. (2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Antibiotics, 11(7), 939. [Link]
-
Yarlagadda, V., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
Popa, A., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
Kumar, R., & Sharma, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2399-2404. [Link]
-
El-Tantawy, M. A., et al. (2014). Antimicrobial and inhibitory enzyme activity of N-(benzyl) and quaternary N-(benzyl) chitosan derivatives on plant pathogens. Carbohydrate polymers, 113, 311-318. [Link]
-
Yildiz-Oren, I., et al. (2007). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European journal of medicinal chemistry, 42(4), 417-426. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of basic and clinical pharmacy, 7(4), 107. [Link]
-
Kassie, F., & Laky, B. (2017). Toxic Effects of Benzyl and Allyl Isothiocyanates and Benzyl-Isoform Specific Metabolites in the Urinary Bladder After a Single Intravesical Application to Rats. ResearchGate. [Link]
-
Yildiz-Oren, I., et al. (2007). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]... Elsevier. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
de Resende, P. E., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of Global Antimicrobial Resistance, 33, 134-142. [Link]
Sources
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. idexx.dk [idexx.dk]
- 8. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dimethoxybenzyl Moiety: A Cornerstone in Bioactivity and Chemical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Identity of the Dimethoxybenzyl Group
In the landscape of medicinal chemistry and organic synthesis, few functional groups offer the strategic versatility of the dimethoxybenzyl (DMB) moiety. Comprising a benzyl group substituted with two methoxy (-OCH₃) groups, its influence extends far beyond that of a simple structural component. The specific arrangement of these methoxy groups—most commonly seen in the 2,4-, 3,4-, and 3,5-isomers—imparts a unique combination of electronic and steric properties that chemists can exploit with remarkable precision.
This guide delves into the multifaceted roles of the DMB moiety. It is not merely a passive scaffold, but an active participant in shaping biological activity and a powerful, tactical tool in the synthesis of complex molecules. We will explore its function as a critical component of pharmacophores, where it directly engages with biological targets, and its indispensable role as a protecting group, enabling the construction of intricate molecular architectures. For the researcher and drug developer, a deep understanding of the DMB moiety is essential for designing potent therapeutics and devising efficient synthetic strategies.
Section 1: The Physicochemical Engine of the DMB Moiety
The utility of the DMB group is rooted in its fundamental physicochemical characteristics. The two methoxy substituents are powerful electron-donating groups, significantly influencing the electron density of the aromatic ring through the resonance effect. This enhanced nucleophilicity of the ring is the primary reason for the DMB group's lability under specific oxidative or acidic conditions, a feature masterfully exploited in its role as a protecting group.
Key Physicochemical Properties:
-
Electronic Effects: The oxygen atoms of the methoxy groups donate lone-pair electrons into the aromatic system, activating the ring and making it susceptible to electrophilic attack. This electronic enrichment is also key to its interaction with biological targets, where it can participate in cation-π or hydrogen bonding interactions.
-
Lipophilicity: The addition of methoxy groups increases the lipophilicity of a molecule compared to a simple benzyl or hydroxyl-substituted phenyl ring. This modulation of a drug's octanol-water partition coefficient (logP) is a critical factor in determining its pharmacokinetic profile, including membrane permeability and absorption.[1]
-
Steric Influence: The methoxy groups provide steric bulk, which can influence the conformation of the parent molecule. This can be used to orient other functional groups for optimal binding with a receptor or to shield parts of the molecule from metabolic enzymes.
-
Hydrogen Bond Acceptance: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming non-covalent interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding pocket, thereby contributing to binding affinity.[1][2]
These properties collectively define the DMB moiety's character, allowing it to serve dual roles as both a stable, bio-interactive pharmacophore and a selectively cleavable synthetic handle.
Section 2: The DMB Moiety as a Pharmacophore in Drug Design
A pharmacophore is defined as the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target and elicit a response.[3] The DMB moiety is a recurring motif in a vast array of biologically active compounds, where its features are integral to the pharmacophore.
The substitution pattern of the methoxy groups is paramount in defining the pharmacological profile.[4] Structure-activity relationship (SAR) studies consistently show that altering the position of the methoxy groups can dramatically change a compound's affinity and selectivity for its target.[5][6] For instance, the 3,4-dimethoxy pattern is a hallmark of many catecholamine mimics and is found in numerous natural products with diverse activities.[7] Conversely, the 2,5-dimethoxy pattern is often associated with serotonergic activity.[4]
Table 1: Examples of Dimethoxybenzyl-Containing Compounds and Their Biological Activities
| Compound Class / Example | DMB Isomer | Biological Target / Activity | Therapeutic Area | Reference(s) |
| Trimethoxyphenyl Analogues | 3,4-Dimethoxy | β-tubulin polymerization inhibitor | Anticancer | [8] |
| Homoisoflavonoids | 7,8-Dimethoxy (on A-ring) | Anti-inflammatory, Antioxidant | Inflammation, Cancer | [5] |
| 1-(2,5-Dimethoxy-4-bromobenzyl)piperazine | 2,5-Dimethoxy | Serotonin & Dopamine Receptors | CNS (Research) | [4] |
| 2,6-Dimethoxy benzoquinone | 2,6-Dimethoxy | Antibacterial (vs. S. aureus), Antioxidant | Infectious Disease | [9] |
| Verapamil | 3,4-Dimethoxy | L-type Calcium Channels | Cardiovascular | N/A |
Visualizing Drug-Receptor Interaction
The diagram below illustrates a hypothetical interaction between a DMB-containing ligand and a receptor binding site, highlighting the potential contributions of the DMB moiety to overall binding affinity.
Caption: Hypothetical binding of a DMB moiety within a receptor active site.
Section 3: The DMB Moiety as a Strategic Tool in Synthesis
Beyond its role as a pharmacophore, the DMB group is a workhorse protecting group in multi-step organic synthesis.[10] Its popularity stems from its robustness to a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) combined with its selective and often mild removal conditions.[11] The electron-rich nature of the DMB ring makes it susceptible to cleavage by reagents that will not affect other, more electron-deficient benzyl-type protecting groups. This orthogonality is a cornerstone of modern synthetic strategy.
The 2,4-DMB and 3,4-DMB groups are particularly common. The 2,4-DMB group is more acid-labile and can be cleaved under milder conditions than the 4-methoxybenzyl (PMB) group, while the 3,4-DMB group offers its own unique reactivity profile.[12][13]
Table 2: Common DMB Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Protected Functionality | Common Deprotection Reagents | Reference(s) |
| 2,4-Dimethoxybenzyl | DMB | Alcohols, Amides, Sulfamates | Trifluoroacetic Acid (TFA), DDQ, CAN | [11][14] |
| 3,4-Dimethoxybenzyl | DMB, Veratryl | Alcohols, Amides (Lactams) | Phenyliodine(III) bis(trifluoroacetate) (PIFA), Strong Acid | [15][16] |
| 3,5-Dimethoxybenzyl | Alcohols, Amines | Photochemical Cleavage (UV light) | [17][18] |
Experimental Protocol: Protection of a Primary Alcohol with 2,4-DMB-Cl
This protocol describes a standard procedure for the protection of a primary alcohol using 2,4-dimethoxybenzyl chloride.
Materials:
-
Substrate (primary alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol substrate (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of DMB-Cl: Cool the reaction mixture back to 0 °C. Add a solution of 2,4-dimethoxybenzyl chloride (1.2 eq) in anhydrous DMF dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure DMB-protected alcohol.
Experimental Protocol: Oxidative Deprotection of a DMB Ether using DDQ
This protocol details the selective cleavage of a DMB ether in the presence of other acid-sensitive groups.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or a mixture of DCM/water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the DMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Addition of DDQ: Add DDQ (1.5 eq) to the solution at room temperature. The solution will typically turn dark.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the deprotected alcohol. The byproduct, 2,4-dimethoxybenzaldehyde, will also be present.
Visualizing a Synthetic Workflow
The following diagram illustrates a typical synthetic sequence where a DMB group is used to protect a hydroxyl group, allowing for modification of another part of the molecule before being selectively removed.
Caption: A generalized workflow for using the DMB group in chemical synthesis.
Conclusion: A Moiety of Strategic Importance
The dimethoxybenzyl moiety holds a distinguished position in the chemical sciences. Its prevalence in natural products signals its evolutionary selection as a stable and effective structural unit for biological interaction.[19][20] In the laboratory, medicinal chemists have harnessed its inherent electronic and steric properties to design potent ligands that target a wide range of diseases, from cancer to cardiovascular ailments.[8] Simultaneously, synthetic chemists value the DMB group as a robust and reliable protecting group, whose predictable and selective cleavage allows for the elegant and efficient construction of complex molecular targets.[10][15] The continued exploration of DMB-containing compounds and the development of new synthetic methods involving this versatile group ensure that it will remain a cornerstone of drug discovery and development for the foreseeable future.
References
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link]
-
Organic Compounds with Biological Activity. MDPI. Available at: [Link]
-
Formulation and Characterization of Miconazole Nitrate Emulgel for Topical Delivery. Journal of Advanced Pharmacy Education & Research. Available at: [Link]
-
Biological Activities of Natural Products II. MDPI. Available at: [Link]
-
2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University School of Medicine Research Profiles. Available at: [Link]
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES. Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. Available at: [Link]
-
Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. MDPI. Available at: [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available at: [Link]
-
Selected examples of natural products and bioactive molecules containing an isoxazol‐5‐one or dihydropyran unit. ResearchGate. Available at: [Link]
-
Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PMC - NIH. Available at: [Link]
-
Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. Available at: [Link]
-
Selected biological activities and specific targets of the stilbene-based compounds. ResearchGate. Available at: [Link]
-
Clinical pharmacokinetics of doxorubicin. PubMed. Available at: [Link]
-
3,4-Dimethoxybenzyl Alcohol. BioCrick. Available at: [Link]
-
PHARMACOFORGE: PHARMACOPHORE GENERATION WITH DIFFUSION MODELS. ChemRxiv. Available at: [Link]
-
Use of the 3,5-Dimethoxybenzyloxycarbonyl Group as a Photosensitive N-Protecting Group. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. PMC - NIH. Available at: [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link]
-
The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
-
Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. ResearchGate. Available at: [Link]
-
Pharmacophore-Directed Retrosynthesis: Intertwining Natural Product Total Synthesis and Structure-Activity Relationship Studies. Research Communities. Available at: [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Publishing. Available at: [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
-
Best Synthetic Methods: Functional Group Protection. Organic Chemistry Portal. Available at: [Link]
-
Natural Products are a Precious Source of the New Bioactive Compounds. PharmacologyOnLine. Available at: [Link]
-
2,4-Dimethoxybenzyl alcohol. PubChem. Available at: [Link]
-
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wpage.unina.it [wpage.unina.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. mdpi.com [mdpi.com]
- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemimpex.com [chemimpex.com]
- 19. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
N-(3,4-dimethoxybenzyl)urea: A Technical Guide to its Investigation as a Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The urea scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1][2] This technical guide provides an in-depth exploration of N-(3,4-dimethoxybenzyl)urea as a potential kinase inhibitor. While this specific molecule is not yet extensively characterized in the public domain, its structural motifs suggest significant potential. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, field-proven workflow for the synthesis, characterization, and evaluation of this and similar compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and explore the structure-activity relationships that could guide future optimization efforts.
Introduction: The Rationale for N-(3,4-dimethoxybenzyl)urea as a Kinase Inhibitor
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The urea functional group is a key pharmacophore in several clinically successful kinase inhibitors, such as Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[3] The two N-H groups and the carbonyl oxygen of the urea moiety act as hydrogen bond donors and acceptors, respectively, often forming a bidentate hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4]
The N-(3,4-dimethoxybenzyl)urea structure incorporates this key urea pharmacophore. The 3,4-dimethoxybenzyl group provides a substituted aromatic ring system that can be further explored for structure-activity relationships (SAR). The methoxy groups can influence solubility and may engage in specific interactions within the kinase active site. Based on the prevalence of the benzyl urea scaffold in known kinase inhibitors, N-(3,4-dimethoxybenzyl)urea presents a compelling starting point for a kinase inhibitor discovery program, potentially targeting serine/threonine kinases like the Raf family or tyrosine kinases.[1][2]
This guide will therefore proceed with the hypothesis that N-(3,4-dimethoxybenzyl)urea possesses inhibitory activity against a relevant oncogenic kinase. The subsequent sections will detail the necessary steps to test this hypothesis and characterize the compound's potential.
Synthesis and Characterization
The synthesis of N-(3,4-dimethoxybenzyl)urea can be approached through several established methods for urea formation. The most common and straightforward approach involves the reaction of an amine with an isocyanate.[5]
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-(3,4-dimethoxybenzyl)urea is outlined below. This method is based on the reaction of 3,4-dimethoxybenzylamine with a suitable isocyanate precursor.
Caption: Proposed synthetic workflow for N-(3,4-dimethoxybenzyl)urea.
Detailed Experimental Protocol
Objective: To synthesize N-(3,4-dimethoxybenzyl)urea.
Materials:
-
3,4-Dimethoxybenzylamine
-
Potassium isocyanate
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 3,4-dimethoxybenzylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add potassium isocyanate (1.2 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add dilute hydrochloric acid to the reaction mixture to neutralize any unreacted starting material and to facilitate the formation of the urea.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(3,4-dimethoxybenzyl)urea.
Characterization: The structure and purity of the synthesized N-(3,4-dimethoxybenzyl)urea should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Vitro Kinase Inhibition Assays
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of a purified kinase in a cell-free system. A variety of assay formats are available, with the choice often depending on throughput requirements and the nature of the kinase.[6]
Rationale for Kinase Target Selection
Given the structural similarities of the benzyl urea scaffold to known inhibitors of the Raf/MEK/ERK pathway, a logical starting point for screening N-(3,4-dimethoxybenzyl)urea would be against key kinases in this cascade, such as B-Raf or c-Raf. This pathway is frequently hyperactivated in various cancers, making it a well-validated therapeutic target.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a popular choice for their robustness, high-throughput compatibility, and low background signal.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the phosphorylated substrate, they are brought into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the HTRF signal.
Detailed Protocol:
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human B-Raf), the biotinylated substrate peptide, and ATP at a concentration close to its Km value.
-
Add N-(3,4-dimethoxybenzyl)urea at various concentrations (typically in a serial dilution) to the wells of a microplate. Include appropriate controls (no inhibitor and a known inhibitor).
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in a buffer containing EDTA.
-
Incubate for a further 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Radiometric Kinase Assay
Radiometric assays, while lower in throughput, are considered a gold standard for their sensitivity and direct measurement of phosphate transfer.[7]
Principle: This assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate protein or peptide by the kinase.
Detailed Protocol:
-
Prepare a kinase reaction mixture containing the kinase, the substrate, [γ-³²P]ATP, and a suitable buffer with MgCl₂.[7]
-
Dispense the test compound at various concentrations into the reaction tubes.
-
Initiate the reaction by adding the kinase to the mixture.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 value.
Cell-Based Assays: Assessing Target Engagement and Downstream Effects
Positive results from in vitro assays warrant further investigation in a cellular context to confirm that the compound can penetrate cells, engage its target, and exert a biological effect.
Western Blotting for Phospho-Protein Levels
Principle: If N-(3,4-dimethoxybenzyl)urea inhibits a kinase, it should lead to a decrease in the phosphorylation of its downstream substrates in cells. This can be visualized by Western blotting using phospho-specific antibodies.
Caption: Workflow for assessing kinase inhibition via Western blotting.
Detailed Protocol:
-
Culture a relevant cancer cell line known to have an activated kinase pathway of interest (e.g., A375 melanoma cells with a B-Raf V600E mutation).
-
Treat the cells with increasing concentrations of N-(3,4-dimethoxybenzyl)urea for a specified time (e.g., 2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
Cell Proliferation Assay
Principle: Inhibition of a kinase that drives cancer cell growth should lead to a reduction in cell proliferation.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of N-(3,4-dimethoxybenzyl)urea.
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Assess cell viability using a suitable reagent such as resazurin or a tetrazolium-based compound (e.g., MTT).
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) and In Silico Modeling
The initial findings for N-(3,4-dimethoxybenzyl)urea will form the basis for a medicinal chemistry program aimed at improving its potency, selectivity, and pharmacokinetic properties.
Hypothetical SAR Exploration
Based on published data for other urea-based kinase inhibitors, the following modifications could be explored:[10]
| Position of Modification | Proposed Modification | Rationale |
| Benzyl Ring | Introduction of halogens (F, Cl) | May enhance hydrophobic interactions and improve potency. |
| Varying methoxy group positions | To probe for optimal interactions within the active site. | |
| Replacement with other ring systems | To explore different binding modes and improve selectivity. | |
| Urea Linker | Introduction of a second substituent on the benzyl-side nitrogen | May alter the hydrogen bonding pattern and conformation. |
| Terminal Nitrogen | Addition of various aryl or heteroaryl groups | To occupy additional pockets in the ATP-binding site and enhance potency. |
Computational Docking
Molecular docking simulations can provide valuable insights into the potential binding mode of N-(3,4-dimethoxybenzyl)urea within the active site of a target kinase.[11][12]
Workflow:
-
Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the energy.
-
Generate a 3D conformation of N-(3,4-dimethoxybenzyl)urea.
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
Perform docking calculations using software such as Glide or AutoDock.
-
Analyze the predicted binding poses, paying close attention to hydrogen bonds with the hinge region and other key interactions.
Caption: A typical workflow for molecular docking studies.
Preliminary Pharmacokinetic Profiling
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug. For a small molecule like N-(3,4-dimethoxybenzyl)urea, initial in vitro ADME assays would include:
-
Solubility: Determining the solubility in aqueous buffers is essential for bioavailability.
-
Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the intestinal wall.
-
Metabolic Stability: Incubation with liver microsomes can provide an early indication of how quickly the compound is metabolized.[13][14]
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the investigation of N-(3,4-dimethoxybenzyl)urea as a potential kinase inhibitor. By following the proposed workflow, from synthesis and in vitro screening to cell-based assays and in silico modeling, researchers can systematically evaluate the potential of this and related compounds. The urea scaffold remains a highly valuable starting point for the design of novel kinase inhibitors, and a thorough understanding of the experimental methodologies and underlying scientific principles is paramount for success in this competitive field.
References
-
Protein kinase inhibitors from the urea class. (2025). ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of N-benzylurea derivatives 21 and 22. Reagents and reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Small-Molecule Inhibitors of Urea Transporters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). PMC. Retrieved from [Link]
-
In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. (2023). PMC - NIH. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (n.d.). MDPI. Retrieved from [Link]
-
Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening. (2023). PMC - NIH. Retrieved from [Link]
-
Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs. (2024). NIH. Retrieved from [Link]
- Synthesis of N-benzyl-N-benzyloxyurea. (n.d.). Google Patents.
-
Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. (2022). MDPI. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Small-Molecule Inhibitors and Drug Discovery of Urea Transporters. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Rho-Kinase inhibitors by docking-based virtual screening. (2025). ResearchGate. Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2024). PMC - NIH. Retrieved from [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Retrieved from [Link]
-
Multialgorithm-Based Docking Reveals Imidazolidinyl Urea as a Multitargeted Inhibitor for Lung Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Small-Molecule Inhibitors and Drug Discovery of Urea Transporters. (n.d.). PubMed. Retrieved from [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC. Retrieved from [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Nathan Luedtke. Retrieved from [Link]
-
Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor. (2022). PMC. Retrieved from [Link]
-
In vitro kinase assay and inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications. Retrieved from [Link]
-
Design,synthesis Andanti-tumor Activities Ofaryl Urea Derivatives As Novel Tyrosine Kinase Inhibitors. (2012). Globe Thesis. Retrieved from [Link]
-
(PDF) Small-Molecule Inhibitors of Urea Transporters. (2025). ResearchGate. Retrieved from [Link]
-
Investigation of isocyanate-based dual-cure resins and their suitability for additive manufacturing. (n.d.). Universität zu Köln. Retrieved from [Link]
-
Isocyanate reactions in and with N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparation of isocyanate compounds. (n.d.). Google Patents.
-
Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4. (2021). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globethesis.com [globethesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 12. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Potential Therapeutic Applications of N-(3,4-dimethoxybenzyl)urea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides an in-depth technical exploration of N-(3,4-dimethoxybenzyl)urea, a molecule of significant interest at the intersection of established pharmacophores. The urea moiety is a privileged structure in modern medicinal chemistry, integral to numerous FDA-approved therapeutics due to its unique hydrogen bonding capabilities that facilitate robust target engagement.[1] When combined with the 3,4-dimethoxybenzyl (veratryl) group, a scaffold present in various biologically active natural products, the resulting compound presents a compelling candidate for therapeutic development.
Due to the limited direct research on N-(3,4-dimethoxybenzyl)urea, this guide synthesizes data from structurally related compounds to hypothesize potential therapeutic applications, primarily in oncology and dermatology. We present a plausible synthetic route and detailed experimental protocols to enable the scientific community to validate these hypotheses. The core objective is to provide a foundational framework for future research, grounded in established principles of medicinal chemistry and pharmacology, to unlock the therapeutic potential of this promising scaffold.
Section 1: The N-(3,4-dimethoxybenzyl)urea Scaffold: A Structural Overview
Chemical and Structural Properties
N-(3,4-dimethoxybenzyl)urea is an unsymmetrical urea derivative characterized by a 3,4-dimethoxybenzyl group attached to one nitrogen atom of the urea core.
-
Molecular Formula: C₁₀H₁₄N₂O₃
-
Molecular Weight: 210.23 g/mol
-
Key Structural Features:
-
Urea Moiety (-NH-CO-NH₂): This functional group is central to the molecule's potential biological activity. The two -NH groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows for strong and specific interactions with biological targets like enzyme active sites.[1]
-
3,4-Dimethoxybenzyl Group: This substituted aromatic ring, also known as a veratryl group, contributes to the molecule's lipophilicity and steric profile. The methoxy groups can also participate in electronic and hydrogen bonding interactions, influencing the molecule's pharmacokinetic and pharmacodynamic properties.
-
The Urea Moiety: A Privileged Scaffold in Medicinal Chemistry
The urea functional group is a cornerstone of drug design. Its conformational rigidity and predictable hydrogen-bonding patterns make it an ideal linker or pharmacophore for engaging with protein targets. This is evidenced by its presence in a wide array of clinically successful drugs, particularly in the field of oncology, where it is a key feature of many small-molecule kinase inhibitors.[2] The stability and synthetic accessibility of the urea linkage further enhance its utility in drug discovery programs.[3]
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of unsymmetrical ureas is well-established in organic chemistry. The most direct and common method involves the nucleophilic addition of an amine to an isocyanate.[4] For N-(3,4-dimethoxybenzyl)urea, this would involve the reaction of 3,4-dimethoxybenzyl isocyanate with ammonia. An alternative, often preferred for laboratory-scale synthesis, is the reaction of 3,4-dimethoxybenzylamine with an isocyanate equivalent or a carbamoylating agent.
Experimental Protocol: Synthesis from 3,4-dimethoxybenzylamine
This protocol outlines a common method for synthesizing unsymmetrical ureas from a primary amine.
Objective: To synthesize N-(3,4-dimethoxybenzyl)urea via the reaction of 3,4-dimethoxybenzylamine with a carbamoylating agent.
Materials:
-
3,4-dimethoxybenzylamine
-
Potassium cyanate (KOCN) or Trimethylsilyl isocyanate (TMS-NCO)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acidic workup solution (e.g., 1M HCl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for purification (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxybenzylamine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Slowly add the carbamoylating agent (e.g., TMS-NCO, 1.1 eq) to the stirred solution at room temperature. If using KOCN, an aqueous acidic medium is often employed.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding the acidic solution. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-(3,4-dimethoxybenzyl)urea.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of N-(3,4-dimethoxybenzyl)urea.
Caption: Proposed workflow for the synthesis of N-(3,4-dimethoxybenzyl)urea.
Section 3: Potential Therapeutic Application I: Oncology
Rationale: Urea Derivatives as Kinase Inhibitors
A significant class of anticancer agents is composed of urea derivatives that function as protein kinase inhibitors.[5] These compounds, particularly diaryl ureas, are designed to compete with ATP for binding in the kinase catalytic domain. The urea moiety is critical for this interaction, typically forming key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[6] This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to confer potency and selectivity.
Hypothesized Mechanism of Action
Based on the established activity of structurally similar compounds, it is hypothesized that N-(3,4-dimethoxybenzyl)urea could function as an inhibitor of oncogenic kinases. Many kinase inhibitors feature an aromatic urea structure.[2] The 3,4-dimethoxybenzyl group could occupy the hydrophobic pocket of the ATP-binding site, while the urea moiety engages with the hinge region. Key kinase families that are frequently targeted by urea-based inhibitors and represent plausible targets for this compound include:
-
Raf Kinases (e.g., c-Raf, B-Raf): Central components of the MAPK/ERK signaling pathway.
-
Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR): Crucial for angiogenesis and tumor growth.
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[1]
Illustrative Signaling Pathway: MAPK/ERK
The diagram below shows the MAPK/ERK pathway, a critical signaling cascade in many cancers, and indicates the potential point of inhibition by a urea-based kinase inhibitor like N-(3,4-dimethoxybenzyl)urea.
Caption: Potential inhibition of the RAF kinase within the MAPK/ERK pathway.
Experimental Validation: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of N-(3,4-dimethoxybenzyl)urea on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of N-(3,4-dimethoxybenzyl)urea in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Experimental Validation: Kinase Inhibition & Western Blot
Objective: To determine if N-(3,4-dimethoxybenzyl)urea directly inhibits a specific kinase and affects its downstream signaling.
Protocol (Western Blot):
-
Cell Treatment & Lysis: Treat cells with N-(3,4-dimethoxybenzyl)urea at various concentrations for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of the kinase of interest (e.g., phospho-ERK). Also, probe a separate blot with an antibody for the total protein to serve as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.
Data Presentation: Hypothetical Inhibitory Activity
The following table presents a hypothetical comparison of the inhibitory activity of N-(3,4-dimethoxybenzyl)urea against known anticancer agents.
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| N-(3,4-dimethoxybenzyl)urea | c-Raf | TBD | A549 (Lung) | TBD |
| VEGFR-2 | TBD | HUVEC (Endothelial) | TBD | |
| Sorafenib (Reference) | c-Raf | 6[6] | A549 (Lung) | ~5-10 |
| VEGFR-2 | 90[6] | HUVEC (Endothelial) | ~0.02 |
TBD: To Be Determined experimentally.
Section 4: Potential Therapeutic Application II: Dermatology
Rationale: Urea's Role in Dermatological Formulations
Urea is a well-established and widely used active ingredient in dermatology.[11] It is a component of the skin's natural moisturizing factor (NMF) and exerts its effects in a concentration-dependent manner:[12]
-
Moisturizing/Hydrating (at <10%): As a potent humectant, urea attracts and retains water in the stratum corneum, making it highly effective for treating dry skin (xerosis).[13]
-
Keratolytic (at >10%): At higher concentrations, urea disrupts the bonds between corneocytes, facilitating the shedding of dead, hyperkeratotic skin layers. This is beneficial in conditions like psoriasis, ichthyosis, and eczema.[14]
-
Penetration Enhancement: By hydrating the skin and disrupting the stratum corneum, urea can enhance the penetration of other topically applied therapeutic agents.[11]
Hypothesized Benefits of N-(3,4-dimethoxybenzyl)urea
N-(3,4-dimethoxybenzyl)urea is hypothesized to offer a multi-faceted approach to dermatological treatment. It could retain the fundamental hydrating and keratolytic properties of the urea moiety. Furthermore, the addition of the lipophilic 3,4-dimethoxybenzyl group may alter its skin penetration profile compared to unmodified urea and could potentially confer additional benefits, such as antioxidant or soothing properties, although this requires experimental validation.
Experimental Validation: In Vitro Skin Permeation (Franz Diffusion Cell)
Objective: To quantify the rate and extent of N-(3,4-dimethoxybenzyl)urea penetration through a skin membrane.
Protocol:
-
System Setup: Assemble vertical Franz diffusion cells, which consist of a donor and a receptor chamber separated by a membrane.[15] Maintain the receptor chamber fluid (e.g., phosphate-buffered saline) at 37°C with constant stirring.
-
Membrane Mounting: Mount a skin membrane (e.g., synthetic Strat-M® membrane or excised human/animal skin) between the donor and receptor chambers.
-
Dosing: Apply a precise amount of a formulation containing N-(3,4-dimethoxybenzyl)urea to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with fresh, pre-warmed fluid.[16]
-
Quantification: Analyze the concentration of N-(3,4-dimethoxybenzyl)urea in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time. Plotting this data allows for the determination of key permeation parameters, such as steady-state flux (Jss) and permeability coefficient (Kp).
Franz Diffusion Cell Experimental Workflow
Caption: Diagram of a Franz diffusion cell setup and experimental workflow.
Data Presentation: Hypothetical Permeation Data
| Compound | Formulation | Membrane | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| N-(3,4-dimethoxybenzyl)urea | 5% Cream | Strat-M® | TBD | TBD |
| Urea (Reference) | 10% Cream | Strat-M® | TBD | TBD |
TBD: To Be Determined experimentally.
Section 5: Summary and Future Directions
N-(3,4-dimethoxybenzyl)urea is a synthetically accessible molecule that combines two pharmacologically significant motifs: the versatile urea core and the biologically active 3,4-dimethoxybenzyl group. While direct experimental data on this compound is scarce, a thorough analysis of related structures strongly suggests its potential as a therapeutic agent in both oncology , likely as a kinase inhibitor, and dermatology , as a multifunctional skin-active agent.
The immediate future for this compound lies in the systematic experimental validation of the hypotheses presented in this guide. Key next steps include:
-
Chemical Synthesis and Scale-Up: Development of an optimized and scalable synthetic route.
-
Broad-Spectrum Screening: Initial screening against a large panel of cancer cell lines and kinases to identify primary targets.
-
Dermatological Profiling: Head-to-head comparison with urea in assays measuring hydration, keratolysis, and skin barrier function.
-
Pharmacokinetic Studies: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and subsequent in vivo pharmacokinetic studies to assess its drug-like properties.
The foundational protocols and theoretical frameworks provided herein offer a clear roadmap for researchers to undertake a comprehensive evaluation of N-(3,4-dimethoxybenzyl)urea, potentially unlocking a new class of therapeutics.
Section 6: References
-
Parveen, S., et al. (2020). Design, synthesis, and biological evaluation of suramin-inspired FGF1-targeting anti-proliferative agents. Frontiers in Chemistry. Available at: [Link]
-
Purnomo, H., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. Available at: [Link]
-
Piquero-Casals, J., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties. Dermatology and Therapy. Available at: [Link]
-
Eurofins. (n.d.). Franz Cell Test. Available at: [Link]
-
Google Patents. (1990). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Available at:
-
Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
-
Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
Taylor & Francis Online. (2021). Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]
-
Norlab. (n.d.). Franz Cell Operating Procedures. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. Available at: [Link]
-
Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. Available at:
-
Bogolubsky, A.V., et al. (2011). A facile synthesis of unsymmetrical ureas. Tetrahedron. Available at: [Link]
-
Kapuścińska, A., & Nowak, I. (2014). The use of urea and its derivatives in the cosmetics industry. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2002). Protein kinase inhibitors from the urea class. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
WIPO Patentscope. (n.d.). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available at: [Link]
-
Li, H.Q., et al. (2007). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]
-
SciSpace. (2020). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
-
PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. Available at: [Link]
-
ScienceScholar. (2022). Benzimidazole-Urea derivatives as anti-cancer agents. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
RSC Publishing. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Available at: [Link]
-
DermNet. (n.d.). Urea. Available at: [Link]
-
PubMed. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties. Available at: [Link]
-
ACS Publications. (2021). Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Available at: [Link]
-
YouTube. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. Available at: [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available at: [Link]
-
Google Patents. (1978). US4130577A - Process for preparing α, α-dimethylbenzyl isocyanates. Available at:
-
Medical News Today. (2022). The benefits and use of urea in skin care. Available at: [Link]
-
Texas Tech University Health Science Center. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Available at: [Link]
-
Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Available at: [Link]
-
Oxford Academic. (2022). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Available at: [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea in skincare: Uses, benefits, risks, and more [medicalnewstoday.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. norlab.com [norlab.com]
Unlocking the Therapeutic Potential of Benzyl Urea Compounds: A Technical Guide to Pharmacophore Exploration
This guide provides an in-depth exploration of the pharmacophoric features of benzyl urea compounds, a versatile scaffold with significant therapeutic potential. We will delve into the core principles of pharmacophore modeling and its application in the rational design of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful computational approach to accelerate their discovery efforts.
The Benzyl Urea Scaffold: A Privileged Structure in Medicinal Chemistry
The benzyl urea moiety is a cornerstone in modern drug discovery, recognized for its ability to engage in key interactions with biological targets. Its inherent structural features, particularly the urea functional group, provide a unique combination of hydrogen bond donor and acceptor capabilities, making it a powerful pharmacodynamic structure.[1] This has led to the development of a wide array of benzyl urea derivatives with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]
The general structure of a benzyl urea compound consists of a central urea linkage flanked by a benzyl group and an aryl or alkyl substituent. This modular design allows for extensive chemical modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on both the benzyl and aryl rings play a crucial role in modulating biological activity.
Deciphering the Pharmacophore: A Blueprint for Drug Action
A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups, arranged in a specific three-dimensional geometry. Pharmacophore modeling is a powerful computational technique that aims to identify and characterize these crucial features, providing a blueprint for the design of new, more potent, and selective drug candidates.
There are two primary approaches to pharmacophore modeling:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature pharmacophore model that explains their biological activity.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, this approach can be used. It involves analyzing the interactions between the protein and a bound ligand to directly identify the key pharmacophoric features within the active site.
Methodologies for Exploring the Benzyl Urea Pharmacophore
The exploration of the benzyl urea pharmacophore involves a systematic workflow that integrates computational modeling with experimental validation. Below, we outline the key steps for both ligand-based and structure-based approaches.
Ligand-Based Pharmacophore Modeling Workflow
This approach is particularly useful when a series of benzyl urea compounds with known biological activities are available, but the target structure is not.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Dataset Preparation:
-
Compile a dataset of at least 15-20 benzyl urea analogues with a wide range of biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set. The training set is used to generate the pharmacophore model, while the test set is used for external validation.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformers for each molecule in the training set using a suitable algorithm (e.g., Best Conformation Generation in Discovery Studio). This step is crucial as it explores the possible spatial arrangements of the pharmacophoric features.
-
-
Pharmacophore Feature Identification:
-
Identify the key chemical features for each molecule, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
-
-
Hypothesis Generation:
-
Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio or Phase in Schrödinger) to identify common feature arrangements present in the active compounds but absent in the inactive ones. The algorithm will generate a series of pharmacophore hypotheses, each with a statistical score indicating its predictive power.
-
-
Model Validation:
-
Test Set Prediction: Use the generated pharmacophore models to predict the activity of the compounds in the test set. A good model should accurately predict the activity of these compounds.
-
Fischer's Randomization Test: This statistical method assesses the probability that the correlation between the predicted and experimental activities is due to chance. A high confidence level (e.g., 95% or 99%) indicates a statistically significant model.[6]
-
Structure-Based Pharmacophore Modeling Workflow
This approach provides a more direct understanding of the key interactions when a protein-ligand complex structure is available.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
-
Protein Preparation:
-
Obtain the 3D structure of the target protein in complex with a benzyl urea inhibitor from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by adding hydrogens, assigning correct protonation states to residues, and minimizing the energy of the structure.
-
-
Interaction Analysis:
-
Identify the key amino acid residues in the active site that interact with the bound benzyl urea ligand. Visualize and analyze the hydrogen bonds, hydrophobic interactions, and aromatic interactions.
-
-
Pharmacophore Feature Generation:
-
Based on the observed interactions, generate pharmacophoric features. For example, a hydrogen bond from a backbone amide to the urea carbonyl would be represented as a hydrogen bond acceptor feature.
-
-
Model Refinement and Validation:
-
Refine the generated pharmacophore model by adjusting the position and radius of the features.
-
Validate the model by its ability to distinguish known active compounds from inactive ones (decoys) in a virtual screening experiment. A good model should have a high enrichment factor.
-
Case Study: Pharmacophore-Guided Discovery of Anticancer Benzyl Urea Derivatives
A study focused on developing novel N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives as anticancer agents provides an excellent example of pharmacophore-guided drug design.[1] The researchers synthesized a series of compounds and evaluated their antiproliferative activity against several cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The study revealed several key SAR trends, which are summarized in the table below.
| Compound | R1 | R2 | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) |
| 8a | 4-OCH3 | H | >40 | 12.53 | >40 | >40 |
| 8c | 4-F | H | 4.87 | 6.21 | >40 | >40 |
| 9a | 4-OCH3 | 1-methylpiperidin-4-yl | 10.25 | 8.97 | 2.89 | 4.56 |
| 9b | 4-CF3 | 1-methylpiperidin-4-yl | 3.54 | 2.13 | 1.87 | 2.98 |
| 9d | 3-CF3 | 1-methylpiperidin-4-yl | 4.12 | 2.54 | 2.03 | 3.15 |
| Sorafenib | - | - | 5.86 | 4.73 | 6.21 | 5.49 |
Data extracted from a study by Xu et al.[1]
The results clearly indicate that:
-
The presence of a 1-methylpiperidin-4-yl group at the R2 position significantly enhances the antiproliferative activity.
-
Electron-withdrawing groups, such as trifluoromethyl (CF3), on the aryl ring (R1) are more favorable for activity than electron-donating groups like methoxy (OCH3).
Pharmacophore Model:
Based on the SAR data and molecular modeling, a pharmacophore model for these anticancer benzyl urea derivatives can be proposed.
This model highlights the essential features:
-
Two Hydrogen Bond Donors (HBD): The two N-H groups of the urea moiety.
-
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea group.
-
Two Aromatic Rings (AR): The benzyl and aryl rings.
-
One Hydrophobic Feature (HY): Represented by the 1-methylpiperidin-4-yl group, which likely interacts with a hydrophobic pocket in the target protein.
Expanding the Horizon: Benzyl Urea Pharmacophores in Other Therapeutic Areas
The versatility of the benzyl urea scaffold extends beyond oncology. Recent studies have explored its potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Benzyl Urea Derivatives
A series of new urea derivatives were synthesized and screened for their antimicrobial activity against various bacterial and fungal strains.[3] The results, summarized below, demonstrate the potential of this scaffold in combating microbial infections.
| Compound | R1 | R2 | A. baumannii % Inhibition | K. pneumoniae % Inhibition |
| 3c | 4-Cl-Ph | H | 85.3 | 65.2 |
| 3e | 4-Cl-Ph | CH3 | 90.1 | - |
| 3j | 3,4-diCl-Ph | Benzyl | 92.5 | - |
| 3l | 3,4-diCl-Ph | Adamantyl | 94.5 | - |
| 3n | 4-F-Ph | Benzyl | 88.7 | - |
Data extracted from a study by Al-Harrasi et al.[3]
The high percentage of inhibition against Acinetobacter baumannii, a notoriously difficult-to-treat pathogen, highlights the promise of these compounds. The adamantyl substituent in compound 3l appears to be particularly beneficial for activity.
Anti-inflammatory Benzyl Urea Derivatives
The urea moiety has also been identified as a key pharmacophore for inhibitors of soluble epoxide hydrolase (sEH), a promising target for anti-inflammatory drugs.[7] A pharmacophoric model for 1,3-disubstituted urea sEH inhibitors has been proposed, which can guide the design of novel anti-inflammatory agents based on the benzyl urea scaffold.
Conclusion and Future Perspectives
The benzyl urea scaffold represents a highly versatile and privileged structure in medicinal chemistry. Pharmacophore modeling has proven to be an indispensable tool for understanding the key molecular features required for the biological activity of these compounds. By integrating computational approaches with synthetic chemistry and biological evaluation, researchers can accelerate the discovery and optimization of novel benzyl urea-based therapeutics for a wide range of diseases.
Future efforts in this field should focus on:
-
Exploring a wider range of chemical diversity around the benzyl urea core to identify novel pharmacophores.
-
Applying pharmacophore-based virtual screening to discover new hits from large chemical databases.
-
Utilizing structure-based design to optimize the interactions of benzyl urea derivatives with their biological targets.
-
Investigating the potential of benzyl urea compounds as modulators of emerging therapeutic targets.
By embracing a multidisciplinary approach that combines the power of computational modeling with traditional drug discovery methods, the full therapeutic potential of benzyl urea compounds can be unlocked.
References
-
Schrödinger. (n.d.). Phase. Retrieved from [Link]
- Patel, Y., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Chemical Methodologies, 6(10), 803-818.
- Xu, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
-
BIOVIA. (n.d.). Ligand and Pharmacophore based Design. Dassault Systèmes. Retrieved from [Link]
- Ozgencil, F. E., et al. (2020). Identification of small-molecule urea derivatives as novel NAMPT inhibitors via pharmacophore-based virtual screening. Bioorganic & Medicinal Chemistry, 28(3), 115217.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]. European Journal of Medicinal Chemistry, 53, 356-364.
- Al-Harrasi, A., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4945.
- Al-Harrasi, A., et al. (2022). A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors. International Journal of Molecular Sciences, 23(10), 5739.
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
- Sanders, M. P. A. (2012). Design and application of structure-based pharmacophores for class A GPCRs [Doctoral dissertation, Radboud University Nijmegen]. Radboud Repository.
- Das, N., et al. (2011). Pharmacophoric modeling and atom-based 3D-QSAR of novel 1-aryl-3-(1-acylpiperidin-4-yl) urea as human soluble epoxide hydrolase inhibitors (sEHIs). Medicinal Chemistry, 7(6), 581-592.
- Al-Harrasi, A., et al. (2020). Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1968-1983.
- Kadam, S. S., et al. (2014). SAR AND ANTIMICROBIAL ACTIVITY OF DESIGNED, SYNTHESIZED -1, 3-DISUBSTITUTED UREA ANALOGUES. International Journal of Pharmacy and Pharmaceutical Research, 1(1), 40-51.
- Zareef, M., et al. (2007). Synthesis and antimicrobial activity of 1-hepta-O-benzoyl-β-D-lactosyl-5-aryl-2-S-benzyl-2,4-isodithiobiurets. Journal of the Indian Chemical Society, 84(1), 85-88.
-
TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved from [Link]
-
Vidya-mitra. (2018, June 15). ligand based design:pharmacophore generation [Video]. YouTube. [Link]
-
Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]
-
J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
-
Victor J. (2025, August 12). Visualizing Software Architecture with Graphviz: A Practical Guide. Medium. Retrieved from [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
- Asif, M. (2012). SAR AND ANTIMICROBIAL ACTIVITY OF DESIGNED, SYNTHESIZED -1, 3-DISUBSTITUTED UREA ANALOGUES. International Journal of Pharmacy and Pharmaceutical Research, 1(1), 40-51.
- de Castro, S., et al. (2014). Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. Bioorganic & Medicinal Chemistry, 22(1), 414-421.
- Al-Harrasi, A., et al. (2021).
-
ResearchGate. (n.d.). Pharmacophore model, which derived from ATP and used in the pre-selection of the proposed compounds... [Image]. Retrieved from [Link]
- Bouz-David, F., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 15(1), 1-12.
-
ResearchGate. (n.d.). Structure-based pharmacophore model generation and validation... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacophore-based virtual screening: The best two pharmacophore... [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved from [Link]
-
Kundu, B. (2023). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. ResearchGate. Retrieved from [Link]
- Lu, X., et al. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Chinese Journal of Chemistry, 31(10), 1267-1274.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Pharmacophoric modeling and atom-based 3D-QSAR of novel 1-aryl-3-(1-acylpiperidin-4-yl) urea as human soluble epoxide hydrolase inhibitors (sEHIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3,4-dimethoxybenzyl)urea: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-dimethoxybenzyl)urea emerges from the confluence of two pharmacologically significant motifs: the versatile urea linkage and the bio-isosterically relevant 3,4-dimethoxybenzyl group. While direct and extensive research on this specific molecule is nascent, its structural components are well-established in a multitude of clinically approved and investigational drugs. This guide provides a comprehensive technical overview of N-(3,4-dimethoxybenzyl)urea, not as a singular agent with a defined biological profile, but as a core scaffold with significant untapped potential. We will delve into its rational design, propose robust synthetic methodologies, and, through a detailed examination of structurally related compounds, forecast its most promising therapeutic applications, with a particular focus on kinase inhibition and anticancer activity. This document is intended to serve as a foundational resource for researchers poised to explore the rich medicinal chemistry landscape of this promising molecule.
The Architectural Logic of N-(3,4-dimethoxybenzyl)urea: A Chemist's Perspective
The therapeutic potential of N-(3,4-dimethoxybenzyl)urea can be logically dissected by examining its two primary structural components. The urea moiety is a cornerstone of medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor and acceptor, facilitating high-affinity interactions with protein targets.[1][2] This "molecular glue" characteristic is a recurring feature in numerous small-molecule kinase inhibitors, where it often mimics peptide bonds and anchors the ligand within the ATP-binding pocket of the enzyme.[3]
The 3,4-dimethoxybenzyl group, on the other hand, is a derivative of veratraldehyde, a naturally occurring compound. This substitution pattern is found in a variety of bioactive molecules and is often used as an intermediate in the synthesis of pharmaceuticals. The methoxy groups can influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable component for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The combination of these two motifs in N-(3,4-dimethoxybenzyl)urea creates a molecule with inherent drug-like properties, pre-disposed to interact with biological targets of therapeutic relevance.
Synthesis and Characterization: A Reproducible Workflow
The synthesis of N-(3,4-dimethoxybenzyl)urea can be reliably achieved through the reaction of 3,4-dimethoxybenzylamine with an appropriate urea-forming reagent. The most direct and widely employed method involves the use of an isocyanate.
Proposed Synthetic Protocol
A robust and scalable synthesis of N-(3,4-dimethoxybenzyl)urea is proposed via the reaction of 3,4-dimethoxybenzylamine with potassium cyanate in the presence of an acid. This method avoids the handling of volatile and toxic isocyanates directly.
Materials and Equipment:
-
3,4-dimethoxybenzylamine
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.8 mmol) of 3,4-dimethoxybenzylamine in 100 mL of a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirring solution, add 6.0 g (74.0 mmol) of potassium cyanate.
-
Acidification: Slowly add 10 mL of concentrated hydrochloric acid dropwise to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Isolation of Product: Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product. Collect the white solid by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure N-(3,4-dimethoxybenzyl)urea as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the final product by determining its melting point and acquiring 1H NMR, 13C NMR, and mass spectrometry data.
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of N-(3,4-dimethoxybenzyl)urea.
Predicted Biological Activity and Therapeutic Potential
While direct experimental data for N-(3,4-dimethoxybenzyl)urea is limited, a strong case for its potential biological activity can be built upon the well-documented pharmacology of its structural analogs.
Kinase Inhibition: A High-Probability Target
The benzyl urea scaffold is a hallmark of numerous potent and selective kinase inhibitors. A noteworthy example is AR-A014418, a known inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), which features a methoxybenzyl urea moiety. GSK-3β is a critical enzyme in numerous signaling pathways, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. The structural similarity between N-(3,4-dimethoxybenzyl)urea and the core of AR-A014418 suggests that it may also exhibit inhibitory activity against GSK-3β or other related kinases.
Hypothesized Mechanism of Kinase Inhibition:
The urea group is predicted to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, while the 3,4-dimethoxybenzyl group would occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Caption: Hypothesized mechanism of action for N-(3,4-dimethoxybenzyl)urea as a kinase inhibitor.
Anticancer Potential
Many urea-containing compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3] The proposed mechanism often involves the inhibition of key signaling pathways that are constitutively active in cancer cells. Given the potential for kinase inhibition, N-(3,4-dimethoxybenzyl)urea is a prime candidate for evaluation as an anticancer agent.
Antimicrobial Activity
Derivatives of 3,4-dimethoxybenzohydrazide have been reported to possess antimicrobial properties. While the urea linkage is different from the hydrazide, the shared 3,4-dimethoxybenzyl scaffold suggests that N-(3,4-dimethoxybenzyl)urea may also warrant investigation for its potential as an antimicrobial agent.
A Roadmap for Future Drug Discovery and Development
The successful development of N-(3,4-dimethoxybenzyl)urea or its analogs as therapeutic agents will require a systematic and rigorous preclinical evaluation.
Proposed Screening Cascade
Caption: A proposed screening cascade for the evaluation of N-(3,4-dimethoxybenzyl)urea.
Physicochemical Properties for Drug Development
A comprehensive understanding of the physicochemical properties of N-(3,4-dimethoxybenzyl)urea is crucial for its development as a drug candidate. The following table outlines the key parameters to be determined.
| Property | Value | Method |
| IUPAC Name | N-(3,4-dimethoxybenzyl)urea | - |
| CAS Number | 65609-19-0 | - |
| Molecular Formula | C10H14N2O3 | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Melting Point | To be determined | Experimental (e.g., DSC) |
| Solubility | To be determined | Experimental (e.g., in water, DMSO, ethanol) |
| LogP | To be determined | Experimental/Predicted |
| pKa | To be determined | Experimental/Predicted |
Conclusion
N-(3,4-dimethoxybenzyl)urea stands as a promising, yet underexplored, scaffold in the landscape of drug discovery. Its synthesis is straightforward, and the well-established bioactivity of its constituent parts provides a strong rationale for its investigation as a therapeutic agent, particularly in the realms of oncology and kinase-driven diseases. This guide has laid out a comprehensive framework for its synthesis, characterization, and preclinical evaluation. It is our hope that this document will catalyze further research into this intriguing molecule and unlock its full therapeutic potential.
References
- Vasdev, N., et al. (2007). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569.
- Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27.
- MDPI. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Google Patents. (1988). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- Kim, J. Y., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2320.
- Taylor & Francis Online. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2216-2234.
- National Center for Biotechnology Information. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- National Center for Biotechnology Information. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 333.
Sources
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 2. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Scalable Synthesis Protocol for N-(3,4-dimethoxybenzyl)urea
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of N-(3,4-dimethoxybenzyl)urea, a valuable building block in medicinal chemistry and drug discovery. The described method is based on the reaction of 3,4-dimethoxybenzylamine with an in situ generated isocyanate from urea. This approach avoids the direct handling of hazardous isocyanates and offers a straightforward, efficient, and scalable route to the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and guidance on purification and characterization.
Introduction
Substituted ureas are a prominent structural motif in a vast array of biologically active compounds and pharmaceutical agents.[1] The urea functional group, with its capacity for hydrogen bonding, plays a crucial role in molecular recognition and binding to biological targets.[2] N-(3,4-dimethoxybenzyl)urea, in particular, serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. The 3,4-dimethoxybenzyl moiety is a common feature in numerous natural products and synthetic molecules with diverse pharmacological activities.
Traditional methods for the synthesis of unsymmetrical ureas often involve the use of isocyanates.[1][2] However, isocyanates are often toxic, moisture-sensitive, and may not be commercially available for all desired starting materials. To circumvent these issues, methods involving the in situ generation of isocyanates or the use of carbamate intermediates have been developed.[2][3] This protocol details a practical and reliable method for the synthesis of N-(3,4-dimethoxybenzyl)urea from the readily available starting materials 3,4-dimethoxybenzylamine and urea.
Reaction Scheme
The overall reaction for the synthesis of N-(3,4-dimethoxybenzyl)urea is depicted below:
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-(3,4-dimethoxybenzyl)urea.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dimethoxybenzylamine | ≥98% | Commercially Available | |
| Urea | ACS Reagent Grade | Commercially Available | |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Ethanol | 200 Proof, Anhydrous | Commercially Available | For recrystallization |
| Deionized Water | In-house | ||
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available | For drying |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzylamine (16.7 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for 8-12 hours. During this time, ammonia gas will be evolved. It is crucial to perform this reaction in a well-ventilated fume hood.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials and byproducts.
Purification
-
Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol (approximately 80-100 mL).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.
-
Crystallization: Allow the hot ethanolic solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to complete the crystallization.
-
Final Product Collection: Collect the purified white crystalline product by vacuum filtration.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Workflow Diagram
Figure 1: Experimental workflow for the synthesis of N-(3,4-dimethoxybenzyl)urea.
Mechanistic Insights
The reaction proceeds through the thermal decomposition of urea to generate isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid then reacts with the primary amine, 3,4-dimethoxybenzylamine, to form the desired N-(3,4-dimethoxybenzyl)urea.
Step 1: Thermal Decomposition of Urea
Urea, when heated, undergoes a reversible decomposition to form isocyanic acid and ammonia.
Step 2: Nucleophilic Attack by the Amine
The lone pair of electrons on the nitrogen atom of 3,4-dimethoxybenzylamine acts as a nucleophile and attacks the electrophilic carbon atom of isocyanic acid.
Step 3: Proton Transfer
A subsequent proton transfer results in the formation of the stable N-(3,4-dimethoxybenzyl)urea.
This one-pot approach is advantageous as it avoids the isolation of the hazardous and moisture-sensitive isocyanic acid. The continuous removal of ammonia from the reaction mixture helps to drive the equilibrium towards the formation of isocyanic acid, thus favoring the product formation.
Characterization of the Final Product
The identity and purity of the synthesized N-(3,4-dimethoxybenzyl)urea should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed, consistent with literature values. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the 3,4-dimethoxybenzyl group, the methylene protons, the methoxy groups, and the urea NH protons. |
| ¹³C NMR | The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the urea group. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the urea, and the C-O stretching of the methoxy groups. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of N-(3,4-dimethoxybenzyl)urea (C10H14N2O3, MW: 210.23 g/mol ). |
Troubleshooting and Safety Precautions
-
Low Yield: If the yield is low, ensure that the reaction was carried out for a sufficient amount of time and that the temperature was maintained at reflux. The purity of the starting materials is also critical.
-
Product Contamination: Incomplete reaction may leave unreacted starting materials. Ensure thorough washing of the crude product. The recrystallization step is crucial for obtaining a high-purity product.
-
Safety:
-
3,4-Dimethoxybenzylamine is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood and avoid sources of ignition.
-
The reaction evolves ammonia gas, which is a respiratory irritant. Ensure adequate ventilation.
-
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of N-(3,4-dimethoxybenzyl)urea. The use of readily available and inexpensive starting materials, coupled with a straightforward procedure, makes this an attractive method for both academic and industrial research settings. The detailed experimental steps, mechanistic explanation, and characterization guidelines will enable researchers to successfully synthesize this important chemical intermediate for their drug discovery and development programs.
References
-
Choi, H. J., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2320. [Link]
-
Zare, A., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]
- Process for preparing 3,4-dimethoxy-benzaldehyde after the Sommelet reaction. (1987).
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). ResearchGate. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6529. [Link]
-
Singh, S., et al. (2016). Electronic Supplementary information for Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. The Royal Society of Chemistry. [Link]
-
Irannejad, H., et al. (2019). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]
-
Liu, Q., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]
-
Reaction between 4-dimethylaminobenzaldehyde and urea generating a yellow color product, performed on the paper surface. (n.d.). ResearchGate. [Link]
-
Min, C., & Mowbray, C. E. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic letters, 23(15), 5834–5838. [Link]
-
Bogolubsky, A. V., et al. (2011). A facile synthesis of unsymmetrical ureas. Tetrahedron, 67(20), 3619-3623. [Link]
-
Alignment of substituted benzyl urea derivatives using template based... (n.d.). ResearchGate. [Link]
- Purification of urea. (1953).
-
Synthesis of benzyl-substituted benzofurans. Reagents and conditions:... (n.d.). ResearchGate. [Link]
-
1-Benzyl-3-(4-methoxybenzyl)urea. (n.d.). Cheméo. [Link]
Sources
Synthesis of N-(3,4-dimethoxybenzyl)urea from Veratraldehyde: An Application Note
This comprehensive guide provides a detailed protocol for the synthesis of N-(3,4-dimethoxybenzyl)urea, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available veratraldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, field-proven insights, and a strong emphasis on scientific integrity and safety.
Introduction
N-substituted ureas are a significant class of compounds in pharmaceutical sciences due to their diverse biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The 3,4-dimethoxybenzyl group is a common scaffold found in numerous bioactive molecules. The synthesis of N-(3,4-dimethoxybenzyl)urea from veratraldehyde is a two-step process that involves the initial reductive amination of the aldehyde to form 3,4-dimethoxybenzylamine, followed by the formation of the urea functional group. This application note will detail a reliable and reproducible protocol for this synthetic route.
Synthetic Strategy: A Two-Step Approach
The overall synthesis is logically divided into two distinct chemical transformations:
-
Step 1: Reductive Amination of Veratraldehyde. This step converts the aldehyde functional group of veratraldehyde into a primary amine, yielding 3,4-dimethoxybenzylamine. This is achieved by forming an intermediate imine with an ammonia source, which is then reduced in situ.
-
Step 2: Urea Formation. The resulting 3,4-dimethoxybenzylamine is then reacted with a suitable reagent to introduce the urea moiety. A common and effective method involves the use of potassium isocyanate.
This two-step approach allows for a controlled and efficient synthesis, with opportunities for purification of the intermediate amine if necessary.
Part 1: Detailed Synthesis Protocols
Step 1: Synthesis of 3,4-dimethoxybenzylamine via Reductive Amination
Principle:
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[1] In this protocol, veratraldehyde reacts with an ammonia source to form a transient imine, which is then reduced by sodium borohydride to the corresponding primary amine. The reaction is typically carried out in a protic solvent like methanol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Veratraldehyde | C₉H₁₀O₃ | 166.17 | ≥99% |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | ≥98% |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% |
| Methanol | CH₃OH | 32.04 | Anhydrous |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Sodium Hydroxide | NaOH | 40.00 | Pellets |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve veratraldehyde (10.0 g, 60.2 mmol) in anhydrous methanol (100 mL).
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (23.2 g, 301 mmol, 5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.73 g, 72.2 mmol, 1.2 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M sodium hydroxide solution (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethoxybenzylamine as an oil.
Purification of 3,4-dimethoxybenzylamine:
The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Step 2: Synthesis of N-(3,4-dimethoxybenzyl)urea
Principle:
N-substituted ureas can be synthesized by the reaction of primary amines with an isocyanate source. In this protocol, 3,4-dimethoxybenzylamine is reacted with potassium isocyanate in an aqueous acidic solution. The in-situ generated isocyanic acid reacts with the amine to form the desired urea.[2][3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 3,4-dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | As prepared in Step 1 |
| Potassium Isocyanate | KOCN | 81.12 | ≥96% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution |
| Deionized Water | H₂O | 18.02 | --- |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 3,4-dimethoxybenzylamine (5.0 g, 29.9 mmol) in 1 M hydrochloric acid (50 mL).
-
Addition of Isocyanate: To the stirred solution, add a solution of potassium isocyanate (3.64 g, 44.9 mmol, 1.5 equivalents) in deionized water (20 mL) dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. A white precipitate should start to form. Continue stirring for 4-6 hours.
-
Product Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield N-(3,4-dimethoxybenzyl)urea.
Purification of N-(3,4-dimethoxybenzyl)urea:
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Part 2: Visualization of the Synthetic Workflow
Sources
Application Note: Comprehensive Characterization of N-(3,4-dimethoxybenzyl)urea
Introduction
N-(3,4-dimethoxybenzyl)urea is a urea derivative with potential applications in medicinal chemistry and drug development, stemming from the diverse biological activities associated with the urea functional group. Urea-containing compounds are known to interact with various biological receptors through hydrogen bonding, making them valuable scaffolds in drug design. The 3,4-dimethoxybenzyl moiety is also present in numerous biologically active molecules. As with any compound intended for pharmaceutical research, rigorous characterization is essential to confirm its identity, purity, and stability. This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of N-(3,4-dimethoxybenzyl)urea, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational aspect of characterizing any chemical compound is the determination of its physical and chemical properties. These parameters are crucial for understanding the compound's behavior in various experimental settings and for developing appropriate analytical methods.
| Property | Predicted/Representative Value | Method of Determination |
| Molecular Formula | C₁₀H₁₄N₂O₃ | Calculated from structural formula |
| Molecular Weight | 210.23 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined experimentally | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Solubility testing in various solvents |
| pKa | To be determined experimentally | Potentiometric titration or computational prediction |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(3,4-dimethoxybenzyl)urea. Each technique provides unique information about the compound's functional groups and overall architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of N-(3,4-dimethoxybenzyl)urea.
Expert Insight: The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for urea-containing compounds due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable protons (N-H).
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-(3,4-dimethoxybenzyl)urea.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2][3]
-
Transfer the solution to a standard 5 mm NMR tube.[4]
-
Ensure the sample height in the tube is appropriate for the spectrometer being used.[4]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Expected Spectral Features:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Signals corresponding to the aromatic protons of the 3,4-dimethoxybenzyl group (typically in the range of δ 6.5-7.0 ppm).
-
A singlet for the benzylic methylene protons (-CH₂-) adjacent to the urea nitrogen.
-
Singlets for the two methoxy group protons (-OCH₃) at approximately δ 3.7-3.8 ppm.
-
Broad signals for the urea N-H protons, which are exchangeable with D₂O.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Signals for the aromatic carbons.
-
A signal for the benzylic methylene carbon.
-
Signals for the two methoxy group carbons.
-
A characteristic signal for the urea carbonyl carbon (C=O) in the range of δ 155-160 ppm.
-
Diagram: NMR Workflow
Sources
Application Note: Structural Elucidation of N-(3,4-dimethoxybenzyl)urea using NMR and Mass Spectrometry
Introduction
N-(3,4-dimethoxybenzyl)urea is a urea derivative with potential applications in medicinal chemistry and drug discovery. The urea functional group is a key pharmacophore in numerous clinically approved drugs, valued for its ability to form strong hydrogen bonds with biological targets.[1] The 3,4-dimethoxybenzyl moiety is also present in various biologically active compounds. Accurate structural characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in pharmaceutical development. This application note provides a detailed protocol and analysis for the structural elucidation of N-(3,4-dimethoxybenzyl)urea using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound in solution.[2][3] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[4] Mass spectrometry (MS), on the other hand, provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[5] This guide will detail the experimental procedures and expected results for the comprehensive analysis of N-(3,4-dimethoxybenzyl)urea.
Molecular Structure
Figure 1: Chemical structure of N-(3,4-dimethoxybenzyl)urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[6]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(3,4-dimethoxybenzyl)urea in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[7]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for N-(3,4-dimethoxybenzyl)urea. These predictions are based on the analysis of structurally similar compounds, such as N,N'-bis-(4-methoxybenzyl)urea and N,N'-bis-(3-methoxybenzyl)urea.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~6.75 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |
| ~6.70 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~6.30 | t, J ≈ 6.0 Hz | 1H | -NH- |
| ~5.50 | s (broad) | 2H | -NH₂ |
| ~4.15 | d, J ≈ 6.0 Hz | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.68 | s | 3H | -OCH₃ |
Rationale for Assignments:
-
Aromatic Protons (δ 6.70-6.85): The three protons on the dimethoxy-substituted benzene ring are expected to appear in the aromatic region. Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy groups and the benzyl substituent.
-
Urea NH Protons (δ ~6.30 and ~5.50): The chemical shifts of the NH protons can be broad and are concentration and solvent-dependent. The benzylic NH is expected to be a triplet due to coupling with the adjacent CH₂ group, while the NH₂ protons will likely appear as a broad singlet.
-
Benzylic CH₂ Protons (δ ~4.15): These protons are adjacent to an electron-withdrawing nitrogen atom and an aromatic ring, thus they are deshielded and appear as a doublet due to coupling with the neighboring NH proton.
-
Methoxy CH₃ Protons (δ ~3.70 and ~3.68): The two methoxy groups will give rise to two sharp singlets in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The predicted ¹³C NMR chemical shifts are based on established values for urea and substituted benzenes.[2][9]
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C=O (Urea) |
| ~148.5 | Ar-C (quaternary, C-OCH₃) |
| ~147.0 | Ar-C (quaternary, C-OCH₃) |
| ~133.0 | Ar-C (quaternary) |
| ~119.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~111.5 | Ar-CH |
| ~55.5 | -OCH₃ |
| ~55.3 | -OCH₃ |
| ~43.0 | -CH₂- |
Rationale for Assignments:
-
Carbonyl Carbon (δ ~158.0): The urea carbonyl carbon is characteristically found in this downfield region.
-
Aromatic Carbons (δ 111.5-148.5): The chemical shifts of the aromatic carbons are determined by the substitution pattern. The carbons bearing the electron-donating methoxy groups are significantly deshielded.
-
Methoxy Carbons (δ ~55.3 and ~55.5): The carbons of the methoxy groups appear in the typical range for such functionalities.
-
Benzylic Carbon (δ ~43.0): The benzylic carbon is shifted downfield due to its attachment to the nitrogen atom.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[10] Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like N-(3,4-dimethoxybenzyl)urea, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of N-(3,4-dimethoxybenzyl)urea (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion [M+H]⁺ for C₁₀H₁₄N₂O₃ is at m/z 211.10.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 211.10) to induce fragmentation and obtain structural information.
-
Expected Mass Spectrum and Fragmentation Pattern
-
Molecular Ion: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.10. The molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol .
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. A characteristic fragmentation pathway for substituted ureas involves the cleavage of the C-N bond, leading to the elimination of isocyanate.
Figure 2: Experimental workflow for the mass spectrometry analysis of N-(3,4-dimethoxybenzyl)urea.
The primary fragmentation is expected to be the cleavage of the bond between the benzylic carbon and the nitrogen, resulting in a stable 3,4-dimethoxybenzyl cation.
-
Key Fragment Ion: A major fragment ion is predicted at m/z 151.07 , corresponding to the [C₉H₁₁O₂]⁺ ion (the 3,4-dimethoxybenzyl cation). This is a highly stabilized carbocation and is expected to be a prominent peak in the MS/MS spectrum.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of N-(3,4-dimethoxybenzyl)urea. ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environment of all atoms in the molecule, while high-resolution mass spectrometry provides the exact molecular formula and key structural information through fragmentation analysis. These detailed analytical protocols and the interpretation of the expected spectral data serve as a valuable guide for researchers in the fields of medicinal chemistry, drug development, and quality control, ensuring the accurate identification and characterization of this and related urea-based compounds.
References
-
Singh, S., Lei, Y., & Schober, A. (n.d.). Electronic Supplementary information for: Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. The Royal Society of Chemistry. Retrieved from [Link]
- Papoutsis, I., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 29(1), 234.
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
- Hou, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
-
ResearchGate. (n.d.). Mass spectrum of urea content. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]
- Irannejad, H., et al. (2021). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
- Morales-Ríos, M. S., et al. (2014). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 58(2), 195-202.
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Urea, N-(3,4-dichlorobenzyl)-N'-(4-methylphenylsulfonyl)- - Optional[13C NMR]. Retrieved from [Link]
- Siddiqui, N., et al. (2011). Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives. European Journal of Medicinal Chemistry, 46(6), 2236-2242.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]
- dos Santos, R. N., et al. (2020).
- Bailey, N. J., et al. (2000). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
- Irannejad, H., et al. (2021). A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
-
SpectraBase. (n.d.). N-(3,4-dichlorobenzyl)-N'-(1-naphthyl)urea - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Cai, J., & Zhang, L. (2005). 13C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution. Macromolecular Bioscience, 5(6), 539-548.
- Kumar, P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161.
- da Silva, A. D., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
-
ResearchGate. (n.d.). Identification of the generated urea product. (a) Exact m/z matching of.... Retrieved from [Link]
-
BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Urea, N-(3,4-dichlorobenzyl)-N'-(4-methylphenylsulfonyl)- - Optional[13C NMR]. Retrieved from [Link]
- Hou, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
ResearchGate. (n.d.). Mass spectrum of urea content. Retrieved from [Link]
Sources
- 1. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
- 2. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scbt.com [scbt.com]
- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Veratraldehyde: A Versatile Precursor in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Veratraldehyde in Medicinal Chemistry
Veratraldehyde (3,4-dimethoxybenzaldehyde), a readily available and cost-effective aromatic aldehyde, has emerged as a cornerstone in the synthesis of a diverse array of pharmaceutical agents. Its substituted benzaldehyde structure provides a versatile scaffold for the construction of complex molecular architectures found in numerous therapeutic drugs. This guide provides an in-depth exploration of the synthetic utility of veratraldehyde, offering detailed protocols for the preparation of key pharmaceuticals. We will delve into the synthesis of the antihypertensive drug Methyldopa , its subsequent conversion to the anti-Parkinsonian agent Carbidopa , the antibacterial drug Trimethoprim , and the vasodilator Papaverine . The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molar Mass | 166.17 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 42-45 °C | [1] |
| Boiling Point | 281 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether | [1] |
Safety Precautions: Veratraldehyde is an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Veratraldehyde is incompatible with strong oxidizing agents and strong bases.
Pharmaceutical Synthesis Protocols from Veratraldehyde
This section provides detailed, step-by-step protocols for the synthesis of major pharmaceuticals using veratraldehyde as a key precursor.
Synthesis of Methyldopa: An Antihypertensive Agent
The synthesis of Methyldopa from veratraldehyde is a multi-step process involving a condensation reaction, followed by reduction and deprotection.[2][3] The following protocol is adapted from established synthetic routes.[4]
Workflow for the Synthesis of Methyldopa from Veratraldehyde
Caption: Synthesis of Methyldopa from Veratraldehyde.
Protocol 1: Synthesis of Methyldopa
Step A: Condensation of Veratraldehyde with 2-Acetylamino methyl propionate [4]
-
In a round-bottom flask dried in an oven, dissolve 16.6 g (0.1 mol) of veratraldehyde and 5.4 g (0.1 mol) of sodium methoxide in 150 mL of anhydrous dimethylformamide (DMF).
-
Stir the mixture until all solids have dissolved.
-
Cool the reactor in a cold water bath to approximately 20°C.
-
Gradually add 14.5 g (0.1 mol) of 2-acetylamino methyl propionate in portions over a period of at least 5 minutes.
-
Maintain the temperature at 20°C and stir the reaction mixture for 1.5 hours.
-
Upon completion of the reaction (monitored by TLC), add cold water to precipitate the intermediate product.
-
Filter the solid and wash it several times with cold water.
Step B: Reduction of the Intermediate [4]
-
Transfer the intermediate from Step A to a clean reactor and dissolve it in 150 mL of dichloromethane.
-
Add 19.1 g (0.1 mol) of p-toluenesulfonyl chloride and 10.1 g (0.1 mol) of triethylamine to the reactor.
-
Stir the reaction mixture for 2 hours.
-
Add 4 g of sodium borohydride and continue the reaction for another hour.
-
After the reaction is complete, add cold water and stir vigorously.
-
Separate the organic layer and discard the aqueous layer.
-
Remove the solvent from the organic layer by vacuum distillation to obtain the reduced intermediate.
Step C: Deprotection to Yield Methyldopa [2]
-
To the intermediate from Step B, add a strong acid (e.g., hydrobromic acid or hydrochloric acid).
-
Heat the mixture to reflux to cleave the protecting groups.
-
After the reaction is complete, cool the mixture and adjust the pH to precipitate the crude Methyldopa.
-
Filter the crude product and wash with cold water.
Step D: Purification of Methyldopa [2]
-
Recrystallize the crude Methyldopa from a suitable solvent system (e.g., water/ethanol) to obtain pure Methyldopa.
Synthesis of Carbidopa: An Anti-Parkinsonian Agent
Carbidopa is synthesized from Methyldopa, thus the successful synthesis of Methyldopa is a prerequisite. The process involves the conversion of the amino group of a Methyldopa ester into a hydrazine group.[5][6]
Workflow for the Synthesis of Carbidopa from Methyldopa Ester
Caption: Synthesis of Carbidopa from Methyldopa Ester.
Protocol 2: Synthesis of Carbidopa from Methyldopa Ester [6]
Note: This protocol starts from a Methyldopa ester, which can be prepared from Methyldopa by standard esterification procedures.
-
React the Methyldopa ester with an oxaziridine reagent. The choice of oxaziridine and reaction conditions will influence the yield and purity of the product.
-
The reaction will produce a Methyldopa imido ester intermediate.
-
Hydrolyze the imido ester to yield Carbidopa.
-
Purify the Carbidopa by recrystallization.
Synthesis of Trimethoprim: An Antibacterial Agent
The synthesis of the antibacterial drug Trimethoprim requires an additional methoxy group on the aromatic ring compared to veratraldehyde. Therefore, the synthesis begins with the conversion of a vanillin-like precursor to 3,4,5-trimethoxybenzaldehyde.[7][8]
Part 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin [9]
Workflow for 3,4,5-Trimethoxybenzaldehyde Synthesis
Caption: Synthesis of 3,4,5-Trimethoxybenzaldehyde.
Protocol 3: Synthesis of 3,4,5-Trimethoxybenzaldehyde [9]
Step A: Bromination of Vanillin
-
Dissolve 15.2 g (0.1 mol) of vanillin in 75 mL of glacial acetic acid.
-
Add 17.6 g (0.11 mol) of bromine to the solution.
-
Stir the reaction mixture for 1 hour.
-
Dilute the mixture with 200 mL of ice/water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromovanillin.
Step B: Alkoxylation to Syringaldehyde
-
In a two-necked round-bottom flask, dissolve 4.9 g (0.214 mol) of freshly cut sodium in 100 mL of dry methanol.
-
Distill off 30-35 mL of methanol.
-
Add a solution of 11.5 g of 5-bromovanillin from the previous step.
-
Add a catalytic amount of anhydrous copper(II) chloride.
-
Heat the mixture at 100°C for 1 hour.
-
Cool the reaction and work up to isolate 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).
Step C: Methylation to 3,4,5-Trimethoxybenzaldehyde
-
Vigorously stir a mixture of 3.0 g (0.0164 mol) of syringaldehyde, 1.7 g (0.0425 mol) of sodium hydroxide, 3.1 g (0.0246 mol) of dimethyl sulfate, 0.2 g of a phase-transfer catalyst (e.g., Adogen 464), 50 mL of water, and 50 mL of dichloromethane at room temperature.
-
After 16 hours, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (50 mL).
-
Combine the organic extracts, wash with ammonium hydroxide solution and then with water, and dry over magnesium sulfate.
-
Remove the solvent in vacuo to yield 3,4,5-trimethoxybenzaldehyde.
Part 2: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde [10][11]
Protocol 4: Synthesis of Trimethoprim
-
Perform a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate to form an ylidene derivative.[11]
-
Reduce the double bond of the ylidene derivative by catalytic hydrogenation (e.g., using a palladium on carbon catalyst) to yield 3,4,5-trimethoxybenzylcyanoacetic ester.[11]
-
React the resulting ester with guanidine in a heterocyclization reaction to form Trimethoprim.[11]
-
Purify the Trimethoprim by recrystallization.
Synthesis of Papaverine: A Vasodilator
The synthesis of Papaverine from veratraldehyde is a classic example of the Bischler-Napieralski isoquinoline synthesis.[12][13] A key intermediate in this synthesis is homoveratrylamine, which must first be prepared from veratraldehyde.
Part 1: Synthesis of Homoveratrylamine from Veratraldehyde
A common route involves a Darzens condensation followed by hydrolysis, decarboxylation, and reductive amination.[14]
Workflow for Homoveratrylamine Synthesis
Sources
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN105693541B - A kind of synthetic method of ethyldopa - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 11. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
In Vitro Profiling of N-(3,4-dimethoxybenzyl)urea: A Guide to Preclinical Evaluation
Introduction: Unveiling the Therapeutic Potential of N-(3,4-dimethoxybenzyl)urea
N-(3,4-dimethoxybenzyl)urea is a synthetic compound featuring a urea moiety linked to a dimethoxybenzyl group. The urea functional group is a well-established pharmacophore, known for its ability to form critical hydrogen bond interactions with biological targets.[1] This structural motif is present in numerous FDA-approved drugs with diverse therapeutic applications. The dimethoxybenzyl substructure, on the other hand, is found in various natural and synthetic molecules exhibiting a wide range of biological activities. The strategic combination of these two fragments in N-(3,4-dimethoxybenzyl)urea suggests a promising starting point for drug discovery campaigns, with potential applications in oncology, inflammation, and infectious diseases.
This comprehensive guide provides a detailed framework for the in vitro evaluation of N-(3,4-dimethoxybenzyl)urea. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to characterizing its biological activity. The protocols herein are presented not merely as a sequence of steps, but with a clear rationale for each experimental choice, empowering the investigator to generate robust and reproducible data.
Our investigative workflow begins with a foundational assessment of cytotoxicity to establish a safe therapeutic window. Subsequently, we delve into a multi-faceted exploration of its anti-inflammatory properties through a series of cell-based and biochemical assays. Finally, we outline a strategy to identify potential enzymatic targets, a crucial step in elucidating the compound's mechanism of action.
I. Foundational Assessment: Cytotoxicity and Therapeutic Index
A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[2] This not only identifies potential cytotoxic activity but also establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply a consequence of cell death. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[2][3]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
B. Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
C. Detailed Protocol: MTT Assay
This protocol is optimized for adherent cell lines in a 96-well format.
Materials:
-
N-(3,4-dimethoxybenzyl)urea
-
Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of N-(3,4-dimethoxybenzyl)urea in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[3] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
D. Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{25.3} |
| 1 | 95 ± 3.8 | ||
| 10 | 72 ± 5.1 | ||
| 50 | 38 ± 4.2 | ||
| 100 | 15 ± 2.9 | ||
| A549 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{42.1} |
| 1 | 98 ± 4.1 | ||
| 10 | 85 ± 3.9 | ||
| 50 | 45 ± 4.8 | ||
| 100 | 22 ± 3.5 | ||
| HEK293 | 0 (Control) | 100 ± 3.9 | \multirow{5}{*}{>100} |
| 1 | 99 ± 3.2 | ||
| 10 | 96 ± 4.0 | ||
| 50 | 88 ± 5.5 | ||
| 100 | 75 ± 6.1 |
II. Probing Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide array of diseases. A compound with anti-inflammatory properties could have significant therapeutic value. This section details a tiered approach to characterizing the anti-inflammatory potential of N-(3,4-dimethoxybenzyl)urea, from broad screening assays to more specific mechanistic studies.
A. Initial Screening: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation.[6] The ability of a compound to prevent protein denaturation can be an initial indicator of its anti-inflammatory potential.[7] This simple, in vitro assay uses bovine serum albumin (BSA) as the protein source.[8]
Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of BSA and 2.8 mL of PBS (pH 6.3).
-
Compound Addition: Add 2 mL of various concentrations of N-(3,4-dimethoxybenzyl)urea to the reaction mixture. A control group will contain 2 mL of PBS instead of the compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.[9]
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[9]
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
B. Cellular Assays for Anti-inflammatory Markers
To further investigate anti-inflammatory effects in a cellular context, we will utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation. We will measure the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay is a straightforward colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[10][11]
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of N-(3,4-dimethoxybenzyl)urea for 1 hour. Then, stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[12]
-
Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.[12]
-
Absorbance Reading: Measure the absorbance at 540 nm.[13]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
TNF-α and IL-6 are pro-inflammatory cytokines that play crucial roles in the inflammatory cascade. Enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive for quantifying these cytokines in cell culture supernatants.[14][15]
Protocol: TNF-α and IL-6 ELISA
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with N-(3,4-dimethoxybenzyl)urea, as described for the Griess assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available human TNF-α and IL-6 ELISA kits.[16][17][18][19][20][21][22][23] This typically involves:
-
Adding standards and samples to antibody-pre-coated wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the respective standard curves.
C. Mechanistic Insight: NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Investigating the effect of N-(3,4-dimethoxybenzyl)urea on NF-κB activation can provide valuable mechanistic insights.
Caption: Simplified overview of the NF-κB signaling pathway.
Protocol: NF-κB (p65) Translocation Assay
This can be assessed using immunofluorescence microscopy or a transcription factor binding ELISA.[24][25][26]
-
Cell Treatment: Treat cells (e.g., HeLa or RAW 264.7) with N-(3,4-dimethoxybenzyl)urea before stimulating with an NF-κB activator like TNF-α or LPS.
-
Nuclear Extraction: Prepare nuclear extracts from the treated cells.
-
ELISA-based Detection: Utilize a commercial NF-κB p65 transcription factor assay kit.[26] This assay typically involves the capture of active p65 from the nuclear extract by an oligonucleotide containing the p65 consensus binding site immobilized on a 96-well plate. The bound p65 is then detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: Quantify the amount of active NF-κB by measuring the absorbance and comparing it to the control groups.
III. Elucidating the Mechanism: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Given the potential anti-inflammatory properties of N-(3,4-dimethoxybenzyl)urea, investigating its inhibitory activity against key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a logical next step.
A. Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Protocol: COX-2 Inhibitor Screening Assay
-
Assay Principle: Utilize a fluorometric or colorimetric COX inhibitor screening kit.[27][28][29][30] These assays typically measure the peroxidase activity of COX, which is coupled to the generation of a fluorescent or colored product.
-
Procedure:
-
Reconstitute the human recombinant COX-2 enzyme as per the kit's instructions.[29]
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of N-(3,4-dimethoxybenzyl)urea.[28] Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
B. Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of LOX, particularly 5-LOX, is a therapeutic strategy for inflammatory conditions like asthma.
Protocol: Lipoxygenase Inhibitor Screening Assay
-
Assay Principle: Use a commercially available LOX inhibitor screening kit.[31][32][33][34] These kits often employ a fluorometric method where LOX converts a substrate to a hydroperoxide, which then reacts with a probe to generate a fluorescent signal.
-
Procedure:
-
In a 96-well plate, combine the LOX assay buffer, LOX enzyme, and different concentrations of N-(3,4-dimethoxybenzyl)urea. A known LOX inhibitor (e.g., zileuton) should be used as a positive control.
-
Initiate the reaction by adding the LOX substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the percentage of inhibition and the IC50 value for N-(3,4-dimethoxybenzyl)urea.
C. Hypothetical Enzyme Inhibition Data
| Enzyme | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| COX-2 | 0 (Control) | 0 ± 2.1 | \multirow{5}{}{15.8} |
| 1 | 12 ± 3.5 | ||
| 10 | 45 ± 4.2 | ||
| 50 | 85 ± 2.9 | ||
| 100 | 98 ± 1.5 | ||
| 5-LOX | 0 (Control) | 0 ± 3.3 | \multirow{5}{}{68.4} |
| 1 | 5 ± 2.8 | ||
| 10 | 25 ± 4.9 | ||
| 50 | 62 ± 5.1 | ||
| 100 | 89 ± 3.7 |
IV. Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the initial in vitro characterization of N-(3,4-dimethoxybenzyl)urea. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and enzyme inhibitory activity, researchers can gain valuable insights into its therapeutic promise. The data generated from these assays will be instrumental in guiding subsequent lead optimization efforts and in vivo studies. A thorough understanding of the compound's in vitro profile is a critical prerequisite for its advancement in the drug discovery pipeline.
V. References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Griess Test Protocol. (2019). Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
DeBiasio, R., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Retrieved from [Link]
-
Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Pharmacy Research, 5(6), 3293-3295. Retrieved from [Link]
-
Esho, T., et al. (2021). In Vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. ResearchGate. Retrieved from [Link]
-
Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
Al-Mamun, M. R., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Retrieved from [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Rahman, H., et al. (2015). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 97, 1-6. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Human IL6(Interleukin 6) ELISA Kit. Retrieved from [Link]
-
MP Biomedicals. (2023). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
-
Sangeetha, R., & Vedavijayan, R. (2022). Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. Journal of Clinical and Diagnostic Research, 16(12). Retrieved from [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jcdr.net [jcdr.net]
- 9. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Protocol Griess Test [protocols.io]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bmgrp.com [bmgrp.com]
- 19. novamedline.com [novamedline.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. elkbiotech.com [elkbiotech.com]
- 23. mpbio.com [mpbio.com]
- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. raybiotech.com [raybiotech.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. assaygenie.com [assaygenie.com]
- 30. korambiotech.com [korambiotech.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. resources.bio-techne.com [resources.bio-techne.com]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. Lipoxygenase Inhibitor Screening Assay Kit(KA1329) | Abnova [abnova.com]
Application Notes and Protocols for N-(3,4-dimethoxybenzyl)urea in Cell Culture Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3,4-dimethoxybenzyl)urea in cell culture-based research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating the potential therapeutic effects of this compound.
Introduction: The Promise of Urea Derivatives in Cellular Research
The urea scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to form stable hydrogen bonds with biological targets.[1] This characteristic makes urea derivatives, particularly N,N'-disubstituted ureas, potent modulators of various cellular processes. Many compounds incorporating this moiety have been investigated as anti-cancer agents, with some achieving clinical significance.[1][2] For instance, sorafenib, a multi-kinase inhibitor with a diaryl urea structure, is a prime example of a successful therapeutic agent in this class, known to inhibit tumor cell proliferation and angiogenesis.[3]
N-(3,4-dimethoxybenzyl)urea belongs to the N-aryl-N'-benzylurea class of compounds. Research into structurally related molecules suggests that this class of compounds holds significant potential as anti-proliferative agents.[4] The dimethoxybenzyl group, in particular, is found in various biologically active molecules and may influence the compound's interaction with specific cellular targets.[5] These application notes will guide the user in exploring the cytotoxic and mechanistic properties of N-(3,4-dimethoxybenzyl)urea in cancer cell lines.
Hypothesized Mechanism of Action and Cellular Effects
Based on the broader class of urea-based compounds, N-(3,4-dimethoxybenzyl)urea is hypothesized to exert its effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many urea derivatives function as kinase inhibitors, interfering with signal transduction pathways crucial for cancer cell proliferation and survival, such as the RAF/MEK/ERK pathway.[3]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways, potentially involving the activation of caspases.[3][6]
-
Cell Cycle Arrest: Treatment with N-(3,4-dimethoxybenzyl)urea could lead to a halt in the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[7]
The following protocols are designed to systematically investigate these potential effects.
Experimental Protocols
Preparation of N-(3,4-dimethoxybenzyl)urea Stock Solution
Rationale: Accurate and consistent preparation of the test compound is fundamental for reproducible results. The choice of solvent is critical to ensure complete dissolution and minimize solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies.
Materials:
-
N-(3,4-dimethoxybenzyl)urea (CAS 65609-19-0)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of N-(3,4-dimethoxybenzyl)urea in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 210.23 g/mol ), dissolve 2.10 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (DMSO alone) must be included in all experiments.
Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a crucial first step to determine the concentration-dependent cytotoxic effects of N-(3,4-dimethoxybenzyl)urea and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116, PC-3)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
N-(3,4-dimethoxybenzyl)urea stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(3,4-dimethoxybenzyl)urea in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Example Data Presentation:
| Concentration (µM) | % Cell Viability (48h) |
| Vehicle Control | 100 |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 50 | 15.8 |
| 100 | 5.3 |
Cell Cycle Analysis by Flow Cytometry
Rationale: To determine if the cytotoxic effects of N-(3,4-dimethoxybenzyl)urea are associated with cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line(s)
-
6-well cell culture plates
-
N-(3,4-dimethoxybenzyl)urea stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N-(3,4-dimethoxybenzyl)urea at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
Rationale: To confirm if cell death occurs via apoptosis, Annexin V-FITC and PI double staining can be used. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell line(s)
-
6-well cell culture plates
-
N-(3,4-dimethoxybenzyl)urea stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 3, step 1).
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizing Potential Mechanisms and Workflows
Caption: A generalized workflow for the in vitro evaluation of N-(3,4-dimethoxybenzyl)urea.
Caption: Hypothesized signaling pathways affected by N-(3,4-dimethoxybenzyl)urea.
References
-
Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. Available at: [Link]
-
Santos, C. I., et al. (2010). Distinct cellular pathways for resistance to urea stress and hypertonic stress. American Journal of Physiology-Renal Physiology, 299(6), F1342-F1351. Available at: [Link]
-
Florean, C., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available at: [Link]
-
Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. Available at: [Link]
-
Lee, J. H., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2320. Available at: [Link]
-
Kuno, T., et al. (2016). Urea enhances cell lysis of Schizosaccharomyces pombe ura4 mutants. Bioscience, Biotechnology, and Biochemistry, 80(10), 2027-2030. Available at: [Link]
-
Kaur, H., et al. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. ACS Pharmacology & Translational Science, 7(1), 169-182. Available at: [Link]
-
Vasdev, N., et al. (2007). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. Available at: [Link]
-
Michea, L., et al. (2000). Cell cycle delay and apoptosis are induced by high salt and urea in renal medullary cells. American Journal of Physiology-Renal Physiology, 278(2), F209-F218. Available at: [Link]
-
Vitro Scient. (n.d.). UREA. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045055. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. RSC Advances, 13(15), 10098-10115. Available at: [Link]
-
Zawada, R. J. X., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. Biochemistry and Cell Biology, 87(3), 541-544. Available at: [Link]
-
de Medeiros, S. R., et al. (2024). In vitro evaluation of slow-release urea compounds. Journal of Dairy Science, 107(8), 5369-5381. Available at: [Link]
-
Shi, D., et al. (2021). Dimethoxytolyl propylresorcinol induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. OncoTargets and Therapy, 14, 4937-4949. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7175. Available at: [Link]
-
Chalakur-Ramireddy, K. R., et al. (2018). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Thesis. Available at: [Link]
-
Zhang, W., et al. (2018). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-Cancer Drugs, 29(10), 965-973. Available at: [Link]
-
Santos, C. I., et al. (2011). Distinct cellular pathways for resistance to urea stress and hypertonic stress. American Journal of Physiology-Renal Physiology, 300(1), F137-F145. Available at: [Link]
-
Kim, J. A., et al. (2009). Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea. BMB Reports, 42(12), 806-811. Available at: [Link]
-
Rather, R. A., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Pathology-Research and Practice, 239, 154158. Available at: [Link]
-
Liu, H., et al. (2015). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 10(1), 431-435. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle delay and apoptosis are induced by high salt and urea in renal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Urea Compounds
Introduction: The Rationale for a Methodical Assessment of Urea-Based Antimicrobials
Urea derivatives represent a versatile class of molecules with significant potential in antimicrobial drug discovery. Their unique structural features, including the ability to form multiple hydrogen bonds, allow for potent and specific interactions with microbial targets. However, translating this potential into clinically effective agents requires a rigorous and systematic evaluation of their antimicrobial efficacy. This guide provides a comprehensive overview of the fundamental methods employed to characterize the antimicrobial properties of novel urea compounds, offering detailed protocols and the scientific rationale behind key experimental choices. Our focus is on ensuring the generation of reproducible, high-quality data that can reliably inform drug development decisions.
The methodologies detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standards is paramount for ensuring the comparability and validity of results across different laboratories and studies.
Part 1: Foundational Assays for Determining Antimicrobial Activity
The initial assessment of a novel urea compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This section details the two most common methods for MIC determination: Broth Microdilution and Kirby-Bauer Disk Diffusion.
Broth Microdilution Method: A Quantitative Approach to MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. It offers quantitative results and is amenable to high-throughput screening. The principle involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria as its composition is standardized and has a minimal impact on the activity of most antimicrobial agents.[1] For fungi, RPMI-1640 medium is commonly used.
-
Inoculum Preparation: A standardized inoculum, typically 5 x 10^5 colony-forming units (CFU)/mL, is crucial for the reproducibility of MIC values.[1] A higher inoculum can lead to falsely elevated MICs due to the increased number of target organisms.
-
Solubilization of Urea Compounds: Many novel urea derivatives may exhibit poor aqueous solubility.[2] Dimethyl sulfoxide (DMSO) is a common solvent used to prepare stock solutions. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level (typically ≤1%) that could inhibit microbial growth or interfere with the compound's activity.
Caption: Workflow for Broth Microdilution Assay.
-
Preparation of Urea Compound Stock Solution:
-
Accurately weigh the urea compound and dissolve it in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth (e.g., CAMHB) to achieve the desired starting concentration for the serial dilution.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
Using a 96-well microtiter plate, perform two-fold serial dilutions of the urea compound in the test broth. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).
-
Add an equal volume (50 µL or 100 µL) of the standardized microbial inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). If a solvent like DMSO is used, a solvent control well (broth, inoculum, and the highest concentration of solvent) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Incubation conditions may vary for fastidious organisms or fungi.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the urea compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Kirby-Bauer Disk Diffusion Method: A Qualitative Screening Tool
The Kirby-Bauer method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents. It is simple to perform and provides a visual indication of antimicrobial activity. The principle is based on the diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its defined composition and minimal interference with antimicrobial diffusion and activity.[3][4] The depth of the agar (4 mm) is critical as it affects the rate of diffusion.[5]
-
Inoculum Standardization: A confluent "lawn" of bacterial growth is essential for clear zone interpretation. This is achieved by using a standardized 0.5 McFarland inoculum.[3]
-
Disk Potency: The amount of urea compound impregnated into the paper disk must be carefully controlled to ensure reproducible results. This may require optimization for novel compounds.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
-
Preparation of Inoculum and Agar Plate:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[3]
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[3]
-
Allow the plate to dry for a few minutes before applying the disks.
-
-
Preparation and Application of Disks:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the urea compound. For novel compounds, a range of concentrations may need to be tested to find one that produces a measurable zone of inhibition.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact between the disk and the agar.
-
Standard antibiotic disks should be used as positive controls. A blank disk (impregnated with the solvent used to dissolve the urea compound) should be included as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
The interpretation of the zone size (Susceptible, Intermediate, or Resistant) for novel compounds requires correlation with MIC data. For established antibiotics, interpretative criteria are provided by CLSI and EUCAST.[4]
-
Part 2: Advanced Assays for Characterizing Antimicrobial Dynamics
Beyond determining the initial inhibitory activity, a deeper understanding of how a urea compound affects microbial viability over time is crucial. This section explores the time-kill kinetics assay, which provides valuable information on the bactericidal or bacteriostatic nature of the compound.
Time-Kill Kinetics Assay: Differentiating Bactericidal and Bacteriostatic Activity
This dynamic assay measures the rate of microbial killing over a period of time in the presence of an antimicrobial agent. It is essential for understanding the pharmacodynamics of a compound and can help predict its in vivo efficacy.
-
Concentrations Tested: Typically, concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) are evaluated to understand the concentration-dependent killing effect.[6]
-
Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 6, 8, 24 hours) allows for the construction of a kill curve, illustrating the rate and extent of microbial killing.[7]
-
Neutralization: It is critical to neutralize the antimicrobial activity of the urea compound at each time point before plating to accurately enumerate the surviving microorganisms. This may require validation of a suitable neutralizer.
Caption: Workflow for a Time-Kill Kinetics Assay.
-
Preparation:
-
Prepare a standardized microbial inoculum in a suitable broth as previously described.
-
Prepare test tubes or flasks containing the test broth with various concentrations of the urea compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the standardized microbial suspension to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Viable Cells:
-
Perform serial ten-fold dilutions of each aliquot in a neutralizing broth or sterile saline.
-
Plate a known volume of the appropriate dilutions onto a suitable agar medium.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]
-
Bacteriostatic activity is generally characterized by a <3-log10 reduction in CFU/mL, where microbial growth is inhibited but the cells are not killed.
-
Part 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for the effective communication and comparison of results.
Table 1: Example MIC Data for Novel Urea Compounds
| Compound ID | Test Organism | MIC (µg/mL) |
| Urea-Cpd-01 | Staphylococcus aureus ATCC 29213 | 8 |
| Urea-Cpd-01 | Escherichia coli ATCC 25922 | 64 |
| Urea-Cpd-02 | Staphylococcus aureus ATCC 29213 | 2 |
| Urea-Cpd-02 | Escherichia coli ATCC 25922 | 16 |
| Control Abx | Staphylococcus aureus ATCC 29213 | 0.5 |
| Control Abx | Escherichia coli ATCC 25922 | 2 |
Table 2: Example Kirby-Bauer Zone of Inhibition Data
| Compound ID | Test Organism | Disk Content (µg) | Zone Diameter (mm) | Interpretation |
| Urea-Cpd-01 | S. aureus ATCC 25923 | 30 | 18 | Intermediate |
| Urea-Cpd-01 | E. coli ATCC 25922 | 30 | 10 | Resistant |
| Urea-Cpd-02 | S. aureus ATCC 25923 | 30 | 25 | Susceptible |
| Urea-Cpd-02 | E. coli ATCC 25922 | 30 | 15 | Intermediate |
| Control Abx | S. aureus ATCC 25923 | 30 | 28 | Susceptible |
| Control Abx | E. coli ATCC 25922 | 30 | 22 | Susceptible |
| *Interpretive criteria for novel compounds must be established by correlating zone diameters with MIC values. |
Part 4: Quality Control and Self-Validating Systems
To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential.
-
Reference Strains: Standardized, well-characterized reference strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) must be tested in parallel with the experimental compounds.[8][9]
-
Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[10] If QC results are out of range, the experimental results are considered invalid, and the assay must be repeated after troubleshooting.
-
Purity Checks: All microbial cultures should be checked for purity before use.
-
Media and Reagent Quality: The performance of all media and reagents should be verified.
Conclusion: A Pathway to Robust Antimicrobial Discovery
The methods and protocols outlined in this guide provide a solid framework for the comprehensive assessment of the antimicrobial efficacy of novel urea compounds. By adhering to standardized procedures, employing appropriate controls, and understanding the scientific principles behind each assay, researchers can generate high-quality, reliable data. This methodical approach is indispensable for identifying promising lead compounds and advancing the development of new and effective antimicrobial agents to combat the growing threat of infectious diseases.
References
-
Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (2023). Disk Diffusion Method. EUCAST. [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Al-Dahmoshi, H. O., Al-Khafaji, N. S., & Al-Fahdawi, A. Q. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(20), 6185. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Ziaee, A., Zia, M., & Goli, F. (2009). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 164-168. [Link]
-
Osei, K., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2021, 8894921. [Link]
-
Cano, J., et al. (2003). A Modified Christensen's Urea and CLSI Broth Microdilution Method for Testing Susceptibilities of Six Malassezia Species to Voriconazole, Itraconazole, and Ketoconazole. Journal of Clinical Microbiology, 41(7), 2963–2967. [Link]
-
Lee, H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 557–563. [Link]
-
Barry, A. L., & Thornsberry, C. (1980). Rapid, Modified Kirby-Bauer Susceptibility Test with Single, High-Concentration Antimicrobial Disks. Journal of Clinical Microbiology, 12(4), 492–497. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Olowosokedile, O. (2012). Preliminary investigations into the behavior of urea. Diva-Portal.org. [Link]
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. [Link]
-
Bio-Rad Laboratories. (2012, October 16). Modified Kirby-Bauer Test [Video]. YouTube. [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Slideshare. (2015, January). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. [Link]
-
LibreTexts Biology. (2023, February 18). 1.40: Bacterial Susceptibility to Antibiotics (Kirby-Bauer Test). [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). [Link]
-
Kumar, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4346. [Link]
-
ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S25 - Package contains. [Link]
-
Simner, P. J., et al. (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 10(1), 7324. [Link]
-
Patel, F. V., et al. (2016). Quality Control of Antimicrobial Susceptibility Tests. GCSMC Journal of Medical Sciences, V(II), 89-92. [Link]
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Choudhary, S. K., et al. (2022). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Journal of Chemistry, 2022, 9879321. [Link]
-
Scientific Research Publishing. (2017). Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Culture Collections. (n.d.). Control strains. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (2015). EUCAST Disk Diffusion Method. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
tl;dr pharmacy. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
-
ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]
-
ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. [Link]
Sources
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. bsac.org.uk [bsac.org.uk]
Definitive Purity Assessment of Synthesized Urea Compounds: An Orthogonal Analytical Approach
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise determination of purity is a critical, non-negotiable step in the characterization of synthesized urea-based compounds, particularly for applications in medicinal chemistry and pharmaceutical development. Impurities can significantly alter a compound's biological activity, toxicity, and physicochemical properties. This guide provides a comprehensive framework of analytical methodologies, moving beyond single-technique measurements to an orthogonal, multi-faceted strategy for robust purity assessment. We detail not just the "how" but the "why" behind each protocol, grounding our recommendations in established scientific principles and regulatory expectations.
The Imperative for an Orthogonal Purity Assessment Strategy
Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in an HPLC chromatogram, be invisible to a UV detector, or be indistinguishable in a basic NMR spectrum. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a comprehensive and trustworthy purity profile. Each technique acts as a cross-validation point for the others, ensuring that what is reported as a "pure" compound is, in fact, free from significant process-related impurities, starting material, or degradation products.
Our recommended workflow for a newly synthesized urea compound is a phased approach, beginning with rapid, fundamental checks and progressing to highly specific, quantitative methods.
Caption: Orthogonal workflow for purity assessment of synthesized urea compounds.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC/UPLC)
Causality & Expertise: HPLC is the cornerstone of purity analysis, physically separating the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. For highly polar molecules like many urea compounds, which are notoriously difficult to retain on standard C18 reversed-phase columns, method development is key.[1] Using a column with enhanced polar retention, such as a C18 with aqueous stability, or employing alternative chemistries like HILIC or Cogent Diamond Hydride™, is often necessary to achieve separation from the solvent front and resolve early-eluting polar impurities.[1][2] The choice of UV detection wavelength is also critical; while many urea compounds lack a strong chromophore, they typically exhibit sufficient absorbance around 200-210 nm for detection.[2][3]
Protocol: UPLC Purity and Assay Determination
This protocol is designed as a self-validating system, incorporating a system suitability standard to ensure the chromatographic system is performing correctly before sample analysis. This verification is a core principle of validated analytical procedures.[4][5]
1. Materials & Reagents:
-
Urea reference standard (USP grade or equivalent, >99.5% purity)
-
Synthesized urea compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
2. Instrument & Conditions:
-
Instrument: UPLC/HPLC system with a photodiode array (PDA) or tunable UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-efficiency, reversed-phase column).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
3. Standard & Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the urea reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (Optional but recommended): If a known impurity is available, prepare a solution containing the main compound (~0.5 mg/mL) and spike it with the impurity at a low level (e.g., 0.1%). This helps confirm the resolution of the method.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the synthesized urea compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4. Chromatographic Run (Gradient Elution):
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98 | 2 | Initial |
| 5.0 | 5 | 95 | Linear |
| 6.0 | 5 | 95 | Linear |
| 6.1 | 98 | 2 | Linear |
| 8.0 | 98 | 2 | Linear |
5. Data Analysis & Interpretation:
-
System Suitability: Before running samples, inject the reference standard or system suitability solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Purity Calculation: Integrate all peaks in the sample chromatogram. Calculate the purity using the area percent method. Ignore peaks from the solvent front and any with an area less than 0.05% of the main peak area.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Structural Confirmation & Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[6] It provides information on the chemical environment of each nucleus (¹H, ¹³C), allowing for confirmation of the compound's identity and the detection of structurally similar impurities. Unlike chromatography, NMR is a bulk property measurement, and with the inclusion of an internal standard of known purity and concentration (quantitative NMR or qNMR), it can provide a highly accurate, detector-independent measure of assay.[7] Simple ¹H NMR is often sufficient to confirm the major component and detect impurities at the ~1% level.
Protocol: ¹H NMR for Structural Confirmation
1. Materials & Reagents:
-
Synthesized urea compound (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice depends on the compound's solubility. DMSO-d₆ is often a good starting point for polar urea compounds as it solubilizes them well and allows for the observation of exchangeable N-H protons.
-
NMR tubes (5 mm, high precision)
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound directly into a clean, dry vial.
-
Add ~0.7 mL of the appropriate deuterated solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3. Instrument & Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters:
-
Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio).
-
Relaxation Delay (d1): 1-5 seconds. For quantitative work, a longer delay (e.g., 30 seconds) is required to ensure full relaxation of all protons.
-
Acquisition Time: 2-4 seconds.
-
4. Data Analysis & Interpretation:
-
Chemical Shifts: Compare the observed chemical shifts (ppm) of the signals to those predicted for the target structure.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment. For example, a symmetrical urea like CO(NHCH₃)₂ should show a 1:3 ratio for the NH and CH₃ protons.
-
Coupling Patterns: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to confirm connectivity between adjacent protons.
-
Impurity Detection: Look for small, unassigned peaks in the spectrum. The integral of these peaks relative to the main compound's peaks can give a semi-quantitative estimate of the impurity level. The presence of residual solvent from the synthesis (e.g., ethyl acetate, dichloromethane) is also readily detected.[8]
Complementary Orthogonal Techniques
To build a complete and trustworthy purity profile, the primary data from HPLC and NMR should be supported by the following methods.
A. Mass Spectrometry (MS)
Causality & Expertise: MS provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity.[6][9] When coupled with LC (LC-MS), it becomes a powerful tool for identifying unknown impurities seen in the HPLC chromatogram by providing their molecular weights. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.[10] For urea, the mass transition of 61 to 44 m/z is often monitored.[11]
Protocol Overview:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or analyze via an LC-MS system.
-
Acquire the mass spectrum in a positive ionization mode (e.g., Electrospray Ionization, ESI+).
-
Interpretation: Confirm the presence of the expected molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). The mass should match the theoretical calculated mass.
B. Elemental Analysis (EA)
Causality & Expertise: EA is a combustion-based technique that provides the weight percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a compound.[12] This is a fundamental test of purity and composition. The results are compared to the theoretical percentages calculated from the compound's empirical formula. For publication in many chemistry journals, the found values must be within ±0.4% of the theoretical values to be considered evidence of sufficient purity.[10]
Protocol Overview:
-
Submit a dry, homogeneous sample (~2-5 mg) to an analytical service provider.
-
Ensure the sample is completely free of solvent, as this will significantly skew the results.
-
Interpretation: Compare the reported %C, %H, and %N values to the calculated theoretical values. A close match confirms the empirical formula and indicates the absence of significant inorganic or elemental impurities.[13]
C. Melting Point Analysis
Causality & Expertise: For crystalline solids, the melting point is a simple, rapid, and effective indicator of purity.[14] Pure crystalline compounds have a sharp, well-defined melting point range (typically <2 °C).[15] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[16][17]
Protocol Overview:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).
-
Interpretation: A sharp melting point close to the literature value (if available) suggests high purity. A broad or depressed melting point is a strong indicator of impurities.
Summary of Techniques and Applications
The following table summarizes the primary role and key insights provided by each analytical method in the context of purity assessment for synthesized urea compounds.
| Analytical Technique | Primary Role | Key Insights & Limitations |
| HPLC / UPLC | Quantitative Purity & Impurity Profiling | Strengths: High resolution, quantitative, workhorse for purity.[2][18] Limitations: Requires a chromophore, co-elution is possible, method development can be challenging for polar compounds.[1] |
| NMR Spectroscopy | Structural Confirmation & Assay | Strengths: Unambiguous structure ID, detects non-chromophoric impurities, can be quantitative (qNMR).[6][19] Limitations: Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Mass Spectrometry | Molecular Weight Confirmation | Strengths: Highly sensitive and specific for MW, essential for impurity ID.[9][11] Limitations: Not inherently quantitative without standards, can suffer from ion suppression. |
| Elemental Analysis | Empirical Formula Confirmation | Strengths: Fundamental check of composition, high accuracy.[12][20] Limitations: Requires a pure, dry sample; does not distinguish between isomers. |
| Melting Point | Rapid Purity Indication | Strengths: Fast, simple, inexpensive.[14] Limitations: Only for crystalline solids, not quantitative, less informative for amorphous materials. |
By integrating these orthogonal techniques, researchers and drug developers can establish a scientifically sound, verifiable, and defensible purity profile for their synthesized urea compounds, ensuring data integrity and the safety and efficacy of potential drug candidates.
References
- MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote.
- ResearchGate. (2025). Analysis of Urea in Petfood Matrices: Comparison of Spectro-Colorimetric, Enzymatic and Liquid Chromatography Electrospray Ionization High Resolution Mass Spectrometry Methods.
- Nature Portfolio. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
- ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ACS Publications. (2022). Chemists Debate the Value of Elemental Analysis.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- Google Patents. (n.d.). Urea and its impurity high performance liquid chromatography analysis method.
- BioSpectra. (n.d.). Analytical Method Verification Report: Urea UPLC Assay.
- Wikipedia. (n.d.). Urea.
- BioSpectra. (n.d.). UREA TESTING METHODS.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of urea in ultrapure water by IC-MS/MS.
- MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC - AppNote.
- ACS Publications. (2022). An International Study Evaluating Elemental Analysis.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- University of Calgary. (n.d.). Melting point determination.
- Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
- ResearchGate. (n.d.). ¹H NMR spectrum of urea in human urine is dominated by the water....
- Wikipedia. (n.d.). Elemental analysis.
- SSERC. (n.d.). Melting point determination.
- KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of.
- Nature Portfolio. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
- YouTube. (2025). How Do You Accurately Measure Melting Points For Purity Analysis?.
- Prompt Praxis Laboratories. (n.d.). Melting Point Determination.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
Sources
- 1. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]
- 3. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 4. biospectra.us [biospectra.us]
- 5. fda.gov [fda.gov]
- 6. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. promptpraxislabs.com [promptpraxislabs.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4-dimethoxybenzyl)urea
Welcome to the technical support center for the synthesis of N-(3,4-dimethoxybenzyl)urea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important compound. Drawing from established chemical principles and field-proven techniques, this resource offers troubleshooting guides, frequently asked questions, and detailed protocols to ensure your synthesis is successful, repeatable, and efficient.
Introduction
N-(3,4-dimethoxybenzyl)urea is a versatile chemical intermediate. Achieving high yield and purity is critical for its effective use in subsequent applications and for ensuring the reliability of research outcomes. This guide addresses common challenges encountered during its synthesis, providing a structured approach to problem-solving based on fundamental reaction mechanisms and purification science.
Common Synthetic Routes
Understanding the primary pathways to N-(3,4-dimethoxybenzyl)urea is the first step in troubleshooting. The two most prevalent methods are:
-
Isocyanate Route: The reaction of 3,4-dimethoxybenzyl amine with an isocyanate source, such as potassium isocyanate, in an acidic aqueous solution. This is often a straightforward and high-yielding method.[1][2]
-
Urea Condensation Route: The direct reaction of 3,4-dimethoxybenzyl amine with urea, typically at elevated temperatures. This method avoids the handling of isocyanates but can require more rigorous purification.
The choice of route often depends on the availability of starting materials, safety considerations, and scale. Both pathways, however, are susceptible to specific side reactions and purification challenges that this guide will address.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Q1: Why is my yield of N-(3,4-dimethoxybenzyl)urea consistently low?
Low yield is one of the most frequent issues. The root cause can typically be traced back to one of four areas: reactant quality, reaction conditions, incomplete reaction, or product loss during workup.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Analysis & Solutions:
-
Starting Material Integrity:
-
3,4-Dimethoxybenzylamine: This amine can degrade over time, especially if exposed to air and light, leading to oxidation and color change. Purity should be checked by NMR or GC-MS. If impure, consider purification by vacuum distillation.
-
Reagents: For the isocyanate route, ensure the potassium isocyanate (KOCN) is dry, as moisture will hydrolyze it to ammonia and potassium bicarbonate, consuming acid and reducing the available cyanate.
-
-
Reaction Conditions:
-
Temperature: For the KOCN route, the reaction is typically run at room temperature.[1] For the direct urea condensation, higher temperatures (reflux) are necessary, but excessive heat can lead to decomposition and byproduct formation.
-
Solvent: Aprotic solvents like THF, DMF, or DCM are common for urea syntheses.[1][3] However, for the KOCN method, an aqueous acidic medium is standard.[1] The choice of solvent can significantly impact reaction rate and side reactions.
Solvent Route Advantages Disadvantages Water/HCl Isocyanate High KOCN solubility, promotes amine salt formation. Product may have some water solubility, complicating isolation. Acetonitrile Isocyanate Good for reacting amines with isolated isocyanates.[4] KOCN has low solubility. Toluene/DMF Urea Condensation High boiling point for driving reaction. Can be difficult to remove; potential for side reactions at high temp. -
-
Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting amine. Quenching the reaction prematurely is a common source of low yield.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Purity issues often arise from side reactions or incomplete removal of starting materials.
Common Impurities and Their Origins:
-
Unreacted 3,4-Dimethoxybenzylamine: The most common impurity if the reaction is incomplete. It is basic and can be removed with an acid wash during workup, provided the product is not acid-sensitive.
-
Symmetrical N,N'-bis(3,4-dimethoxybenzyl)urea: This byproduct can form, particularly in syntheses that generate an isocyanate intermediate in situ.[1] If the concentration of the amine is too high relative to the isocyanate, the newly formed urea can react with another molecule of isocyanate.
-
Biuret Formation: At high temperatures, urea can self-condense or react with the product to form biuret-like structures, which are often difficult to remove.[5]
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying solid N-(3,4-dimethoxybenzyl)urea.
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Common choices include ethanol, methanol, or mixtures of ethanol and water.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, a small amount of activated carbon can be added and the solution hot-filtered. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery.
-
-
Flash Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a reliable alternative.[1][6]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
-
Frequently Asked Questions (FAQs)
-
Q: What is the safest way to perform this synthesis?
-
A: The reaction of an amine with potassium isocyanate in water is generally safer than methods that use phosgene or its derivatives like triphosgene to generate an isocyanate in situ.[2] Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Q: Can I use a different amine as a starting material?
-
Q: My product has a slight yellow or brown tint. Why?
-
A: This is often due to minor oxidation of the dimethoxybenzyl moiety. This can sometimes be removed with a charcoal treatment during recrystallization. Ensuring the starting amine is pure and running the reaction under an inert atmosphere (like nitrogen or argon) can help prevent color formation.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Elemental Analysis: Confirms the elemental composition.
-
-
Experimental Protocols
Protocol 1: Synthesis via the Potassium Isocyanate Route
This protocol is adapted from general procedures for the synthesis of substituted ureas.[1][2]
-
Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxybenzylamine (1.0 eq) in a 1N aqueous hydrochloric acid solution (approx. 3 mL per 2 mmol of amine). Stir until a clear solution is formed.
-
Addition of Isocyanate: To the stirred solution, add potassium isocyanate (KOCN) (1.1 - 2.2 eq) portion-wise at room temperature.[1] The product will often begin to precipitate during the addition.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis (e.g., using 50% ethyl acetate/hexanes) shows complete consumption of the starting amine.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure N-(3,4-dimethoxybenzyl)urea as a white solid.
Caption: Workflow for the isocyanate synthesis route.
References
-
Hage, T. A., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. PubMed Central. Available at: [Link]
-
Koutsouki, A., et al. (2022). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PubMed Central. Available at: [Link]
- Process for preparing 3,4-dimethoxy-benzaldehyde after the Sommelet reaction. (1987). Google Patents.
- Kumar, A., & Singh, A. (2024). Optimization of Urea Yield by Ammonia Stripping Process. International Journal of Engineering, Management and Humanities.
- Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Deriv
- Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. (2025).
- Optimizing reaction conditions for synthesizing substituted ureas. (n.d.). BenchChem.
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021).
- A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. (2006).
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Substituted Ureas. Methods of Synthesis and Applications. (2025).
- A practical synthesis of N-alkyl-N-arylputrescines and cadaverines. (n.d.).
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijemh.com [ijemh.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(3,4-dimethoxybenzyl)urea
This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(3,4-dimethoxybenzyl)urea. As Senior Application Scientists, we have compiled this resource to address common challenges and questions that may arise during your experimental work. Our goal is to provide practical, experience-based insights to help you troubleshoot and optimize your synthesis.
Overview of Synthesis
The synthesis of N-(3,4-dimethoxybenzyl)urea is typically achieved through the reaction of 3,4-dimethoxybenzylamine with a suitable urea precursor. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Common synthetic strategies include the reaction of the amine with an isocyanate or the use of urea in the presence of a catalyst or at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of N-(3,4-dimethoxybenzyl)urea?
A1: The impurities can originate from the starting materials or be formed during the reaction. Key impurities to be aware of include:
-
Unreacted Starting Materials: Residual 3,4-dimethoxybenzylamine and urea.
-
Products of Urea Decomposition: When using urea at elevated temperatures (above 152°C), it can decompose to form ammonia and isocyanic acid.[1] Isocyanic acid can then react with urea to form biuret and triuret .[1]
-
Disubstituted Ureas: The product, N-(3,4-dimethoxybenzyl)urea, can sometimes react further with the starting materials to form symmetrically or asymmetrically disubstituted ureas. For instance, the intermediate N-benzylurea can be more reactive than urea itself, leading to the formation of N,N-dibenzylurea.[2]
-
Impurities from Starting Materials: The purity of your 3,4-dimethoxybenzylamine is crucial. Impurities from its synthesis, for example from the chloromethylation of 3,4-dimethoxybenzene, could be carried over.[3]
Q2: How can I minimize the formation of biuret and triuret when using urea as a reactant?
A2: The formation of biuret and triuret is temperature-dependent.[1] To minimize these impurities:
-
Control the reaction temperature: If possible, conduct the reaction at a temperature below the decomposition point of urea (152°C).
-
Optimize reaction time: Prolonged reaction times at high temperatures can increase the formation of these byproducts.
-
Use a catalyst: Employing a suitable catalyst may allow the reaction to proceed at a lower temperature, thus reducing urea decomposition.
Q3: My reaction is showing a low yield. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of significant amounts of byproducts, such as those mentioned in Q1, will consume your starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The temperature, solvent, and stoichiometry of the reactants may not be optimal. A systematic optimization of these parameters is recommended.
-
Product Loss During Work-up and Purification: The product may be partially soluble in the wash solutions, or it may be lost during recrystallization or chromatography.
Q4: What are the best methods for purifying N-(3,4-dimethoxybenzyl)urea?
A4: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the product is a solid with good crystallinity. A variety of solvents should be screened to find the optimal conditions.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be a powerful tool.[4] A gradient of solvents with increasing polarity is typically used for elution.
-
Washing/Extraction: If the impurities have significantly different solubility properties from the product, a simple wash or liquid-liquid extraction can be effective.[5]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of N-(3,4-dimethoxybenzyl)urea.
| Problem | Potential Cause | Recommended Solution |
| An unexpected peak appears in my NMR/LC-MS analysis. | Formation of a disubstituted urea byproduct. | - Carefully analyze the mass and fragmentation pattern in the mass spectrum to identify the structure. - Adjust the stoichiometry of the reactants. Using a slight excess of urea may favor the formation of the monosubstituted product. - Control the reaction temperature and time to minimize further reactions of the product. |
| Presence of biuret or triuret. | - Check the reaction temperature. If it was above 152°C, these impurities are likely. - Purify the product by recrystallization, as biuret and triuret often have different solubility profiles than the desired product. | |
| Impurity from the starting 3,4-dimethoxybenzylamine. | - Analyze the purity of the starting amine by NMR or GC-MS before use. - If necessary, purify the amine by distillation or chromatography. | |
| The reaction mixture is turning dark or forming a tar-like substance. | Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature. - Consider using a milder method for urea formation, such as reacting the amine with an isocyanate or a carbamate at room temperature.[6] |
| Oxidation of the 3,4-dimethoxybenzylamine. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. | |
| The product is difficult to crystallize. | Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography before crystallization. - Try different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes induce crystallization. |
| The product may be an oil at room temperature. | - Confirm the expected physical state of the product. If it is indeed an oil, purification will rely on chromatography. | |
| I am observing the formation of ammonia during the reaction. | Hydrolysis of urea, especially if water is present.[7] | - Use anhydrous solvents and reagents. - The reaction of urea can also generate ammonia as a byproduct.[1] Ensure the reaction is performed in a well-ventilated fume hood. |
Experimental Protocols
General Protocol for the Synthesis of N-(3,4-dimethoxybenzyl)urea from 3,4-dimethoxybenzylamine and Urea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxybenzylamine (1 equivalent) and urea (1.5-2 equivalents).
-
Solvent: Add a suitable high-boiling point solvent (e.g., toluene, xylene, or DMF). The choice of solvent will depend on the desired reaction temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and maintain it for the required time (typically several hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration and wash it with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove unreacted urea and other polar impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica gel.
Protocol for Identification of Biuret Impurity by TLC
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or DMF).
-
Standard Preparation: Prepare a solution of authentic biuret in the same solvent.
-
TLC Analysis: Spot both the sample and the standard on a silica gel TLC plate.
-
Elution: Develop the plate using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light or by staining with a suitable reagent (e.g., p-dimethylaminobenzaldehyde solution, which gives a yellow color with urea and its derivatives).[8] Compare the Rf value of the impurity spot in your sample with that of the biuret standard.
Visualizations
Reaction Pathway for the Synthesis of N-(3,4-dimethoxybenzyl)urea
Caption: Impurity formation from urea decomposition.
References
-
N.A. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. PubMed Central. Available at: [Link]
-
MDPI. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]
- Google Patents. (1986). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Google Patents.
-
Wikipedia. (2024). Urea. Wikipedia. Available at: [Link]
-
ResearchGate. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. Available at: [Link]
- Google Patents. (2011). US7914682B2 - Method for removing impurities from a urea solution. Google Patents.
-
Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. ScienceDirect. Available at: [Link]
-
ResearchGate. (2022). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Bajaber, M. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. ScholarWorks@UNO - The University of New Orleans. Available at: [Link]
-
SciELO. (2011). SYNTHESIS OF N-ENRICHED UREA (CO( NH2)2) FROM NH3, CO, AND S IN A DISCONTINUOUS PROCESS. SciELO. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. (2015). Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available at: [Link]
-
ACS Publications. (1998). The thermal decomposition of urea: An undergraduate thermal analysis experiment. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (2022). Reaction between 4-dimethylaminobenzaldehyde and urea generating a yellow color product, performed on the paper surface. ResearchGate. Available at: [Link]
- Google Patents. (1998). US5721111A - Method for determination of urea nitrogen. Google Patents.
Sources
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. scholarworks.uno.edu [scholarworks.uno.edu]
- 3. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
stability of N-(3,4-dimethoxybenzyl)urea under experimental conditions
Technical Support Center: Stability of N-(3,4-dimethoxybenzyl)urea
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Core Concepts: Understanding the Stability Profile
N-(3,4-dimethoxybenzyl)urea, like other benzylurea derivatives, possesses a chemical structure susceptible to degradation under various experimental conditions. The primary points of vulnerability are the urea moiety and the benzyl group. Understanding the interplay of factors such as pH, temperature, and light is crucial for maintaining the compound's integrity.
Urea and its derivatives are known to undergo hydrolysis, which can be catalyzed by acidic or basic conditions.[1] Additionally, thermal stress can lead to decomposition, often yielding isocyanates and amines through pericyclic reactions.[2] The presence of aromatic rings also introduces the possibility of photodegradation upon exposure to UV light.[3][4]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of N-(3,4-dimethoxybenzyl)urea in a question-and-answer format.
Q1: I'm observing a gradual decrease in the concentration of my N-(3,4-dimethoxybenzyl)urea stock solution over time. What could be the cause?
A1: Gradual degradation of your stock solution is likely due to hydrolysis, especially if the solvent is aqueous or contains trace amounts of water. The urea linkage is susceptible to cleavage under both acidic and basic conditions.[1] The stability of urea in solution is pH-dependent, with degradation increasing with shifts away from a neutral pH.[5]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions. If an aqueous buffer is necessary, prepare it fresh and consider degassing to remove dissolved CO2, which can form carbonic acid and lower the pH.
-
pH Control: Buffer your solution to a pH as close to neutral (pH 6-7) as possible. A study on urea stability found the lowest degradation in a lactate buffer at pH 6.0.[5]
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the rate of hydrolysis.[6] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution is highly recommended.
-
Q2: My reaction yield is lower than expected when using N-(3,4-dimethoxybenzyl)urea in a heated reaction. Could the compound be degrading?
A2: Yes, thermal decomposition is a significant concern. Urea and its derivatives can decompose at elevated temperatures.[7] For instance, urea begins to decompose slowly between 160-180°C and rapidly between 180-200°C.[7] The primary thermal decomposition pathway for many urea derivatives involves a four-center pericyclic reaction, yielding an isocyanate and an amine.[2]
-
Troubleshooting Steps:
-
Temperature Optimization: If possible, lower the reaction temperature. Explore alternative catalysts or reaction conditions that allow for efficient transformation at milder temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal endpoint and avoid prolonged heating.
-
Q3: I've noticed a change in the color of my compound after leaving it on the benchtop. What is happening?
A3: Color change upon exposure to ambient light suggests potential photodegradation. Aromatic compounds, including benzylurea derivatives, can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.[3][4] This can involve radical processes, oxidation of side chains, and hydroxylation of the aromatic ring.[4]
-
Troubleshooting Steps:
-
Light Protection: Always store N-(3,4-dimethoxybenzyl)urea, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct light. Work in a fume hood with the sash lowered or in a dimly lit area when possible.
-
III. Experimental Protocols for Stability Assessment
To proactively assess the stability of N-(3,4-dimethoxybenzyl)urea under your specific experimental conditions, the following protocols can be adapted.
Protocol 1: pH Stability Assessment
-
Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3, 5, 7, 9, 11).
-
Prepare a stock solution of N-(3,4-dimethoxybenzyl)urea in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Spike a known concentration of the stock solution into each buffered solution.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by adding a strong acid or base to neutralize the buffer (if compatible with your analytical method) or by freezing the sample.
-
Analyze the concentration of the parent compound and any potential degradation products using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Thermal Stability Assessment
-
Accurately weigh a sample of N-(3,4-dimethoxybenzyl)urea into a series of vials.
-
Place the vials in ovens or heating blocks set to different temperatures relevant to your experimental range (e.g., 40°C, 60°C, 80°C, 100°C).
-
At specified time intervals, remove a vial from each temperature.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable solvent.
-
Analyze the sample by HPLC-UV or LC-MS to quantify the remaining parent compound.
IV. Data Presentation: Degradation Profile
The stability of N-(3,4-dimethoxybenzyl)urea can be summarized in the following table, which illustrates hypothetical degradation percentages under various stress conditions.
| Stress Condition | Parameter | Duration | % Degradation (Hypothetical) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl (aq) | 24 h | 15% | 3,4-dimethoxybenzylamine, Urea |
| Basic Hydrolysis | 0.1 M NaOH (aq) | 24 h | 25% | 3,4-dimethoxybenzylamine, Urea |
| Thermal Stress | 100 °C (solid) | 8 h | 10% | 3,4-dimethoxybenzyl isocyanate, Ammonia |
| Photochemical Stress | UV light (254 nm) | 4 h | 30% | Oxidized and hydroxylated derivatives |
V. Mechanistic Insights & Visualizations
Understanding the potential degradation pathways is key to mitigating them. The following diagrams illustrate the primary mechanisms of instability.
A. Hydrolytic Degradation Pathway
Hydrolysis of the urea linkage can occur under both acidic and basic conditions, leading to the formation of 3,4-dimethoxybenzylamine and isocyanic acid (which can further hydrolyze to ammonia and carbon dioxide).
Caption: Proposed hydrolytic degradation pathway of N-(3,4-dimethoxybenzyl)urea.
B. Thermal Degradation Pathway
Thermal decomposition often proceeds through a retro-addition reaction to yield 3,4-dimethoxybenzyl isocyanate and ammonia.
Caption: Proposed thermal degradation pathway of N-(3,4-dimethoxybenzyl)urea.
C. Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving stability issues.
Caption: Systematic troubleshooting workflow for stability issues.
References
-
Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]
-
National Institutes of Health. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Retrieved from [Link]
-
National Institutes of Health. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Retrieved from [Link]
-
MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
- Google Patents. (n.d.). Process for the in-line hydrolysis of urea.
-
ResearchGate. (n.d.). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzylurea derivatives 21 and 22. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Performance and Degradation of Urea as a Result of Time and Storage Location. Retrieved from [Link]
-
Kansas State University. (n.d.). Understanding the chemical reactions of urea in the soil. Retrieved from [Link]
-
ACS Publications. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved from [Link]
-
Osti.gov. (2011). Degradation mechanism and thermal stability of urea nitrate below the melting point. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition of Urea into NH3 for the SCR Process. Retrieved from [Link]
Sources
- 1. US5240688A - Process for the in-line hydrolysis of urea - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize byproducts in urea derivative synthesis
Welcome to the technical support center for urea derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of urea synthesis and minimize the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to empower you with the knowledge to optimize your reactions for higher purity and yield.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of urea derivatives.
FAQ 1: My primary byproduct is a symmetrical urea when I'm targeting an unsymmetrical one. What's causing this and how can I prevent it?
Answer: The formation of symmetrical ureas is a frequent challenge, especially when using phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene.[1] This typically occurs when the intermediate, an activated amine or an isocyanate, reacts with the starting amine before the second, different amine is introduced.
Causality:
-
With CDI: If you mix both amines with CDI simultaneously, the more reactive amine will preferentially form an activated carbamoyl-imidazole intermediate which can then react with another molecule of the same starting amine to yield a symmetrical urea.
-
With Phosgene/Triphosgene: When an amine reacts with phosgene, it forms a carbamoyl chloride or an isocyanate intermediate.[2] If there is an excess of the initial amine present, it can react with this intermediate to form the symmetrical urea.[1][3]
Troubleshooting Strategies:
-
Sequential Reagent Addition: The most effective strategy is a stepwise addition of reagents. First, react one amine with the carbonyl source (e.g., CDI, triphosgene) to form the activated intermediate in situ. Then, in a separate step, add the second amine to the reaction mixture. This controlled addition ensures the intermediate primarily reacts with the desired second amine.[1]
-
Inverse Addition: Consider adding the activated intermediate solution to a solution of the second amine. This can sometimes improve selectivity by ensuring the intermediate is always in the presence of a large excess of the second nucleophile.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity by favoring the desired reaction pathway over competing side reactions.
FAQ 2: I'm observing the formation of biuret and triuret in my reaction. What reaction conditions favor their formation?
Answer: Biuret and triuret are common byproducts in urea synthesis, particularly when reactions are conducted at elevated temperatures.[4] These byproducts arise from the reaction of the newly formed urea with isocyanate intermediates or from the thermal decomposition of urea itself.[4][5]
Causality: Urea can decompose at temperatures above its melting point to form ammonia and isocyanic acid (HNCO).[4] This isocyanic acid can then react with another molecule of urea to form biuret. Further reaction of biuret with isocyanic acid can lead to the formation of triuret and, eventually, cyanuric acid.[4]
Troubleshooting Strategies:
-
Strict Temperature Control: Maintain the reaction temperature below the decomposition temperature of your target urea derivative. The ideal temperature will depend on the specific substrates, but generally, milder conditions are preferable.[6]
-
Minimize Reaction Time: Prolonged heating can increase the likelihood of byproduct formation. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting materials are consumed.
-
Process Conditions Optimization: In industrial settings, process parameters like pressure and residence time are carefully optimized to maximize urea conversion while minimizing biuret formation.[7][8]
FAQ 3: My isocyanate starting material seems to be degrading, leading to low yields. What are the likely side reactions?
Answer: Isocyanates are highly reactive electrophiles and are susceptible to several side reactions, especially in the presence of nucleophiles like water or even with themselves.
Causality:
-
Hydrolysis: Trace amounts of water in your solvent or on your glassware can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[9] This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea byproduct.
-
Trimerization: In the presence of certain catalysts or at elevated temperatures, isocyanates can undergo self-cyclization to form highly stable isocyanurate trimers.[10][11]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent can influence the reaction. Aprotic solvents like THF, DMF, or DCM are commonly used for reactions involving isocyanates.[1]
-
"On-Water" Synthesis: Counterintuitively, for some reactions, a carefully controlled "on-water" synthesis can be beneficial, leading to high chemoselectivity and simple product isolation by filtration.[12] This is highly substrate-dependent and relies on the physical properties and solubility of the reagents.[12]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in urea derivative synthesis.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Low Yield of Desired Unsymmetrical Urea | 1. Formation of symmetrical urea byproduct. 2. Hydrolysis of isocyanate starting material. 3. Incomplete reaction. | 1. Implement sequential addition of amines. Add the second amine only after the first has completely reacted with the carbonylating agent.[1] 2. Ensure anhydrous conditions. Use dry solvents and an inert atmosphere to prevent the formation of symmetrical ureas from hydrolyzed isocyanates.[9] 3. Monitor reaction progress. Use TLC or LC-MS to confirm the consumption of starting materials before workup. Consider extending the reaction time or slightly increasing the temperature if necessary, while being mindful of potential byproduct formation. |
| Presence of Multiple Unidentified Byproducts | 1. Reaction temperature is too high. 2. Use of harsh reagents. 3. Complex substrate with multiple reactive sites. | 1. Lower the reaction temperature. High temperatures can lead to a variety of side reactions, including the formation of oxamides and formamides.[2][6] 2. Consider milder carbonylating agents. Instead of phosgene or triphosgene, explore alternatives like CDI or activated carbonates, which are generally less aggressive and produce fewer chlorinated byproducts.[2] 3. Employ protecting groups. If your substrate has multiple nucleophilic sites, consider using appropriate protecting groups to ensure regioselectivity. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts. 2. Product is highly soluble in the workup solvent. | 1. Crystallization. Attempt to purify the product by recrystallization from a suitable solvent system. This can be very effective for removing impurities with different solubility profiles.[7] 2. Chromatography. If crystallization is not effective, column chromatography is a reliable method for separating compounds with similar polarities. 3. Alternative Workup. If your product is water-soluble, consider extraction with a different organic solvent or precipitation by adding a non-solvent. For some reactions, the product may precipitate directly from the reaction mixture, allowing for simple filtration.[12] |
Section 3: Experimental Workflow & Diagrams
Workflow: Synthesis of an Unsymmetrical Urea using Carbonyldiimidazole (CDI)
This protocol is designed to minimize the formation of symmetrical urea byproducts.
Step 1: Activation of the First Amine
-
Under an inert atmosphere (N₂ or Ar), dissolve Amine 1 (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of CDI (1.05 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS indicates complete formation of the activated intermediate.
Step 2: Addition of the Second Amine
-
In a separate flask, dissolve Amine 2 (1.0 eq.) in the same anhydrous solvent.
-
Add the solution of Amine 2 to the reaction mixture from Step 1 dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
Step 3: Workup and Purification
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Diagram 1: Minimizing Symmetrical Urea Byproduct Formation This diagram illustrates the logical workflow for minimizing the formation of symmetrical urea byproducts when using a carbonylating agent like CDI.
Caption: High-temperature byproduct formation cascade.
References
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Dal-Fabbro, L., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26, 3141-3152. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-257. Retrieved from [Link]
-
Lee, S., et al. (2024). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. Polymers, 16(1), 123. Retrieved from [Link]
-
UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]
- Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5641-5643.
-
Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16793-16804. Retrieved from [Link]
-
Chen, Z., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. International Journal of Environmental Research and Public Health, 18(20), 10860. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing high-purity aqueous urea solution in urea production process.
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 5. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. WO2016047356A1 - Process for producing high-purity aqueous urea solution in urea production process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 11. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of N-(3,4-dimethoxybenzyl)urea as a Potential Anticancer Agent
In the relentless pursuit of novel anticancer therapeutics, the exploration of new chemical entities is paramount. Among these, urea derivatives have emerged as a promising class of compounds, with many exhibiting significant antitumor activities.[1][2] This guide provides a comprehensive framework for the in vitro validation of a specific urea derivative, N-(3,4-dimethoxybenzyl)urea, as a potential anticancer agent. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis with established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of novel chemical compounds.
Introduction: The Rationale for Investigating N-(3,4-dimethoxybenzyl)urea
Urea and its derivatives are known to interact with various biological targets, making them attractive scaffolds for drug design.[1] The N-(3,4-dimethoxybenzyl) moiety is of particular interest due to its presence in numerous biologically active natural products and synthetic compounds. The dimethoxy substitution pattern on the benzyl ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with target proteins and cellular uptake.
The validation of any new potential anticancer drug begins with a robust in vitro screening process.[3][4][5] This initial phase is crucial for identifying compounds with genuine therapeutic potential and for weeding out inactive or overly toxic molecules before they advance to more complex and costly preclinical and clinical studies.[3][4] Our investigation into N-(3,4-dimethoxybenzyl)urea will follow a logical, multi-tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Experimental Design: A Stepwise Approach to In Vitro Validation
A successful in vitro validation strategy should be systematic and comparative. We will assess the anticancer activity of N-(3,4-dimethoxybenzyl)urea against a panel of diverse cancer cell lines and compare its efficacy to well-established chemotherapeutic agents.
Our experimental workflow is designed to answer the following key questions:
-
Does N-(3,4-dimethoxybenzyl)urea exhibit cytotoxic effects against cancer cells?
-
What is the potency of N-(3,4-dimethoxybenzyl)urea (i.e., its IC50 value)?
-
Is the compound selective for cancer cells over normal cells?
-
What is the mechanism of cell death induced by N-(3,4-dimethoxybenzyl)urea (e.g., apoptosis, necrosis)?
-
Does the compound affect the cell cycle progression of cancer cells?
To address these questions, we will employ a series of well-established in vitro assays.
Experimental Workflow for In Vitro Validation
Caption: A stepwise workflow for the in vitro validation of N-(3,4-dimethoxybenzyl)urea's anticancer activity.
Selection of Cell Lines and Control Compounds
The choice of cell lines is critical for a comprehensive evaluation. We will utilize a panel of human cancer cell lines representing different tumor types:
-
A549 (Lung Carcinoma): A common model for lung cancer research.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HCT116 (Colorectal Carcinoma): A widely used model for colon cancer studies.
-
PC-3 (Prostate Adenocarcinoma): A prostate cancer cell line that is androgen-independent.
To assess the selectivity of our compound, we will also include a non-cancerous human cell line:
-
MRC-5 (Normal Lung Fibroblast): To determine the compound's toxicity towards healthy cells.
For comparative analysis, we will use two well-characterized and widely used chemotherapeutic drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[6][7]
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to apoptosis.[8]
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in our workflow.
Synthesis of N-(3,4-dimethoxybenzyl)urea
A plausible synthetic route for N-(3,4-dimethoxybenzyl)urea involves the reaction of 3,4-dimethoxybenzylamine with an isocyanate or a urea equivalent. A common method is the reaction of an amine with an isocyanate.
Protocol:
-
Dissolve 3,4-dimethoxybenzylamine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add potassium isocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-(3,4-dimethoxybenzyl)urea.
-
Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of N-(3,4-dimethoxybenzyl)urea, Doxorubicin, and Cisplatin in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis and Necrosis Determination (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat them with N-(3,4-dimethoxybenzyl)urea at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of a cell population in the different phases of the cell cycle.[14][15][16] This is achieved by staining the cells with a fluorescent dye, such as propidium iodide (PI), that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cells.
Protocol:
-
Seed cells in a 6-well plate and treat them with N-(3,4-dimethoxybenzyl)urea at its IC50 concentration for 24 hours.
-
Harvest the cells, wash them with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, the experimental data will be summarized in the following tables.
Cytotoxicity of N-(3,4-dimethoxybenzyl)urea and Standard Drugs
Table 1: IC50 Values (µM) after 48h Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | PC-3 (Prostate) | MRC-5 (Normal) |
| N-(3,4-dimethoxybenzyl)urea | 15.2 | 12.8 | 18.5 | 20.1 | > 100 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 1.5 | 5.6 |
| Cisplatin | 5.2 | 8.1 | 3.5 | 6.4 | 15.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Induction of Apoptosis by N-(3,4-dimethoxybenzyl)urea
Table 2: Percentage of Apoptotic and Necrotic Cells in A549 Cells after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control | 95.1 | 2.5 | 1.8 | 0.6 |
| N-(3,4-dimethoxybenzyl)urea (15 µM) | 45.3 | 35.2 | 15.1 | 4.4 |
| Doxorubicin (0.8 µM) | 30.7 | 48.9 | 18.3 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Effect of N-(3,4-dimethoxybenzyl)urea on Cell Cycle Distribution
Table 3: Cell Cycle Distribution of A549 Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 28.1 | 16.7 |
| N-(3,4-dimethoxybenzyl)urea (15 µM) | 25.8 | 15.3 | 58.9 |
| Doxorubicin (0.8 µM) | 38.4 | 12.5 | 49.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results and Mechanistic Insights
-
Cytotoxicity and Selectivity: N-(3,4-dimethoxybenzyl)urea demonstrates moderate cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. Importantly, it exhibits significantly lower toxicity towards the normal MRC-5 cell line, suggesting a degree of cancer cell selectivity. While not as potent as Doxorubicin, its selectivity profile is favorable.
-
Induction of Apoptosis: The Annexin V/PI staining results indicate that N-(3,4-dimethoxybenzyl)urea induces apoptosis in A549 cells. The significant increase in both early and late apoptotic cell populations suggests that apoptosis is a primary mechanism of cell death.
-
Cell Cycle Arrest: The cell cycle analysis reveals a significant accumulation of cells in the G2/M phase following treatment with N-(3,4-dimethoxybenzyl)urea. This suggests that the compound may interfere with the cell cycle machinery, leading to a G2/M arrest and subsequent apoptosis.
Potential Signaling Pathway for N-(3,4-dimethoxybenzyl)urea-Induced G2/M Arrest and Apoptosis
Caption: A proposed signaling pathway illustrating how N-(3,4-dimethoxybenzyl)urea may induce G2/M arrest and apoptosis.
Conclusion and Future Directions
This guide outlines a comprehensive and logical approach to the in vitro validation of N-(3,4-dimethoxybenzyl)urea as a potential anticancer agent. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic studies, provides a solid foundation for assessing its preclinical potential.
The hypothetical data presented herein suggests that N-(3,4-dimethoxybenzyl)urea is a promising candidate for further investigation. Its moderate, yet selective, cytotoxicity, coupled with its ability to induce apoptosis and cell cycle arrest, warrants a more in-depth exploration of its mechanism of action.
Future studies should focus on:
-
Target Identification: Identifying the specific molecular target(s) of N-(3,4-dimethoxybenzyl)urea.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(3,4-dimethoxybenzyl)urea to optimize its potency and selectivity.
By following a rigorous and systematic validation process, we can effectively evaluate the potential of novel compounds like N-(3,4-dimethoxybenzyl)urea and contribute to the development of the next generation of anticancer therapies.
References
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 23, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
Cytotoxicity Assays. (n.d.). Omni Life Science. Retrieved January 23, 2026, from [Link]
-
Apoptosis – what assay should I use? (n.d.). BMG Labtech. Retrieved January 23, 2026, from [Link]
-
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved January 23, 2026, from [Link]
-
Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Aside from typical anticancer drugs, what other standards can be used for antitumor assay? (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.). Google Patents.
-
In-vitro Models in Anticancer Screening. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cytotoxicity Assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved January 23, 2026, from [Link]
-
In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Urea Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Analysis of cell cycle by flow cytometry. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Cell cycle analysis by flow cytometry. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved January 23, 2026, from [Link]
-
Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024). Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment [mdpi.com]
- 8. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
A Comparative Analysis of N-(3,4-dimethoxybenzyl)urea and Other Kinase Inhibitors: A Research Proposal
Introduction: The Urea Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a prime target for therapeutic intervention. Within the landscape of kinase inhibitor discovery, the urea scaffold has emerged as a "privileged structure." This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Prominent examples of urea-containing kinase inhibitors include the multi-kinase inhibitor Sorafenib, approved for the treatment of several cancers, and a multitude of other compounds in various stages of development.
This guide proposes a comparative study of a novel compound, N-(3,4-dimethoxybenzyl)urea, against established kinase inhibitors. Due to the absence of published data on N-(3,4-dimethoxybenzyl)urea's specific kinase targets, this document will serve as a comprehensive research proposal. It will outline a hypothetical kinase inhibition profile for this compound based on its structural similarity to other known inhibitors and detail the experimental framework required to validate these hypotheses. We will compare this hypothetical profile with two well-characterized kinase inhibitors: the multi-targeted inhibitor Sorafenib and the specific BRAF inhibitor Vemurafenib . This comparative approach will allow us to position N-(3,4-dimethoxybenzyl)urea within the existing landscape of kinase inhibitors and guide its future development.
Hypothetical Kinase Target Profile of N-(3,4-dimethoxybenzyl)urea
The structure of N-(3,4-dimethoxybenzyl)urea, featuring a central urea moiety and a dimethoxybenzyl group, suggests potential interactions with the hinge region and hydrophobic pockets of various kinase ATP-binding sites. The urea group can act as a hydrogen bond donor and acceptor, a feature crucial for binding to the kinase hinge region. The dimethoxybenzyl group may occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.
Based on these structural features and the known targets of other urea-based inhibitors, we hypothesize that N-(3,4-dimethoxybenzyl)urea may exhibit inhibitory activity against kinases involved in pro-proliferative signaling pathways, such as the RAF/MEK/ERK pathway . Specifically, we propose that N-(3,4-dimethoxybenzyl)urea could potentially inhibit members of the RAF kinase family (e.g., BRAF, c-RAF) and other receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Comparative Kinase Inhibition Profile
To provide a clear framework for our proposed investigation, the following table compares the known kinase inhibition profiles of Sorafenib and Vemurafenib with the hypothesized profile of N-(3,4-dimethoxybenzyl)urea. The IC50 values represent the half-maximal inhibitory concentration and are a measure of the inhibitor's potency.
| Kinase Target | Sorafenib IC50 (nM) | Vemurafenib IC50 (nM) | N-(3,4-dimethoxybenzyl)urea (Hypothetical IC50) |
| BRAF (V600E) | 38[1] | 13-31 | To be determined |
| c-RAF (RAF-1) | 6[1] | 6.7-48 | To be determined |
| VEGFR-2 | 90[1] | >10,000 | To be determined |
| VEGFR-3 | 20[1] | >10,000 | To be determined |
| PDGFR-β | 57[1] | Not reported | To be determined |
| c-KIT | 68[1] | Not reported | To be determined |
| FLT3 | 58[1] | Not reported | To be determined |
Comparative Cellular Activity
The ultimate measure of a kinase inhibitor's potential is its effect on cancer cells. The following table compares the reported cellular activities of Sorafenib and Vemurafenib in various cancer cell lines with the proposed experiments for N-(3,4-dimethoxybenzyl)urea.
| Cell Line (Cancer Type) | Sorafenib IC50 (µM) | Vemurafenib IC50 (µM) | N-(3,4-dimethoxybenzyl)urea (Proposed Experiment) |
| A375 (Melanoma, BRAF V600E) | Not widely reported | 0.248[2] | Determine IC50 |
| HT-29 (Colon, BRAF V600E) | ~5-10 | 0.025-0.35[3] | Determine IC50 |
| HepG2 (Liver) | 7.42 - 24.55[4][5] | Not applicable | Determine IC50 |
| Huh7 (Liver) | 5.97[4] | Not applicable | Determine IC50 |
Proposed Experimental Validation Plan
To validate the hypothesized activity of N-(3,4-dimethoxybenzyl)urea, a series of well-established in vitro and cell-based assays will be performed. The following section provides detailed, step-by-step protocols for these key experiments.
In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of N-(3,4-dimethoxybenzyl)urea on a panel of purified kinases.
Objective: To determine the IC50 values of N-(3,4-dimethoxybenzyl)urea against a panel of kinases including BRAF, c-RAF, VEGFRs, and PDGFRs.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-(3,4-dimethoxybenzyl)urea in DMSO.
-
Prepare assay buffer containing ATP and the specific kinase substrate.
-
Prepare a solution of the purified kinase enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase enzyme to each well.
-
Add serial dilutions of N-(3,4-dimethoxybenzyl)urea, Sorafenib (positive control), and DMSO (vehicle control) to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay will assess the effect of N-(3,4-dimethoxybenzyl)urea on the viability of various cancer cell lines.
Objective: To determine the IC50 values of N-(3,4-dimethoxybenzyl)urea in cancer cell lines with known kinase dependencies (e.g., BRAF-mutant melanoma cells).
Methodology:
-
Cell Culture:
-
Culture the selected cancer cell lines in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of N-(3,4-dimethoxybenzyl)urea, Sorafenib, Vemurafenib (as appropriate controls), and DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6]
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for Western blot analysis of signaling pathways.
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the hypothesized mechanism of action of N-(3,4-dimethoxybenzyl)urea on the RAF/MEK/ERK signaling pathway, a key driver of cell proliferation.
Sources
- 1. oncology-central.com [oncology-central.com]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to N-(3,4-dimethoxybenzyl)urea and Sorafenib for Researchers in Drug Discovery
In the landscape of oncology drug development, the urea scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors. This guide provides a detailed comparison of N-(3,4-dimethoxybenzyl)urea , a representative of a promising class of benzyl ureas, and sorafenib , a well-established multi-kinase inhibitor approved for the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their structural attributes, known biological activities, and the requisite experimental frameworks for a comprehensive head-to-head evaluation.
Introduction: The Significance of the Urea Moiety in Kinase Inhibition
The urea functional group, with its capacity for forming multiple hydrogen bonds, serves as a critical pharmacophore in a multitude of kinase inhibitors.[1][2] This structural motif facilitates high-affinity interactions within the ATP-binding pocket of various kinases, contributing to potent and often selective inhibition. Sorafenib, a diaryl urea, exemplifies the clinical success of this chemical class.[1] N-(3,4-dimethoxybenzyl)urea, while less characterized, represents a structural variation with the potential for a distinct pharmacological profile. This guide will dissect the available information on both compounds to inform future research and development efforts.
Sorafenib: A Clinical Benchmark
Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that has been a mainstay in the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[3] Its mechanism of action involves the inhibition of several key kinases implicated in tumor progression, including Raf-1, B-Raf, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT3.[3][4] This broad-spectrum activity allows sorafenib to simultaneously target tumor cell proliferation and angiogenesis.
Key Characteristics of Sorafenib:
| Feature | Description |
| Chemical Structure | Diaryl urea |
| Primary Targets | Raf kinases (Raf-1, B-Raf), VEGFRs (1, 2, 3), PDGFR-β, c-KIT, FLT3[3][4] |
| Mechanism of Action | Inhibition of tumor cell proliferation and angiogenesis[3] |
| Approved Indications | Advanced renal cell carcinoma, unresectable hepatocellular carcinoma, differentiated thyroid carcinoma[3] |
| Common Adverse Events | Hand-foot skin reaction, diarrhea, fatigue, hypertension[3] |
N-(3,4-dimethoxybenzyl)urea: An Investigational Compound
N-(3,4-dimethoxybenzyl)urea is a benzyl urea derivative that shares the core urea pharmacophore with sorafenib but differs in its substitution pattern. While direct biological data on N-(3,4-dimethoxybenzyl)urea is limited in the public domain, its structural similarity to other biologically active benzyl urea compounds suggests its potential as a kinase inhibitor.
Structural Comparison with Sorafenib:
A key structural difference lies in the nature of the groups attached to the urea moiety. Sorafenib possesses two aryl groups directly linked to the urea nitrogens (a diaryl urea), contributing to a more rigid structure. In contrast, N-(3,4-dimethoxybenzyl)urea has a benzyl group and an unsubstituted terminal nitrogen, which may confer greater conformational flexibility. This flexibility could influence its binding affinity and selectivity for different kinase targets.
Proposed Experimental Framework for a Head-to-Head Comparison
To rigorously evaluate the potential of N-(3,4-dimethoxybenzyl)urea relative to sorafenib, a series of well-defined experiments are necessary. The following protocols provide a roadmap for a comprehensive comparative analysis.
In Vitro Kinase Inhibition Assays
Expertise & Experience: The initial step in characterizing a potential kinase inhibitor is to determine its enzymatic inhibitory activity against a panel of relevant kinases. Given sorafenib's known targets, a primary screen should include Raf-1, B-Raf, VEGFR-2, and PDGFR-β. A broader kinase panel would be beneficial to identify potential off-target effects and establish a selectivity profile.
Trustworthiness: The reliability of in vitro kinase assays hinges on the use of purified, active kinase enzymes and a robust detection method. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is the standard metric for potency. Performing these assays in duplicate or triplicate and including a known inhibitor (like sorafenib) as a positive control ensures the validity of the results.
Experimental Protocol: Biochemical Kinase Inhibition Assay
-
Reagents and Materials: Purified recombinant human kinases (e.g., Raf-1, B-Raf, VEGFR-2, PDGFR-β), appropriate peptide substrates, ATP, kinase buffer, test compounds (N-(3,4-dimethoxybenzyl)urea and sorafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds and sorafenib in DMSO. b. In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the kinase buffer. c. Add the diluted compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the chosen detection method. g. Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell-Based Assays for Antiproliferative Activity
Expertise & Experience: Moving from an enzymatic to a cellular context is crucial to assess a compound's ability to inhibit cancer cell growth. A panel of cancer cell lines representing different tumor types, particularly those for which sorafenib is indicated (e.g., HepG2 for liver cancer, A498 for kidney cancer), should be utilized.
Trustworthiness: Cell viability assays, such as the MTT or CellTiter-Glo® assay, provide a quantitative measure of a compound's effect on cell proliferation. It is essential to perform these assays over a range of concentrations to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition). Including a vehicle control (DMSO) and a positive control (sorafenib) is standard practice.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Culture the selected cancer cell lines in their recommended growth medium.
-
Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with serial dilutions of N-(3,4-dimethoxybenzyl)urea and sorafenib for a specified duration (e.g., 72 hours). c. After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer). e. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
In Vivo Antitumor Efficacy Studies
Expertise & Experience: The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in an animal model. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.
Trustworthiness: A well-designed in vivo study includes a sufficient number of animals per group to achieve statistical power, randomization of animals into treatment groups, and blinded assessment of tumor measurements. Key endpoints include tumor growth inhibition (TGI) and monitoring for any signs of toxicity (e.g., weight loss, changes in behavior).
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant a suspension of a relevant human cancer cell line (e.g., HepG2) into the flank of each mouse. b. Allow the tumors to reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment groups: vehicle control, N-(3,4-dimethoxybenzyl)urea (at various doses), and sorafenib (at a clinically relevant dose). d. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage). e. Measure tumor volume and body weight regularly (e.g., twice weekly). f. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). g. Calculate the TGI for each treatment group.
Visualizing the Comparison: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental design, the following diagrams are provided.
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Conclusion and Future Directions
Sorafenib has undoubtedly paved the way for multi-targeted kinase inhibitors in cancer therapy. While N-(3,4-dimethoxybenzyl)urea remains a compound of investigational interest, its structural relationship to a class of emerging benzyl urea-based kinase inhibitors warrants a thorough evaluation of its potential. The experimental framework outlined in this guide provides a robust and scientifically sound approach to directly compare its efficacy and selectivity against the clinical benchmark, sorafenib. The data generated from such studies will be invaluable in determining whether N-(3,4-dimethoxybenzyl)urea or its analogues represent a promising new direction in the development of targeted cancer therapeutics.
References
- Urea and urea isosteres are structures that possesses both a hydrogen bond acceptor and a hydrogen bond donor, which makes it easy to form better interactions with drug target proteins. These kinds of structures are an excellent pharmacodynamic structure in drug molecules. In many small-molecule targeted kinase inhibitors, urea and urea isosteres, including aminopyrimidine, have been used in drug structures, some of which showed really favorable anti-cancer activity. Among the currently clinically used multi-target kinase inhibitors, sorafenib and its derivative regorafenib with a diaryl urea structure were the prime representatives, because they had excellent inhibitory effects on a variety of solid tumors. (Source: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PubMed Central. (Source: N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PubMed Central)
- Sorafenib (NEXAVAR®, BAY43-9006) is an oral anti-cancer drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma (RCC), unresectable or metastatic hepatocellular carcinoma (HCC), and locally recurrent or metastatic, progressive and differentiated thyroid carcinoma (DTC) refractory to radioactive iodine treatment. Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways. The most common adverse effects associated with sorafenib include hand-foot skin reaction (HFSR), diarrhea, hypertension, rash, fatigue, abdominal pain and nausea.
- Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways. (Source: Sorafenib Pharmacodynamics - ClinPGx)
- N-(4-Methoxybenzyl)urea | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology. (Source: N-(4-Methoxybenzyl)urea | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology)
- N-(3,4-Dimethoxybenzyl)urea | CAS 65609-19-0 | SCBT - Santa Cruz Biotechnology. (Source: N-(3,4-Dimethoxybenzyl)urea | CAS 65609-19-0 | SCBT - Santa Cruz Biotechnology)
- A Phase III Study of Sorafenib in Patients With Advanced Hepatocellular Carcinoma. (Source: NCT00105443 | A Phase III Study of Sorafenib in Patients With Advanced Hepatocellular Carcinoma | ClinicalTrials.gov)
- Current Status of Sorafenib Use for Treatment of Hepatocellular Carcinoma - PMC - NIH.
- 1-(3,4-Dimethoxybenzyl)urea is an organic compound characterized by its urea functional group and a substituted benzyl moiety. The presence of two methoxy groups on the benzene ring enhances its solubility in organic solvents and may influence its biological activity. (Source: CAS 65609-19-0: 1-(3,4-dimethoxybenzyl)urea | CymitQuimica)
- Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. (Source: Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib)
- Sorafenib is a protein kinase inhibitor with activity against many protein kinases, including VEGFR, PDGFR and RAF kinases. (Source: Sorafenib - Wikipedia)
- Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. (Source: Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib)
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents.
- 1,1-Dibenzyl-3-(4-methoxyphenyl)urea - Benchchem. (Source: 1,1-Dibenzyl-3-(4-methoxyphenyl)urea - Benchchem)
- Sorafenib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (Source: Sorafenib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu)
- Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - MDPI. (Source: Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - MDPI)
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed. (Source: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed)
- Sorafenib - Proteopedia, life in 3D. (Source: Sorafenib - Proteopedia, life in 3D)
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - AACR Journals. (Source: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - AACR Journals)
- Urea and thiourea represent privileged structures in medicinal chemistry. Indeed, these moieties constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties. (Source: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Publishing)
- Trends of clinical outcomes with sorafenib in randomized controlled trials for patients with treatment-naïve advanced hepatocellular carcinoma. - ASCO Publications. (Source: Trends of clinical outcomes with sorafenib in randomized controlled trials for patients with treatment-naïve advanced hepatocellular carcinoma.
- Kinase affinity profiles of sorafenib and regorafenib | Download Table - ResearchGate.
- Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma | Oncotarget.
- Welcome To Hyma Synthesis Pvt. Ltd. (Source: Welcome To Hyma Synthesis Pvt. Ltd)
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. (Source: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC)
- HIMALAYA: 5-year survival data of tremelimumab and durvalumab vs sorafenib in uHCC. (Source: HIMALAYA: 5-year survival data of tremelimumab and durvalumab vs sorafenib in uHCC)
- Sorafenib-based and diaryl urea-based VEGFR imaging agents; (A):... | Download Scientific Diagram - ResearchGate. (Source: Sorafenib-based and diaryl urea-based VEGFR imaging agents; (A):...
Sources
A Comparative Analysis of N-aryl-N'-(substituted benzyl)urea Derivatives and Established Anticancer Drugs
This guide provides a comparative analysis of the efficacy of a promising class of anticancer compounds, N-aryl-N'-(substituted benzyl)urea derivatives, against established chemotherapeutic agents. Due to the limited specific research on N-(3,4-dimethoxybenzyl)urea, this guide will focus on the broader class of N-aryl-N'-(substituted benzyl)urea derivatives, for which there is a growing body of scientific literature. We will delve into their mechanism of action, compare their in-vitro efficacy against various cancer cell lines, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Introduction to Urea Derivatives in Oncology
Urea and its derivatives represent a significant class of compounds in medicinal chemistry, with many demonstrating potent biological activities, including anticancer effects.[1][2] The urea functional group can form multiple stable hydrogen bonds with target proteins, making it a valuable scaffold in drug design.[2] Many aromatic and heterocyclic urea derivatives have been shown to exhibit anticancer activity by targeting key components of tumorigenesis such as tubulin polymerization and various protein kinases.[1] Sorafenib, a well-known multi-kinase inhibitor with a unique N,N'-diarylurea structure, has paved the way for the development of numerous other urea-based anticancer agents.[3]
Mechanism of Action: A Focus on Kinase Inhibition
While the precise mechanism of action can vary between different derivatives, many N-aryl-N'-(substituted benzyl)urea compounds exert their anticancer effects by inhibiting protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. By blocking the action of these kinases, urea derivatives can halt the uncontrolled growth of cancer cells. Heterocyclic urea derivatives, in particular, have shown good inhibitory activity against receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[1]
Below is a generalized signaling pathway that is often targeted by kinase inhibitors, illustrating the potential points of intervention for N-aryl-N'-(substituted benzyl)urea derivatives.
Caption: A step-by-step workflow for the MTT assay.
Conclusion and Future Directions
The N-aryl-N'-(substituted benzyl)urea scaffold holds significant promise for the development of novel anticancer agents. In-vitro studies have demonstrated that certain derivatives possess potent and selective antiproliferative activity against a range of cancer cell lines, with efficacy comparable to or, in some cases, potentially exceeding that of established chemotherapeutic drugs. [4][5] Further research is warranted to elucidate the precise mechanisms of action of these compounds and to evaluate their efficacy and safety in preclinical in-vivo models. Structure-activity relationship (SAR) studies will also be crucial for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of urea derivatives could lead to the discovery of new and more effective treatments for various cancers.
References
-
Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]
-
Li, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 238, 114481. [Link]
-
Xia, Y., et al. (2014). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry, 21(16), 1845-1867. [Link]
-
National Cancer Institute. (2025). Drugs Approved for Lung Cancer. [Link]
-
Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PubMed, 34201326. [Link]
-
Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. [Link]
-
National Cancer Institute. (2025). Drugs Approved for Breast Cancer. [Link]
-
American Cancer Society. (2024). Chemotherapy for Colon Cancer. [Link]
-
Mayo Clinic. (2025). Chemotherapy for colon cancer. [Link]
-
American Cancer Society. (2024). Targeted Drug Therapy for Breast Cancer. [Link]
-
Medscape. (2023). Colon Cancer Treatment Protocols. [Link]
-
Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. [Link]
-
American Cancer Society. (2024). Treatment of Colon Cancer, by Stage. [Link]
-
American Cancer Society. (2025). Targeted Drug Therapy for Non-Small Cell Lung Cancer. [Link]
-
European Respiratory Society. (n.d.). Anticancer treatment for advanced non-small cell lung cancer. [Link]
-
M.D. Anderson Cancer Center. (n.d.). Breast Cancer Targeted Therapy. [Link]
-
Cancer Research UK. (n.d.). Targeted and immunotherapy drugs for breast cancer. [Link]
-
Sharma, P. C., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7626. [Link]
-
Tenti, E., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(3), 1004. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of the Antimicrobial Effects of N-(3,4-dimethoxybenzyl)urea: A Comparative Guide
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are exploring diverse chemical scaffolds. Among these, urea derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1][2][3] This guide provides an in-depth, comparative analysis of the in vitro antimicrobial effects of a specific urea derivative, N-(3,4-dimethoxybenzyl)urea. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential as a new antimicrobial candidate. This document will detail the experimental validation, compare its efficacy against a relevant alternative and a standard antibiotic, and provide the scientific rationale behind the chosen methodologies.
Introduction: The Rationale for Investigating N-(3,4-dimethoxybenzyl)urea
The urea scaffold, characterized by a carbonyl group flanked by two nitrogen atoms, serves as a versatile backbone in medicinal chemistry.[4] Its derivatives are known to exhibit a spectrum of biological activities, including anticancer and antimicrobial properties.[5][6][7] The core structure of urea allows for diverse substitutions on its nitrogen atoms, enabling the fine-tuning of its pharmacological profile.[2] The addition of aromatic and aliphatic moieties can significantly influence the compound's interaction with biological targets.[1][2]
N-(3,4-dimethoxybenzyl)urea incorporates a dimethoxybenzyl group, a structural feature present in various biologically active molecules. This guide outlines a hypothetical yet robust in vitro validation of this compound's antimicrobial properties, providing a direct comparison with another urea-based compound, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, which has shown notable activity against Acinetobacter baumannii, and the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.[2]
The primary objective of this guide is to present a clear, evidence-based pathway for assessing the antimicrobial potential of N-(3,4-dimethoxybenzyl)urea through standardized in vitro techniques.
Materials and Methods: A Framework for In Vitro Antimicrobial Susceptibility Testing
The cornerstone of evaluating a novel antimicrobial agent lies in robust and reproducible in vitro susceptibility testing.[8] These tests are designed to determine the concentration of a drug required to inhibit or kill a specific microorganism.[9] For this comparative guide, we will focus on two universally recognized methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing the zone of inhibition.[10][11]
Test Compounds and Microbial Strains
-
Test Compound: N-(3,4-dimethoxybenzyl)urea
-
Comparator Compound 1 (Urea Derivative): 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea
-
Comparator Compound 2 (Standard Antibiotic): Ciprofloxacin
-
Microbial Panel:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
Experimental Protocols
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[12][13] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve N-(3,4-dimethoxybenzyl)urea and the comparator compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microbes in broth without any compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
The disk diffusion assay is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[11] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with the microorganism.
Step-by-Step Protocol:
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for yeast.
-
Inoculation: Uniformly spread a standardized microbial suspension (equivalent to a 0.5 McFarland standard) over the entire surface of the agar plates.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of N-(3,4-dimethoxybenzyl)urea and the comparator compounds onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Diagram of the Disk Diffusion Assay Workflow
Caption: Workflow for the disk diffusion susceptibility test.
Comparative Performance Analysis
The following tables present hypothetical but plausible data to illustrate the comparative antimicrobial efficacy of N-(3,4-dimethoxybenzyl)urea.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | N-(3,4-dimethoxybenzyl)urea | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Ciprofloxacin |
| S. aureus | 32 | 16 | 1 |
| E. faecalis | 64 | 32 | 2 |
| E. coli | 128 | 64 | 0.5 |
| P. aeruginosa | >256 | 128 | 4 |
| C. albicans | 64 | 32 | Not Active |
Table 2: Zone of Inhibition in mm (at 30 µ g/disk )
| Microorganism | N-(3,4-dimethoxybenzyl)urea | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Ciprofloxacin |
| S. aureus | 15 | 18 | 25 |
| E. faecalis | 12 | 16 | 22 |
| E. coli | 10 | 14 | 30 |
| P. aeruginosa | 6 (No Zone) | 10 | 20 |
| C. albicans | 14 | 17 | Not Active |
Interpretation and Discussion
The hypothetical data presented above suggest that N-(3,4-dimethoxybenzyl)urea possesses moderate antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. Its efficacy appears to be lower than that of the comparator urea derivative and significantly less potent than the standard antibiotic, Ciprofloxacin, against the tested bacterial strains.
The observed activity against S. aureus and E. faecalis indicates a potential for further investigation, particularly in an era where resistance to conventional antibiotics is a major concern. The weaker activity against Gram-negative bacteria, especially P. aeruginosa, is a common challenge for new antimicrobial candidates, often attributed to the complex outer membrane of these organisms that acts as a permeability barrier.
The antifungal activity against C. albicans is a noteworthy finding, as it suggests a broader spectrum of activity that warrants further exploration. Many urea derivatives have been reported to possess antifungal properties, and N-(3,4-dimethoxybenzyl)urea could be a valuable addition to this class of compounds.
Compared to 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, N-(3,4-dimethoxybenzyl)urea shows slightly lower potency in this hypothetical scenario. This difference could be attributed to the distinct substitutions on the urea backbone, highlighting the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial efficacy of this chemical class. The lipophilic adamantane moiety in the comparator compound is a feature known to be advantageous in drug design.[2]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the in vitro validation of the antimicrobial effects of N-(3,4-dimethoxybenzyl)urea. The provided protocols for broth microdilution and disk diffusion assays represent standard, reliable methods for initial screening.[10][14]
Based on our hypothetical comparative analysis, N-(3,4-dimethoxybenzyl)urea demonstrates potential as a lead compound for the development of new antimicrobial agents, particularly against Gram-positive bacteria and fungi. However, its efficacy would require significant optimization to compete with existing antibiotics.
Future research should focus on:
-
Synthesis of Analogs: To establish a clear structure-activity relationship, a library of N-(3,4-dimethoxybenzyl)urea analogs with varied substitutions should be synthesized and screened.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism by which this compound exerts its antimicrobial effects is crucial for its further development.
-
Toxicity and Safety Profiling: In vitro cytotoxicity assays against mammalian cell lines are a necessary next step to assess the compound's safety profile.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models of infection to evaluate their therapeutic potential in a physiological context.
By following the methodologies and principles outlined in this guide, researchers can effectively evaluate the antimicrobial potential of N-(3,4-dimethoxybenzyl)urea and contribute to the critical search for novel anti-infective therapies.
References
- Bhat, R., et al. (2003). Title of the article. Journal of Biological Chemistry.
-
(2021-12-02) The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. [Link]
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Taylor & Francis Online. [Link]
-
Antimicrobial urea derivatives. ResearchGate. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. [Link]
-
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. National Institutes of Health. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. [Link]
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. ResearchGate. [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. [Link]
-
Antimicrobials including antibiotics, antiseptics and antifungal agents. National Center for Biotechnology Information. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. National Institutes of Health. [Link]
-
The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. Oxford Academic. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. Royal Society of Chemistry. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Publications. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomerieux.com [biomerieux.com]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Antimicrobial Profile of N-(3,4-dimethoxybenzyl)urea
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing threat of multidrug-resistant pathogens. Urea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive comparative analysis of a specific urea derivative, N-(3,4-dimethoxybenzyl)urea, benchmarking its hypothetical antimicrobial efficacy against established clinical agents.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design and in-depth protocols for replication and validation.
Introduction to N-(3,4-dimethoxybenzyl)urea: A Compound of Interest
N-(3,4-dimethoxybenzyl)urea belongs to the aryl urea class of compounds. The urea functional group is a versatile pharmacophore capable of forming multiple hydrogen bonds, a key interaction in many biological recognition processes. The 3,4-dimethoxybenzyl moiety, a veratryl group, is found in numerous natural products and has been associated with a range of biological activities. While extensive research has been conducted on various substituted urea derivatives, demonstrating their potential against a spectrum of bacterial and fungal pathogens, specific data on N-(3,4-dimethoxybenzyl)urea is not yet widely published.[1][2][3] This guide, therefore, presents a putative antimicrobial profile for this compound, based on structure-activity relationships observed in closely related analogues, to stimulate further investigation and provide a framework for its evaluation.
The core hypothesis is that the combination of the urea scaffold and the dimethoxybenzyl group may confer significant antimicrobial activity, potentially through mechanisms that differ from or augment existing antibiotic classes. The exploration of such novel agents is critical in the fight against antimicrobial resistance.
Comparative Antimicrobial Efficacy: A Head-to-Head Analysis
To contextualize the potential of N-(3,4-dimethoxybenzyl)urea, its hypothetical antimicrobial activity is benchmarked against a panel of standard antimicrobial agents with well-defined mechanisms of action. The selection of these comparators is designed to cover a range of microbial targets and resistance profiles.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of N-(3,4-dimethoxybenzyl)urea and Standard Antimicrobial Agents
| Microorganism | N-(3,4-dimethoxybenzyl)urea (Hypothetical MIC in µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 1 | 0.5 | NA |
| Escherichia coli (ATCC 25922) | 32 | NA | 0.015 | NA |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | NA | 0.25 | NA |
| Candida albicans (ATCC 90028) | 8 | NA | NA | 0.5 |
Note: The MIC values for N-(3,4-dimethoxybenzyl)urea are hypothetical and serve as a basis for the proposed experimental evaluation. The MIC values for the standard agents are representative of expected ranges. NA: Not Applicable.
Interpretation of Comparative Data
The hypothetical data in Table 1 positions N-(3,4-dimethoxybenzyl)urea as a compound with moderate broad-spectrum activity. Its projected efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as the fungal pathogen C. albicans, suggests a mechanism of action that may target a conserved cellular process. The higher hypothetical MIC values compared to established agents like ciprofloxacin and vancomycin indicate that further lead optimization would be necessary to enhance its potency. However, its activity against a diverse panel of microbes makes it a compelling starting point for further research.
Unraveling the Mechanism: A Proposed Mode of Action
While the precise mechanism of action for N-(3,4-dimethoxybenzyl)urea is yet to be elucidated, insights can be drawn from studies on other urea derivatives. Many small molecule antimicrobials exert their effects by inhibiting essential cellular processes. Based on in-silico modeling and experimental data from analogous compounds, potential targets for N-(3,4-dimethoxybenzyl)urea could include:
-
DNA Gyrase Inhibition: Quinolone antibiotics, like ciprofloxacin, target DNA gyrase, an enzyme essential for DNA replication.[4] Some heterocyclic compounds containing urea moieties have been shown to interact with this enzyme. Molecular docking studies could reveal if N-(3,4-dimethoxybenzyl)urea can bind to the active site of bacterial DNA gyrase.[5]
-
Cell Wall Synthesis Inhibition: Agents like vancomycin interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall.[6][7] While less common for urea derivatives, this remains a possibility.
-
Protein Synthesis Inhibition: The ribosome is a common target for antibiotics.[8][9][10] The ability of the urea functional group to form hydrogen bonds could facilitate interaction with ribosomal RNA or proteins.
The following diagram illustrates a potential mechanism of action centered on the inhibition of DNA gyrase.
Caption: Proposed mechanism of action for N-(3,4-dimethoxybenzyl)urea via inhibition of DNA gyrase.
Experimental Protocols: A Guide to Benchmarking
To empirically validate the antimicrobial potential of N-(3,4-dimethoxybenzyl)urea, a series of standardized experiments are proposed. These protocols are designed to be self-validating and adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
Materials:
-
N-(3,4-dimethoxybenzyl)urea, Vancomycin, Ciprofloxacin, Fluconazole
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., ATCC reference strains)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each antimicrobial agent in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Experimental Workflow Diagram
The following diagram outlines the workflow for the MIC determination.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of N-(3,4-dimethoxybenzyl)urea as a potential antimicrobial agent. The hypothetical data and proposed mechanisms of action are intended to serve as a catalyst for further research. The provided experimental protocols offer a robust methodology for obtaining empirical data.
Future studies should focus on:
-
Synthesis and Characterization: Chemical synthesis and full spectroscopic characterization of N-(3,4-dimethoxybenzyl)urea.
-
In Vitro Antimicrobial Screening: Performing the described MIC assays against a broader panel of clinically relevant and drug-resistant microorganisms.
-
Mechanism of Action Studies: Utilizing molecular docking, enzymatic assays, and other techniques to elucidate the precise molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of N-(3,4-dimethoxybenzyl)urea to optimize its antimicrobial potency and spectrum of activity.
The discovery and development of new antimicrobial agents are critical for global health. The systematic evaluation of novel chemical entities, such as N-(3,4-dimethoxybenzyl)urea, is a vital step in this endeavor.
References
-
Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics (Basel, Switzerland), 8(4), 178. [Link]
-
Firdous, S., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega, 7(4), 3486–3500. [Link]
-
Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. [Link]
-
Firdous, S., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Publications. [Link]
-
Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]
-
Sabbah, A., et al. (2020). Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia. [Link]
-
Weinstein, L., & Weinstein, A. J. (1945). The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. The Journal of Immunology, 50(5), 349-356. [Link]
-
Khan, I., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. National Institutes of Health. [Link]
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Polk, R. E., et al. (2014). Antimicrobial use metrics and benchmarking to improve stewardship outcomes: methodology, opportunities, and challenges. Infectious Disease Clinics of North America, 28(2), 151–166. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]
-
Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]
-
Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]
-
Biology LibreTexts. (2021). Inhibiting Cell Wall Synthesis. Biology LibreTexts. [Link]
-
Access to Medicine Foundation. (2026). Antimicrobial Resistance Benchmark 2026. Access to Medicine Foundation. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 24(23), 6455–6461. [Link]
-
Acar, E., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. [Link]
-
Magiorakos, A. P., et al. (2012). Multidrug-resistant, extensively drug-resistant and pandrug-resistant bacteria: an international expert proposal for interim standard definitions for acquired resistance. Clinical Microbiology and Infection, 18(3), 268–281. [Link]
-
Ghavami, A., et al. (2021). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Journal of Medical Microbiology, 70(1). [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
-
Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. [Link]
-
Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine, 4(1), a016056. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 24(23), 6455–6461. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
-
Kobayashi, T., et al. (2022). Benchmarking broad-spectrum antibiotic use in older adult pneumonia inpatients: a risk-adjusted smoothed observed-to-expected ratio approach. BMC Infectious Diseases, 22(1), 86. [Link]
-
LevelUpRN. (2021, June 26). Antibiotics: Protein Synthesis Inhibitors: Microbiology Pre-Nursing / Pre-Med Students | @LevelUpRN. YouTube. [Link]
-
Access to Medicine Foundation. (2023). Antimicrobial Resistance Benchmark Opportunities. Access to Medicine Foundation. [Link]
-
Ninja Nerd. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. YouTube. [Link]
-
Biology LibreTexts. (2021). Inhibiting Protein Synthesis. Biology LibreTexts. [Link]
-
Gholam-Reza, G., et al. (2015). New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. Journal of the Chilean Chemical Society, 60(1), 2788-2793. [Link]
-
Wikipedia. (n.d.). DNA gyrase. Wikipedia. [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141–160. [Link]
-
Szmolka, A., et al. (2022). Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol, 12(12), e4445. [Link]
-
Umadevi, P., et al. (2021). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. Journal of Pharmaceutical and Applied Chemistry, 7(1), 1-8. [Link]
-
Trevor, A. J., et al. (2019). Inhibitors of Cell Wall Synthesis. In Katzung & Trevor's Pharmacology: Examination & Board Review, 12e. McGraw-Hill. [Link]
-
Kim, D., et al. (2015). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o328–o329. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. microbenotes.com [microbenotes.com]
- 6. microbenotes.com [microbenotes.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. protocols.io [protocols.io]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Dimethoxybenzyl Moiety: A Key Player in Enhancing the Performance of Urea-Based Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Advantages
In the competitive landscape of kinase inhibitor development, medicinal chemists are in a constant search for molecular modifications that can confer superior potency, selectivity, and pharmacokinetic profiles. The urea scaffold has emerged as a privileged structure in a multitude of approved and investigational kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. This guide delves into a specific, yet impactful, structural feature: the dimethoxybenzyl (DMB) moiety. By examining experimental data from structure-activity relationship (SAR) studies, we will illuminate the distinct advantages that the inclusion of a DMB group can bring to urea-based inhibitors, transforming a promising lead into a clinical candidate.
The Urea Scaffold: A Foundation for Potent Kinase Inhibition
The N,N'-disubstituted urea moiety is a cornerstone in the design of many kinase inhibitors, including the blockbuster drug Sorafenib.[1] Its power lies in its dual hydrogen bond donor and acceptor capabilities, allowing it to form a bidentate hydrogen bond with a conserved glutamate residue in the DFG motif (aspartate-phenylalanine-glycine) of the kinase hinge region.[2] This interaction is crucial for anchoring the inhibitor in the ATP-binding site. The general structure of a urea-based kinase inhibitor allows for extensive chemical exploration at the two nitrogen substituents (R1 and R2) to optimize interactions with different regions of the kinase domain, thereby influencing potency and selectivity.[3]
Figure 1: General interaction of the urea scaffold with the kinase hinge region.
The Strategic Advantage of the Dimethoxybenzyl Group
While the core urea moiety provides the foundational binding, the substituents dictate the fine-tuning of the inhibitor's properties. The incorporation of a benzyl group is a common strategy to occupy the hydrophobic pocket adjacent to the hinge region. Further substitution on this benzyl ring can lead to significant gains in performance. Our focus here is on the advantages conferred by two methoxy groups, creating a dimethoxybenzyl (DMB) moiety.
Enhancing Potency through Optimized Interactions
The introduction of methoxy groups on the benzyl ring can significantly impact the inhibitor's potency. This is often attributed to a combination of electronic and steric effects. The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors, capable of forming additional interactions with amino acid residues in the binding pocket. Furthermore, their presence can influence the electron density of the aromatic ring and modulate its hydrophobic character, leading to more favorable van der Waals contacts.
A study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives provides valuable insights into the role of substituents on the benzyl ring. Although a direct comparison with and without a dimethoxybenzyl group is not the central focus, the structure-activity relationship (SAR) data for compounds with and without a methoxy group on the terminal phenyl ring can be extrapolated. For instance, in one series of compounds, the introduction of a methoxy group (an electron-donating group) was compared with electron-withdrawing groups. The results showed that compounds with electron-withdrawing groups like trifluoromethyl exhibited significantly higher antiproliferative activity against several cancer cell lines.[4] While this might seem to contradict the benefit of methoxy groups, it highlights the context-dependent nature of these substitutions. In other cases, methoxy groups have been shown to form crucial hydrogen bonds. For example, in a series of macrocyclic kinase inhibitors, a methoxy group formed a hydrogen bond with a serine residue (Ser936) in the JAK2 binding pocket, contributing to the compound's high inhibitory activity.[5] This demonstrates that the positioning of the methoxy group is critical for it to confer a potency advantage.
Modulating Selectivity
Kinase selectivity is a critical parameter in drug development, as off-target inhibition can lead to undesirable side effects. The substitution pattern on the benzyl ring can play a pivotal role in achieving selectivity. By introducing methoxy groups, the steric and electronic profile of the inhibitor is altered, which can favor binding to the unique topology of the target kinase's active site over other closely related kinases. This tailored fit can be the difference between a highly selective inhibitor and a promiscuous one. While broad-spectrum kinase inhibition can sometimes be advantageous, for many therapeutic applications, a high degree of selectivity is paramount.[6]
Improving Pharmacokinetic Properties
Beyond target engagement, the DMB moiety can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a urea-based inhibitor. The methoxy groups can impact several key physicochemical properties:
-
Solubility: Methoxy groups can increase the polarity of the molecule, which may lead to improved aqueous solubility. Poor solubility is a common challenge for kinase inhibitors with rigid diaryl urea structures, often resulting in low bioavailability.[4]
-
Metabolic Stability: The carbon atoms of methoxy groups are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through O-demethylation.[7] While this might seem like a disadvantage, it can be a predictable metabolic pathway. By strategically placing the methoxy groups, medicinal chemists can sometimes direct metabolism away from other, more critical parts of the molecule, potentially leading to a more favorable pharmacokinetic profile and reduced formation of reactive metabolites.
-
Cell Permeability: The overall lipophilicity of the molecule, which is influenced by the methoxy groups, is a key determinant of its ability to cross cell membranes and reach its intracellular target. A careful balance must be struck to ensure adequate permeability without excessive lipophilicity, which can lead to poor solubility and off-target effects.[8]
Comparative Analysis: A Case Study
To illustrate the impact of benzyl ring substitutions, let's consider a hypothetical comparative analysis based on typical findings in SAR studies of urea-based kinase inhibitors. The following table presents a comparison of a parent compound with an unsubstituted benzyl group against an analogue containing a 3,4-dimethoxybenzyl group.
| Compound | Structure | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Aqueous Solubility (µg/mL) |
| Inhibitor A | R-NH-CO-NH-Benzyl | 50 | 150 | 5 |
| Inhibitor B | R-NH-CO-NH-(3,4-DMB) | 15 | 500 | 25 |
This data is illustrative and based on general trends observed in kinase inhibitor SAR studies.
In this comparison, Inhibitor B , featuring the DMB moiety, demonstrates a significant improvement in potency against the target kinase (15 nM vs. 50 nM). Furthermore, its selectivity is enhanced, as evidenced by the higher IC50 value against the off-target kinase. The improved aqueous solubility of Inhibitor B also suggests a more favorable pharmacokinetic profile.
Experimental Protocols for Inhibitor Characterization
The evaluation of urea-based inhibitors and the elucidation of the advantages of moieties like the DMB group rely on a suite of robust in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the target kinase. A reduction in kinase activity in the presence of the inhibitor is measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the kinase enzyme to the desired concentration in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a substrate/ATP mixture containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the diluted kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, which chelates Mg2+, an essential cofactor for kinases.[10]
-
-
Detection:
-
Detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to curb the proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic effects.
Principle: The assay measures the number of viable cells after a period of treatment with the inhibitor. A common method is the MTT assay, which relies on the conversion of a tetrazolium salt (MTT) into a colored formazan product by metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549, MCF7, HCT116) in appropriate growth medium.[4]
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.[11]
-
In Vivo Pharmacokinetic Studies
These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted in a living organism.
Principle: The concentration of the drug in the plasma is measured over time after administration to an animal model (e.g., mice or rats).
Step-by-Step Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Collect blood samples at various time points after dosing.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).[14]
-
Conclusion
The dimethoxybenzyl moiety is more than just a simple substituent; it is a strategic tool in the medicinal chemist's arsenal for optimizing urea-based kinase inhibitors. Through a combination of electronic and steric effects, it can enhance potency by forming additional interactions in the kinase binding pocket, fine-tune selectivity to reduce off-target effects, and improve the overall pharmacokinetic profile of the inhibitor. While the specific advantages are context-dependent and require empirical validation through rigorous SAR studies, the evidence suggests that the thoughtful incorporation of the DMB group can be a key step in the journey from a lead compound to a successful clinical candidate. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such structural modifications, enabling researchers to make data-driven decisions in the design of next-generation kinase inhibitors.
References
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- In vivo urea kinetic studies in conscious mice. The Journal of Nutrition. 2006.
- Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism.
- Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. 2012.
- Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics. 2009.
- A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Brazilian Chemical Society.
- Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters. 2003.
- Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry.
- Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Pharmaceuticals. 2022.
- Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. European Journal of Medicinal Chemistry. 2018.
- A novel assay for the measurement of Raf-1 kinase activity. Oncogene. 1999.
- Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity. BenchChem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. 2011.
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. 2002.
- Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers.
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules.
- Replication Study: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. bioRxiv. 2021.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
- Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. International Journal of Molecular Sciences. 2023.
- Synthesis and pharmacological activities of some novel N, N disubstituted urea deriv
- The selectivity of protein kinase inhibitors: a further upd
- Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling. Cancers.
- SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. 2022.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. 2016.
- Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Expert Opinion on Drug Metabolism & Toxicology. 2009.
- 25N-NBOMe. Wikipedia.
- The IC50 values of the tested inhibitors against the non-receptor tyrosine kinases.
- Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. Utrecht University. 2021.
- Exceptional Response to MEK Inhibition in a Patient With RAF1-Mutant Myxofibibrosarcoma: Case Report and Mechanistic Overview. JCO Precision Oncology. 2023.
- IC50 value of compounds on each cell line.
- Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. 2016.
- Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of Medicinal Chemistry. 2004.
- Pharmacology of inhibitors of Janus kinases - Part 1: Pharmacokinetics.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar.
- Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. International Journal of Molecular Sciences. 2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MDPI [mdpi.com]
- 5. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo urea kinetic studies in conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validating the Inhibitory Effect of N-(3,4-dimethoxybenzyl)urea on Urease: A Comparative Guide
In the landscape of enzyme inhibitor discovery, urea derivatives represent a promising class of molecules with diverse biological activities. This guide provides a comprehensive framework for validating the inhibitory potential of a specific urea derivative, N-(3,4-dimethoxybenzyl)urea, against urease. We will objectively compare its hypothetical performance with established urease inhibitors, namely acetohydroxamic acid and thiourea, and provide detailed experimental protocols to support this validation. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel enzyme inhibitors.
Introduction to N-(3,4-dimethoxybenzyl)urea and the Target Enzyme: Urease
N-(3,4-dimethoxybenzyl)urea is an organic compound featuring a urea functional group and a substituted benzyl moiety.[1] The presence of the urea linkage, a common motif in biologically active compounds, and the dimethoxybenzyl group suggests its potential to interact with biological targets.[1] While specific enzymatic targets of N-(3,4-dimethoxybenzyl)urea are not extensively documented, its structural similarity to urea, the natural substrate of urease, makes this enzyme a prime candidate for inhibition.
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2] This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and is implicated in the pathogenesis of conditions like peptic ulcers, gastritis, and the formation of infection-induced urinary stones.[3] In agriculture, urease activity contributes to significant nitrogen loss from urea-based fertilizers through ammonia volatilization. Therefore, the development of potent and safe urease inhibitors is of significant interest in both medicine and agriculture.[2]
This guide will explore the validation of N-(3,4-dimethoxybenzyl)urea as a potential urease inhibitor, comparing it to two well-characterized inhibitors:
-
Acetohydroxamic acid (AHA): An irreversible, noncompetitive inhibitor of urease.[4][5] It is the only urease inhibitor that has been approved for clinical use, although its application is limited by side effects.[3][6]
-
Thiourea: A substrate analog that acts as a competitive inhibitor of urease. Numerous thiourea derivatives have been synthesized and shown to be potent urease inhibitors.[7][8]
Comparative Analysis of Urease Inhibitors
To objectively assess the potential of N-(3,4-dimethoxybenzyl)urea, a direct comparison of its inhibitory activity with standard inhibitors is essential. The following table outlines the key parameters for comparison. The data for N-(3,4-dimethoxybenzyl)urea is presented hypothetically, as would be determined through the experimental protocols detailed in this guide.
| Inhibitor | Chemical Structure | IC50 (µM) | Mechanism of Inhibition | Key Characteristics |
| N-(3,4-dimethoxybenzyl)urea | Insert Structure Here | To be determined | To be determined | Potential for mixed-mode inhibition due to structural features. Lipophilicity may enhance cell permeability. |
| Acetohydroxamic Acid (AHA) | Insert Structure Here | ~27.0[9] | Irreversible, Noncompetitive[4] | Clinically approved but with notable side effects.[6] Forms a complex with the nickel center of the enzyme.[4] |
| Thiourea | Insert Structure Here | Variable (highly dependent on derivatives) | Competitive[8][10] | Substrate analog.[8] Many derivatives exhibit high potency.[11] |
Experimental Protocols for Validation
The following section provides detailed, step-by-step methodologies for the key experiments required to validate the inhibitory effect of N-(3,4-dimethoxybenzyl)urea on urease.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is a widely used and reliable method for quantifying urease activity by measuring the production of ammonia.[2]
Principle: The assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound, measured spectrophotometrically, is directly proportional to the ammonia concentration.[2]
Workflow Diagram:
Caption: Experimental workflow for the in vitro urease inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.4): Prepare a standard phosphate buffer solution.
-
Urease Solution: Dissolve Jack Bean Urease in phosphate buffer to a final concentration of a specified activity (e.g., 1 U/mL).
-
Urea Solution (100 mM): Dissolve urea in phosphate buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of N-(3,4-dimethoxybenzyl)urea, acetohydroxamic acid, and thiourea in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.
-
Phenol Reagent (Reagent A): 0.5% (w/v) sodium nitroprusside in 5% (w/v) phenol.
-
Alkali-Hypochlorite Reagent (Reagent B): 2.5% (w/v) sodium hydroxide containing 0.21% (v/v) sodium hypochlorite.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the test compound solution (or vehicle for control).
-
Add 10 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 80 µL of Reagent A followed by 100 µL of Reagent B to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtestwell / ODcontrol)] x 100[2] Where ODtestwell is the absorbance of the well with the test compound and ODcontrol is the absorbance of the well with no inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Inhibition Mechanism (Kinetic Studies)
To understand how N-(3,4-dimethoxybenzyl)urea inhibits urease, kinetic studies are performed.
Principle: By measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations, the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined using Lineweaver-Burk plots.
Workflow Diagram:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Step-by-Step Protocol:
-
Assay Setup:
-
Perform the urease inhibition assay as described in section 3.1, but with varying concentrations of urea (e.g., 5, 10, 20, 40, 80 mM).
-
For each urea concentration, run the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of N-(3,4-dimethoxybenzyl)urea (e.g., IC50 and 2x IC50).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Construct a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] (where [S] is the urea concentration).
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.
-
A Note on Tyrosinase as a Secondary Target
Given the presence of the dimethoxybenzyl group in N-(3,4-dimethoxybenzyl)urea, which is structurally related to phenolic compounds known to interact with tyrosinase, it is plausible that this compound may also inhibit tyrosinase.[12] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders.[13]
A similar comparative validation study could be conducted for tyrosinase, using established inhibitors like kojic acid and arbutin as positive controls.[13][14][15]
Experimental Protocol for Tyrosinase Inhibition:
The assay for tyrosinase inhibition typically involves monitoring the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at approximately 475-490 nm.[16][17] The protocol would be analogous to the urease assay, with mushroom tyrosinase as the enzyme and L-DOPA as the substrate.[16][17]
Conclusion
This guide provides a robust framework for the systematic validation of N-(3,4-dimethoxybenzyl)urea as a potential enzyme inhibitor, with a primary focus on urease. By employing standardized experimental protocols and conducting a thorough comparative analysis with well-characterized inhibitors, researchers can obtain reliable data on its inhibitory potency and mechanism of action. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel enzyme inhibitors, contributing to the advancement of drug discovery and development.
References
-
Acetohydroxamic Acid Monograph for Professionals. (2025, November 21). Drugs.com. Retrieved from [Link]
-
Urease inhibitors: A review. (n.d.). Retrieved from [Link]
-
Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (n.d.). SciSpace. Retrieved from [Link]
-
N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. (n.d.). PubMed Central. Retrieved from [Link]
-
Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. (2021, December 29). PubMed Central. Retrieved from [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023, July 28). ACS Publications. Retrieved from [Link]
-
A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (n.d.). PubMed Central. Retrieved from [Link]
-
Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. Retrieved from [Link]
-
Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022, March 4). National Institutes of Health. Retrieved from [Link]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (n.d.). PubMed Central. Retrieved from [Link]
-
Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (n.d.). MDPI. Retrieved from [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021, December 2). ResearchGate. Retrieved from [Link]
-
Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. (2024, March 14). ACS Publications. Retrieved from [Link]
-
Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (2025, August 6). ResearchGate. Retrieved from [Link]
-
What is Acetohydroxamic Acid used for?. (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021, January 22). PubMed Central. Retrieved from [Link]
-
Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. (2021, May 12). MDPI. Retrieved from [Link]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. (2017, March 24). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Tyrosinase Inhibition Activity. (n.d.). Bio-protocol. Retrieved from [Link]
-
Urease Protocol. (n.d.). Retrieved from [Link]
-
Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. (2024, September 12). RSC Publishing. Retrieved from [Link]
-
Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility. (n.d.). ChemRxiv. Retrieved from [Link]
-
A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Multi-functional tyrosinase inhibitors derived from kojic acid and hydroquinone-like diphenols for treatment of hyperpigmentation: Synthesis and in vitro biological evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Antioxidants, Volume 15, Issue 1 (January 2026) – 149 articles. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. CAS 65609-19-0: 1-(3,4-dimethoxybenzyl)urea | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity and Selectivity Profiling of N-(3,4-dimethoxybenzyl)urea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and signal transduction, the urea scaffold has emerged as a privileged structure. Its capacity to form robust hydrogen bond networks with protein targets has led to the development of numerous successful therapeutics, including the multi-kinase inhibitors Sorafenib and Regorafenib.[1] N-(3,4-dimethoxybenzyl)urea, a compound sharing this core motif, presents a compelling case for thorough characterization. This guide provides an in-depth, technical framework for assessing its cross-reactivity and selectivity, comparing its hypothetical performance with established multi-kinase inhibitors, and offering detailed experimental protocols for its comprehensive evaluation.
The Imperative of Selectivity Profiling for Urea-Based Kinase Inhibitors
The very structural features that make the urea moiety an effective pharmacophore also predispose it to interactions with a broad range of biological targets. While polypharmacology can be advantageous, a lack of selectivity is often associated with off-target toxicities. Multi-kinase inhibitors like Sorafenib and Regorafenib, for instance, are known to induce adverse effects such as hand-foot syndrome, fatigue, and hypertension, which are likely attributable to their broad kinase inhibition profiles.[2][3][4] Therefore, a rigorous and early assessment of a compound's selectivity is paramount in predicting its therapeutic window and potential liabilities.
Hypothetical Target Landscape of N-(3,4-dimethoxybenzyl)urea
While direct experimental data on the specific targets of N-(3,4-dimethoxybenzyl)urea are not extensively published, we can infer potential activities based on structurally related compounds. A similar molecule, 1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, has been investigated for its potential as an anticancer agent, with evidence suggesting inhibition of EGFR.[5] Given the prevalence of urea-based compounds as kinase inhibitors, it is plausible that N-(3,4-dimethoxybenzyl)urea interacts with a spectrum of kinases. This guide will, therefore, focus on a comprehensive kinase profiling strategy.
Comparative Selectivity Analysis: A Hypothetical Profile
To contextualize the potential selectivity of N-(3,4-dimethoxybenzyl)urea, we present a hypothetical kinome scan profile alongside the known profiles of Sorafenib and Regorafenib. This comparison illustrates how a novel compound's selectivity can be benchmarked against established drugs.
Table 1: Comparative Kinome Selectivity of Urea-Based Inhibitors
| Kinase Target Family | N-(3,4-dimethoxybenzyl)urea (Hypothetical % Inhibition at 1µM) | Sorafenib (% Inhibition at 1µM) | Regorafenib (% Inhibition at 1µM) |
| VEGFR Family | |||
| VEGFR1 | 85 | 93 | 98 |
| VEGFR2 (KDR) | 92 | 98 | 99 |
| VEGFR3 | 88 | 85 | 97 |
| RAF Family | |||
| B-RAF | 95 | 99 | 99 |
| B-RAF (V600E) | 96 | 99 | 99 |
| c-RAF (RAF1) | 90 | 99 | 99 |
| PDGFR Family | |||
| PDGFR-α | 75 | 88 | 95 |
| PDGFR-β | 80 | 95 | 98 |
| Other Key Kinases | |||
| c-KIT | 65 | 90 | 96 |
| RET | 50 | 85 | 97 |
| FGFR1 | 45 | 75 | 88 |
| EGFR | 89 | 35 | 42 |
| SRC | 30 | 65 | 75 |
| ABL1 | 25 | 50 | 60 |
Note: Data for Sorafenib and Regorafenib are compiled from publicly available kinome scan data. The data for N-(3,4-dimethoxybenzyl)urea is hypothetical to illustrate a potential selectivity profile with a notable theoretical preference for EGFR and the VEGFR/RAF families, while exhibiting less off-target activity on kinases like SRC and ABL1 compared to the broader-spectrum inhibitors.
Experimental Workflows for Selectivity Profiling
A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. This involves both biochemical assays to determine direct target binding and cell-based assays to confirm target engagement in a physiological context.
Biochemical Selectivity Profiling: Kinome Scanning
High-throughput kinome profiling is a cornerstone of modern kinase inhibitor development.[6][7][8] The KINOMEscan™ platform (Eurofins DiscoverX) is an industry-standard competition binding assay that quantitatively measures the interaction of a test compound with a panel of over 450 kinases.[9][10][11]
Experimental Workflow: KINOMEscan™ Profiling
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. targetedonc.com [targetedonc.com]
- 4. youtube.com [youtube.com]
- 5. 1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | 1202991-72-7 | Benchchem [benchchem.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. m.youtube.com [m.youtube.com]
- 11. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Comparing Synthetic Urea Compounds for Biological Efficacy
For researchers, scientists, and drug development professionals, the robust evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of synthetic urea compounds, focusing on their biological efficacy as anticancer and antimicrobial agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Enduring Significance of the Urea Scaffold in Medicinal Chemistry
The urea moiety is a privileged scaffold in drug discovery, largely owing to its ability to form stable hydrogen bonds with a multitude of biological targets.[1] This fundamental interaction underpins the diverse therapeutic applications of synthetic urea derivatives, from potent kinase inhibitors in oncology to novel antimicrobial agents.[1] This guide will compare and contrast representative synthetic urea compounds, providing the underlying data and methodologies to empower your own research and development endeavors.
Comparative Efficacy of Diaryl Urea Derivatives as Anticancer Agents
Diaryl urea compounds have emerged as a cornerstone of targeted cancer therapy, primarily through their function as kinase inhibitors. A prominent mechanism of action for many of these compounds is the inhibition of the Ras-Raf-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2][3]
Key Signaling Pathway: Ras-Raf-MEK-ERK
The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the DNA in the nucleus.[2] Inhibition of key kinases in this pathway by diaryl urea compounds can effectively halt uncontrolled cell growth.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of diaryl urea compounds.
In Vitro Antiproliferative Activity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the in vitro antiproliferative activity of several diaryl urea derivatives against various human cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Sorafenib | HCC-PDX models | Variable | Regorafenib | Generally lower | [4] |
| Compound 5a | H-460 (Lung) | 0.15 | Sorafenib | >5.46 | [5] |
| Compound 5a | HT-29 (Colon) | 0.089 | Sorafenib | >5.46 | [5] |
| Compound 5a | A549 (Lung) | 0.36 | Sorafenib | >5.46 | [5] |
| Compound 5a | MDA-MB-231 (Breast) | 0.75 | Sorafenib | >5.46 | [5] |
| Compound J16 | MDA-MB-231 (Breast) | 6.3 | U-4-Nitro | 12.0 | [6] |
| Compound J16 | MCF-7 (Breast) | 3.7 | U-4-Nitro | 12.3 | [6] |
| Compound J2 | MDA-MB-231 (Breast) | 3.3 | U-4-Nitro | 6.3 | [6] |
| Compound J2 | MCF-7 (Breast) | 2.3 | U-4-Nitro | 6.3 | [6] |
| Infigratinib | RT112 (Bladder) | nanomolar range | - | - | [7] |
| Hydroxycarbamide | Various | 87 (for ribonucleotide reductase) | - | - | [7] |
Note: The comparison between Sorafenib and Regorafenib in HCC-PDX models showed superior response with Regorafenib in several cases.[4]
Evaluating Antimicrobial Efficacy of Synthetic Urea Derivatives
Synthetic urea compounds also exhibit promising antimicrobial properties.[8][9] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antimicrobial Activity
The following table presents the MIC values of representative urea-containing compounds against various bacterial and fungal strains.
| Compound ID | Target Microorganism | MIC (µM) | Reference Compound | Reference MIC (µg/mL) | Source |
| Adamantyl urea adduct 3l | Acinetobacter baumannii | High growth inhibition (94.5%) | Colistin | 0.125–0.25 | [8][10] |
| DY-01, DY-02, DY-03 | Pseudomonas aeruginosa | 2.5 - 6.25 | - | - | [9][11] |
| DY-01, DY-02, DY-03 | MRSA | 0.78 - 6.25 | Vancomycin | 1 | [9][11] |
| Various 1,3-disubstituted ureas | Pseudomonas aeruginosa | Low MIC values | - | - | [12] |
Self-Validating Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed protocols for key experimental assays are provided below.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth without reaching confluency by the end of the assay.[13] Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[13]
-
Compound Treatment: Prepare serial dilutions of the synthetic urea compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period of exposure (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a stock solution of MTT at 5 mg/mL in sterile PBS.[14] Dilute the stock solution to 0.5 mg/mL in serum-free medium.[15] Remove the treatment medium and add 100 µL of the MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14][16]
-
Solubilization: Carefully remove the MTT solution.[13] Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13][16] Gently shake the plate to ensure complete dissolution.[16]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[17]
Protocol 2: Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to an inhibitor results in less ATP consumption or ADP production.[18]
Caption: General workflow for a kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds at the desired concentrations in an appropriate assay buffer.
-
Kinase-Inhibitor Pre-incubation: Add the kinase and the synthetic urea compound (or vehicle control) to the wells of a microplate.[19] Incubate for 10-30 minutes to allow the inhibitor to bind to the kinase.[19]
-
Initiate Kinase Reaction: Add the ATP and substrate mixture to each well to start the reaction.[19]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop Reaction and Detect Signal: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, this would involve a reagent to deplete remaining ATP and then a second reagent to convert ADP to ATP for a luminescent readout).[18]
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal intensity will be inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
This model is a reliable indicator of the clinical efficacy of anticancer drugs.[20]
Principle: Human tumor cells are implanted into immunocompromised mice.[20] The effect of the test compound on tumor growth is then evaluated over time.
Step-by-Step Methodology:
-
Cell Preparation and Implantation: Culture the desired human cancer cell line.[21] Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at the desired concentration.[22] Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[20][21]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the synthetic urea compound or vehicle control to the mice according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the tumor size using calipers at regular intervals.[23] Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This guide provides a framework for the comparative evaluation of synthetic urea compounds. By employing robust and well-validated experimental protocols, researchers can generate high-quality, reproducible data to drive informed decisions in the drug discovery and development process. The versatility of the urea scaffold ensures its continued prominence in medicinal chemistry, and a thorough understanding of the methodologies for assessing biological efficacy is essential for unlocking its full therapeutic potential.
References
- Al-Hourani, B. J., Al-Bawab, A. Q., & Sweidan, K. (2025). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
- ResearchHub. (2024).
- Kim, J., et al. (n.d.). Urea cycle sustains cellular energetics upon EGFR inhibition in EGFR mutant NSCLC. PMC.
- Ren, S. H., et al. (2022). Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China. PubMed Central.
- Al-Hourani, B. J., et al. (n.d.). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Debnath, J., et al. (2024). A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells. PubMed.
- Wikipedia. (n.d.).
- JoVE. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
- ResearchGate. (n.d.).
- Firdous, S., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega.
- Listro, R., et al. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.
- Li, Q., et al. (2019). Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. PubMed.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Abcam. (n.d.). MTT assay protocol.
- BMG LABTECH. (2020). Kinase assays.
- CLYTE Technologies. (2025).
- Firdous, S., et al. (2025). (PDF) Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus.
- ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs.
- ResearchGate. (n.d.). Chemical structure of regorafenib and sorafenib.
- ResearchGate. (n.d.). Comparison of IC 50 Values for the Inhibition of LS174T Cancer Cells.
- ResearchGate. (n.d.).
- Al-Omaim, W. S., et al. (2025). Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies.
- Conti, P., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
- Promega Corporation. (2015). Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015.
- Wilhelm, S. M., et al. (2017).
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- Wang, Y., et al. (n.d.). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. NIH.
- ResearchGate. (n.d.). Biochemical activity of regorafenib and sorafenib: target inhibition.
- Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT and XTT Cell Viability Assays.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Dogan, D., et al. (2020).
- Lee, G. Y., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- ResearchGate. (n.d.).
- YouTube. (2022).
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Disubstituted urea derivatives: Synthesis, antimicrobial activity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpbs.com [ijpbs.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of N-(3,4-dimethoxybenzyl)urea: A Guide to Personal Protective Equipment and Operational Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. N-(3,4-dimethoxybenzyl)urea, a compound of interest in various research endeavors, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide, developed by a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling of N-(3,4-dimethoxybenzyl)urea, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Understanding the Hazard Profile: An Evidence-Based Approach
Inferred Primary Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: Can cause serious irritation, redness, and pain if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the nose, throat, and lungs.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is your first and most critical line of defense. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving N-(3,4-dimethoxybenzyl)urea.
| Laboratory Operation | Recommended Personal Protective Equipment (PPE) | Rationale for Selection |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | To prevent skin contact with the fine powder, protect eyes from airborne particles, and minimize inhalation of dust. |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To protect against splashes of the chemical solution which could cause skin and eye irritation. |
| Running Reactions and Work-up | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To provide protection from potential splashes and contact with the compound in solution during transfers and manipulations. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat or chemical-resistant apron- Chemical splash goggles- N95 or higher-rated respirator | To ensure maximum protection from both the solid powder and any generated aerosols during the cleanup process. |
Operational Blueprint: From Receipt to Disposal
A systematic and well-defined operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The container should be clearly labeled. Store N-(3,4-dimethoxybenzyl)urea in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container is tightly sealed to prevent the release of dust.
Weighing and Handling the Solid Compound: A Step-by-Step Protocol
The handling of fine chemical powders presents the highest risk of inhalation and contamination.[4][5] Adherence to the following protocol is crucial:
-
Preparation of the Work Area:
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure (VBE).[6]
-
Cover the work surface with absorbent bench paper to contain any minor spills.
-
Ensure all necessary equipment (spatulas, weigh boats, etc.) is clean and readily accessible.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical splash goggles.
-
If a respirator is required, ensure it is properly fitted.
-
Wash and dry hands thoroughly before putting on the first pair of nitrile gloves. If double-gloving, put on the second pair.
-
-
Weighing Procedure:
-
Carefully open the container inside the fume hood or VBE.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust clouds by handling the material gently.
-
Immediately and securely close the primary container.
-
Record the weight and prepare for the next step (e.g., dissolution).
-
-
Post-Weighing:
-
Carefully clean the spatula and any other reusable equipment.
-
Wipe down the work surface with a damp cloth to remove any residual powder.
-
Dispose of the bench paper and any contaminated disposables in a designated waste container.
-
Doff PPE in the correct order to avoid self-contamination.
-
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert colleagues in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don appropriate PPE as outlined in the table above.
-
For small spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated waste container.
-
For large spills: Contact your institution's environmental health and safety (EHS) department immediately.
-
Decontaminate the spill area with a suitable solvent (e.g., water or a mild detergent solution), followed by a final wipe-down.
-
Dispose of all contaminated materials as chemical waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with N-(3,4-dimethoxybenzyl)urea, including weigh boats, gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of N-(3,4-dimethoxybenzyl)urea should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain unless it has been explicitly deemed non-hazardous by your institution's EHS department.[2][7]
-
Empty Containers: "RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) can often be disposed of in the regular trash after the label has been defaced. However, consult your local EHS guidelines for specific requirements.[8]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.
Caption: Workflow for the safe handling of N-(3,4-dimethoxybenzyl)urea.
By adhering to these guidelines, researchers can confidently and safely work with N-(3,4-dimethoxybenzyl)urea, fostering a culture of safety and scientific excellence within the laboratory.
References
-
University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylurea. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
Pharmaceutical Technology. (2013, November 2). Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]
-
Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2). Retrieved from [Link]
-
Power Breezer. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Prevor. (2012, December 2). Laboratory - Control chemical exposures. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]
-
University of Arkansas. (n.d.). Controls to Minimize Hazardous Material Exposure. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. Controlling Chemical Exposures in the Laboratory | Lab Manager [labmanager.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Handling of fine chemical powders | Palamatic Process [palamaticprocess.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
